molecular formula C13H24O4 B1581578 Dimethyl undecanedioate CAS No. 4567-98-0

Dimethyl undecanedioate

Cat. No.: B1581578
CAS No.: 4567-98-0
M. Wt: 244.33 g/mol
InChI Key: LADJFIHHYMBJHB-UHFFFAOYSA-N
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Description

Dimethyl undecanedioate is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl undecanedioate
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InChI

InChI=1S/C13H24O4/c1-16-12(14)10-8-6-4-3-5-7-9-11-13(15)17-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJFIHHYMBJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196587
Record name Dimethyl undecanedioate
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4567-98-0
Record name 1,11-Dimethyl undecanedioate
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Record name Dimethyl undecanedioate
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Record name 4567-98-0
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Record name Dimethyl undecanedioate
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Foundational & Exploratory

What are the physical properties of Dimethyl undecanedioate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Undecanedioate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the physical properties of this compound, complete with experimental protocols for their determination and a logical workflow for material characterization.

Physical Properties of this compound

This compound is a diester with the molecular formula C13H24O4.[1][2][3][4][5][6] It is also known by other names, including Dimethyl 1,9-nonanedicarboxylate and Undecanedioic acid, dimethyl ester.[1][6] The quantitative physical properties are summarized in the table below for ease of reference.

Physical PropertyValueConditions
Molecular Weight 244.33 g/mol
Physical State Solid / LiquidThe substance is reported as a solid, but with a low melting point, it may also be encountered as a liquid.[1][2][7][8]
Melting Point 17-19 °C
Boiling Point 123-124 °Cat 2 mmHg[7][8][9]
Density 0.983 g/mLat 20 °C[7][8][9]
Refractive Index 1.440at 20 °C (nD)[7][8]
Flash Point 109 °C
Solubility Insoluble in water, soluble in organic solvents.General property of esters with longer carbon chains.[10][11][12][13]
Purity >98%Commercially available purity.[1][2]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of a crystalline solid.[14][15]

  • Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • Ensure the sample of this compound is dry and in powdered form.[15]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[16]

    • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[16]

    • Place the capillary tube into the heating block of the melting point apparatus.[15]

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (17-19°C).[17]

    • Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[14][17]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[16]

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[14]

    • A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[14]

Boiling Point Determination (Micro Scale Capillary Method)

This method is ideal when only a small amount of the liquid sample is available.[18]

  • Apparatus : Thiele tube or other heating bath (e.g., melting point apparatus), thermometer, small test tube, capillary tube (sealed at one end).

  • Procedure :

    • Place a small amount (a few milliliters) of this compound into the small test tube.[19]

    • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[20]

    • Attach the test tube to a thermometer.[20]

    • Immerse the assembly in a heating bath (e.g., oil bath in a Thiele tube).[20]

    • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20]

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[20]

    • Record the barometric pressure as the boiling point is pressure-dependent.[19]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used for measuring the density of liquids.[21]

  • Apparatus : Pycnometer, analytical balance.

  • Procedure :

    • Clean and dry the pycnometer and weigh it accurately (m1).

    • Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

    • Adjust the water level to the calibration mark, dry the outside, and weigh the pycnometer filled with water (m2).

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound, bring it to the same temperature (20°C), adjust the level to the mark, dry the outside, and weigh it (m3).

    • Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20°C

Solubility Determination (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a particular solvent.[22]

  • Apparatus : Conical flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration apparatus.

  • Procedure :

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a conical flask.

    • Seal the flask and place it in a constant temperature bath on a shaker.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. Filtration may be necessary.

    • Analyze the concentration of this compound in the saturated solution using a suitable analytical technique (e.g., gas chromatography, HPLC).

    • The determined concentration is the solubility of the compound in that solvent at that temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a chemical substance like this compound.

G cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Further Characterization cluster_3 Final Data Compilation Sample Acquisition Sample Acquisition Visual Inspection Visual Inspection Sample Acquisition->Visual Inspection Purity Analysis (e.g., GC/HPLC) Purity Analysis (e.g., GC/HPLC) Visual Inspection->Purity Analysis (e.g., GC/HPLC) Melting Point Melting Point Purity Analysis (e.g., GC/HPLC)->Melting Point Boiling Point Boiling Point Melting Point->Boiling Point Density Density Boiling Point->Density Refractive Index Refractive Index Density->Refractive Index Solubility Solubility Refractive Index->Solubility Technical Data Sheet Technical Data Sheet Solubility->Technical Data Sheet

Caption: Workflow for Physical Characterization of this compound.

References

Dimethyl undecanedioate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Undecanedioate, a dicarboxylic acid ester. The document is structured to furnish researchers, scientists, and professionals in drug development with essential data, including its chemical identifiers and physicochemical properties. While direct biological data on this compound is limited in publicly accessible literature, this guide also explores the known applications and biological significance of its parent compound, undecanedioic acid, to provide a basis for potential research directions.

Core Chemical and Physical Data

This compound is the dimethyl ester of undecanedioic acid.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 4567-98-0[1][3]
Molecular Formula C₁₃H₂₄O₄[1][3][4][5]
Molecular Weight 244.33 g/mol [1][3][5]
Physical State Solid[4]
Purity >98%[1][4]
Synonyms Undecanedioic acid, dimethyl ester; Dimethyl 1,9-nonanedicarboxylate; Hendecanedioic acid dimethyl ester[1][4]

Contextual Biological and Pharmacological Relevance: Undecanedioic Acid

While research directly focusing on the biological activities of this compound is not extensively available, its parent compound, undecanedioic acid, has been investigated for various applications, offering valuable insights for future studies.

Undecanedioic acid is a long-chain dicarboxylic acid with established industrial uses in the synthesis of polymers like high-performance polyamides, hot-melt adhesives, and lubricants.[6][7] In the context of life sciences, it has demonstrated notable biological activities. For instance, it is active against the dermatophytes T. rubrum, T. mentagrophytes, and M. canis at a concentration of 1 mM.[8] Furthermore, undecanedioic acid has been utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) that exhibit anticancer activity in cancer cells with mutant EGFR.[8] It has also been identified in human aortas with atherosclerotic lesions and in the urine of patients undergoing hopantenate therapy.[9]

The applications of undecanedioic acid span several fields:

  • Corrosion inhibitors [9][10]

  • Hot melt adhesives [9][10]

  • High-performance polyamides/nylon [9][10]

  • Metal-working fluids and lubricants [9]

  • Perfumery and pharmaceuticals [7]

Experimental Protocols

Synthesis of Undecanedioic Acid

A reported method for the synthesis of undecanedioic acid involves the reaction of α-nitro ketone with sodium hydroxide (B78521) in methanol (B129727), followed by oxidation.[9]

Materials:

  • α-nitro ketone

  • Methanol (MeOH)

  • 1 N Sodium Hydroxide (NaOH)

  • 0.5 M Disodium hydrogen phosphate (B84403) (Na₂HPO₄)

  • Oxone® (Potassium peroxymonosulfate)

  • Brine (saturated NaCl solution)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the α-nitro ketone (0.7 mmol) in methanol (4.2 ml).

  • Add 25 ml of 0.5 M Na₂HPO₄ in 1 N NaOH to the solution.

  • Heat the resulting mixture at 70 °C for 1-4 hours.

  • Cool the solution to room temperature.

  • Add a solution of Oxone® (1.75 mmol) in water (3 ml).

  • After 4 hours, dilute the mixture with brine (10 ml).

  • Acidify the mixture to pH 2 with a 10% solution of HCl.

  • Extract the product with ethyl acetate (3 x 20 ml).

  • Wash the combined organic layers with brine (10 ml).

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the pure dicarboxylic acid.[9]

Standard esterification methods, such as Fischer esterification (refluxing the dicarboxylic acid with methanol in the presence of a strong acid catalyst), could then be employed to synthesize this compound.

Proposed Investigational Workflow

Given the absence of direct biological data for this compound, a logical first step for researchers would be to investigate its potential biological activities. The following workflow outlines a hypothetical approach, drawing parallels from studies on other dimethyl esters like dimethyl fumarate (B1241708), which is known to modulate signaling pathways involved in inflammation and oxidative stress.[11][12]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Procurement/ Synthesis of This compound B Cell Viability Assays (e.g., MTT, LDH) A->B Characterize Cytotoxicity C Initial Bioactivity Screening (e.g., Anti-inflammatory, Anticancer, Antimicrobial) B->C Determine Non-toxic Concentrations D Identification of Affected Signaling Pathways (e.g., Western Blot, qPCR for key pathway proteins/genes) C->D Investigate Mechanism of Action E Target Identification (e.g., Pull-down assays, Thermal shift assays) D->E Identify Molecular Targets F Pathway Analysis (e.g., using inhibitors/activators of suspected pathways) D->F Validate Pathway Involvement G In Vivo Model Selection (based on in vitro findings) F->G Translate to In Vivo System H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies G->H Assess Drug Metabolism & Exposure I Efficacy and Toxicity Studies in Animal Models H->I Evaluate Therapeutic Potential

Caption: Proposed workflow for investigating the biological activity of this compound.

Potential Signaling Pathways for Investigation

Based on the known activities of structurally related dicarboxylic acids and their esters, several signaling pathways could be prioritized for investigation. For instance, dimethyl fumarate is known to activate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[11] It has also been shown to modulate the NF-κB and JAK-STAT signaling pathways, which are critical in inflammation. A hypothetical signaling cascade that could be investigated for this compound is presented below.

G cluster_nucleus DMU Dimethyl Undecanedioate Cell Cell Membrane DMU->Cell NRF2_KEAP1 NRF2-KEAP1 Complex Cell->NRF2_KEAP1 ? IKK IKK Complex Cell->IKK ? NRF2 NRF2 NRF2_KEAP1->NRF2 Release Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element (ARE) NRF2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription NFKB_IKB NF-κB-IκB Complex IKK->NFKB_IKB Phosphorylates NFKB NF-κB NFKB_IKB->NFKB Release NFKB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFKB->Inflammatory_Genes

Caption: Hypothetical signaling pathways potentially modulated by this compound.

This guide provides foundational information on this compound for researchers and professionals in drug development. While direct biological data is sparse, the information on its parent compound, undecanedioic acid, and the proposed investigational workflows offer a starting point for future research into the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Undecanedioate from Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl undecanedioate from undecanedioic acid, focusing on the widely utilized Fischer esterification method. This document details the reaction principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, the dimethyl ester of undecanedioic acid, is a valuable chemical intermediate with applications in various industries, including the synthesis of polymers, lubricants, and active pharmaceutical ingredients. The conversion of undecanedioic acid, a dicarboxylic acid, to its corresponding dimethyl ester is a fundamental organic transformation. The most common and efficient method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

The reaction involves heating undecanedioic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. This reversible reaction can achieve high yields under optimized conditions.

Reaction Principle: Fischer-Speier Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification, based on established protocols for similar dicarboxylic acids.

ParameterValue/RangeCatalystYield (%)Reference
Molar Ratio (Methanol:Undecanedioic Acid) 10:1 to 20:1H₂SO₄>90General Protocol
Catalyst Loading (H₂SO₄) 1-5 mol%H₂SO₄HighGeneral Protocol
Reaction Temperature Reflux (approx. 65 °C)H₂SO₄-General Protocol
Reaction Time 2 - 8 hoursH₂SO₄>90General Protocol

Detailed Experimental Protocol

This section provides a detailed laboratory procedure for the synthesis of this compound.

4.1. Materials and Reagents

  • Undecanedioic acid (1.0 eq)

  • Anhydrous Methanol (10-20 eq)

  • Concentrated Sulfuric Acid (1-5 mol%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

4.2. Reaction Setup and Procedure

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add undecanedioic acid and anhydrous methanol.

  • With continuous stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with stirring for 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation. The boiling point of this compound is 123-124 °C at 2 mmHg.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Undecanedioic Acid Anhydrous Methanol Sulfuric Acid Reaction_Vessel Round-bottom flask Reactants->Reaction_Vessel 1. Combine Reflux Heating to Reflux (65°C, 2-8h) Reaction_Vessel->Reflux 2. Heat Evaporation Remove excess Methanol (Rotary Evaporator) Reflux->Evaporation 3. Cool & Proceed Extraction Dissolve in Diethyl Ether Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Filtration Filter drying agent Drying->Filtration Final_Evaporation Remove Diethyl Ether (Rotary Evaporator) Filtration->Final_Evaporation Crude_Product Crude Dimethyl Undecanedioate Final_Evaporation->Crude_Product Purification Vacuum Distillation (Optional) Pure_Product Pure Dimethyl Undecanedioate Purification->Pure_Product Crude_Product->Purification

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from undecanedioic acid via Fischer esterification is a robust and high-yielding method. Careful control of reaction conditions, particularly the use of excess methanol and an acid catalyst, ensures efficient conversion. The purification protocol described allows for the isolation of a high-purity product suitable for further applications in research and development. This guide provides the necessary technical details for the successful execution of this important chemical transformation.

References

An In-depth Technical Guide to the Solubility of Dimethyl Undecanedioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl undecanedioate, a long-chain aliphatic diester. Given the limited direct experimental data for this specific compound, this guide incorporates analogous data from structurally similar diesters, namely dimethyl sebacate (B1225510) (a C10 diester) and dimethyl dodecanedioate (B1236620) (a C12 diester), to provide valuable insights into its expected solubility behavior. This document also outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (C13H24O4) is the dimethyl ester of undecanedioic acid. Its long aliphatic chain and terminal ester groups dictate its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in various fields, including its use as a plasticizer, lubricant, and as an intermediate in the synthesis of polymers and fragrances.

Solubility Profile

Analogous Solubility Data

The following tables summarize the available solubility data for dimethyl sebacate and dimethyl dodecanedioate in various organic solvents. This data provides a strong indication of the expected solubility behavior of this compound.

Table 1: Solubility of Dimethyl Sebacate in Various Solvents

SolventTemperature (°C)Solubility
Water200.301 g/L
Ethanol-Soluble
Ether-Soluble

Note: Qualitative solubility data indicates general miscibility.

Table 2: Qualitative Solubility of Dimethyl Dodecanedioate

SolventSolubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

Note: This qualitative data suggests limited but present solubility in these polar organic solvents.

Based on this analogous data, this compound is anticipated to exhibit good solubility in non-polar to moderately polar organic solvents such as ethers and chlorinated hydrocarbons, and lower solubility in highly polar solvents like water and short-chain alcohols.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of a compound. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[2][3][4]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Conical flask with stopper

  • Filter paper and funnel

  • Evaporating dish

  • Thermostatic water bath (optional, for temperature control)

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask.

  • Seal the flask to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

  • After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

  • Carefully filter the supernatant to remove any undissolved solid.

  • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Evaporate the solvent from the dish. This can be done at room temperature or by gentle heating in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

  • Once the solvent has completely evaporated, dry the evaporating dish containing the solute residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Weigh the evaporating dish with the dry solute.

  • The solubility is then calculated as the mass of the dissolved solute per volume of the solvent.

Shake-Flask Method

The shake-flask method is another robust and widely accepted technique for determining thermodynamic solubility.[5][6][7][8][9]

Materials:

  • This compound

  • Selected organic solvent

  • Small vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

  • Syringes and filters

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vials tightly.

  • Place the vials in a shaker or orbital incubator set at a constant temperature.

  • Shake the vials for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.

  • After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of determining the solubility of a compound can be visualized to better understand the process.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess seal_vessel Seal vessel add_excess->seal_vessel agitate Agitate at constant temperature seal_vessel->agitate equilibrate Allow to reach equilibrium agitate->equilibrate separate Separate solid from liquid (Filtration or Centrifugation) equilibrate->separate measure_concentration Measure solute concentration (Gravimetric or Instrumental) separate->measure_concentration calculate Calculate solubility measure_concentration->calculate end_node End calculate->end_node

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, leveraging data from analogous long-chain diesters to predict its behavior. Detailed experimental protocols for the gravimetric and shake-flask methods have been presented to enable researchers to accurately determine its solubility in solvents relevant to their specific applications. The provided workflow visualization further clarifies the logical steps involved in solubility measurement. This information serves as a valuable resource for scientists and professionals in drug development and other fields where the controlled dissolution of such compounds is critical.

References

Spectroscopic Profile of Dimethyl Undecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl undecanedioate (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid methyl ester. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.[1] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide expected values for spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet6H-OCH₃
2.30Triplet4H-CH ₂-COO-
1.62Multiplet4H-CH₂-C H₂-COO-
1.29Multiplet10H-(CH ₂)₅-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.3C=O
51.4-OCH₃
34.1-C H₂-COO-
29.2-(C H₂)₅-
24.9-CH₂-C H₂-COO-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The spectrum of this compound is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretching (alkane)
1740StrongC=O stretching (ester)
1465MediumC-H bending (methylene)
1170StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.[3] For this compound (Molecular Formula: C₁₃H₂₄O₄, Molecular Weight: 244.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
244Low[M]⁺ (Molecular Ion)
213Moderate[M - OCH₃]⁺
185Moderate[M - COOCH₃]⁺
143Moderate[CH₃OOC(CH₂)₄]⁺
87High[CH₃OOC(CH₂)₂]⁺
74Base PeakMcLafferty rearrangement product: [CH₃OC(OH)=CH₂]⁺

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • Mode: Transmittance.

Data Processing:

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Processing:

  • The total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragment ions.

  • Comparison with a mass spectral library (e.g., NIST) can aid in identification.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Obtain Sample Purification Purification (e.g., Chromatography) Sample->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_secondary_frags Further Fragmentation parent This compound [M]⁺˙ m/z = 244 frag1 [M - OCH₃]⁺ m/z = 213 parent->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 185 parent->frag2 - •COOCH₃ frag3 McLafferty Rearrangement [C₃H₆O₃]⁺˙ m/z = 74 (Base Peak) parent->frag3 γ-H transfer frag5 [C₄H₇O₂]⁺ m/z = 87 frag1->frag5 - C₈H₁₆ frag4 [C₅H₉O₂]⁺ m/z = 101 frag2->frag4 - C₆H₁₂

Caption: MS Fragmentation of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of Undecanedioic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, and its corresponding esters are molecules of significant interest across various scientific disciplines, including drug development, polymer chemistry, and industrial applications. While their synthetic production and industrial uses are well-documented, their natural occurrence, biosynthesis, and metabolic roles are less comprehensively understood. This technical guide provides an in-depth exploration of the natural presence of undecanedioic acid and its esters, detailing their biological sources, biosynthetic pathways, and the analytical methodologies employed for their study.

Natural Occurrence of Undecanedioic Acid

Undecanedioic acid has been identified in a diverse range of organisms, from microorganisms to plants and animals, including humans. Its presence is often linked to the metabolism of fatty acids.

In Plants

Undecanedioic acid has been reported in several plant species. Notably, it is found in Aloe africana and Phaseolus vulgaris (common bean).[1] It has also been identified in Salvia officinalis (sage) and is considered a bioactive compound in the root of Polygala tenuifolia, a plant used in traditional medicine.[1][2] The presence of undecanedioic acid in these plants suggests a role in their metabolism or defense mechanisms.

In Animals

In the animal kingdom, undecanedioic acid has been detected in various tissues and fluids. It has been found in human aortic tissue, particularly in areas with advanced atherosclerotic lesions, where it is associated with the intercellular matrix.[1][3] Its presence in urine has also been reported, and its levels can be indicative of certain metabolic conditions.[1][3]

In Microorganisms

Certain microorganisms are capable of producing undecanedioic acid. For instance, species of the yeast Candida, such as Candida tropicalis, can produce this dicarboxylic acid through the fermentation of long-chain alkanes. This microbial production pathway is of significant interest for biotechnological applications.

Natural Occurrence of Undecanedioic Acid Esters

The natural occurrence of esters of undecanedioic acid is less extensively documented than the free acid. While synthetic esters of undecanedioic acid have widespread industrial applications as lubricants and plasticizers, their natural presence is not as well-established.[4] It is plausible that they exist as minor components of complex lipid mixtures in various organisms, resulting from the esterification of undecanedioic acid with naturally occurring alcohols. Further research is required to isolate and characterize naturally occurring undecanedioic acid esters from biological matrices.

Biosynthesis and Metabolism

The primary route for the biosynthesis of undecanedioic acid in animals is through the ω-oxidation of fatty acids. This metabolic pathway serves as an alternative to the more common β-oxidation, particularly when β-oxidation is impaired.[5][6]

ω-Oxidation of Fatty Acids

The ω-oxidation pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid. This process typically occurs in the endoplasmic reticulum of liver and kidney cells.[5][6] The pathway can be summarized in the following key steps:

  • Hydroxylation: The initial step is the hydroxylation of the ω-carbon of a fatty acid, such as undecanoic acid, to form ω-hydroxyundecanoic acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes and requires NADPH and molecular oxygen.[5][6][7]

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.[5][7]

  • Oxidation to Dicarboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding undecanedioic acid.[5][7]

Biosynthesis_of_Undecanedioic_Acid cluster_ER Endoplasmic Reticulum Undecanoic_Acid Undecanoic Acid omega_Hydroxyundecanoic_Acid ω-Hydroxyundecanoic Acid Undecanoic_Acid->omega_Hydroxyundecanoic_Acid Cytochrome P450 NADPH, O₂ omega_Oxoundecanoic_Acid ω-Oxoundecanoic Acid omega_Hydroxyundecanoic_Acid->omega_Oxoundecanoic_Acid Alcohol Dehydrogenase NAD⁺ Undecanedioic_Acid Undecanedioic Acid omega_Oxoundecanoic_Acid->Undecanedioic_Acid Aldehyde Dehydrogenase NAD⁺ Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome Undecanedioyl_CoA Undecanedioyl-CoA Enoyl_CoA Trans-Δ²-Undecenedioyl-CoA Undecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase FAD → FADH₂ Hydroxyacyl_CoA 3-Hydroxyundecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoundecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ → NADH Nonanedioyl_CoA Nonanedioyl-CoA Ketoacyl_CoA->Nonanedioyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA GCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data LCMS_Workflow Sample Biological Sample (e.g., Serum) Precipitation Protein Precipitation (with Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

References

The Versatility of Long-Chain Dicarboxylic Acid Esters in Industrial Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acid esters (LC-DAE) are a class of versatile compounds with a growing range of industrial applications. Their unique molecular structure, characterized by two ester groups separated by a long aliphatic chain, imparts desirable properties such as excellent thermal and oxidative stability, low volatility, and good lubricity. These characteristics make them highly suitable for use as high-performance lubricants, environmentally friendly plasticizers, and key monomers in the synthesis of advanced polymers. This technical guide provides an in-depth overview of the core industrial applications of LC-DAE, presenting key performance data, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows.

Introduction

Long-chain dicarboxylic acids, typically containing 10 or more carbon atoms, serve as the foundational building blocks for LC-DAE. The esterification of these diacids with various alcohols results in a diverse family of esters with tunable physicochemical properties. The length of both the dicarboxylic acid and the alcohol chain, as well as the degree of branching in the alcohol, significantly influences the final properties of the ester, such as its viscosity, pour point, and plasticizing efficiency. This adaptability allows for the design of LC-DAE tailored to specific industrial requirements.

Core Industrial Applications

The primary industrial applications of long-chain dicarboxylic acid esters are concentrated in three main areas: high-performance lubricants, plasticizers for polymers, and as monomers for polymer synthesis.

High-Performance Lubricants

LC-DAE are increasingly utilized as base oils or additives in synthetic lubricants due to their superior performance characteristics compared to conventional mineral oils.[1] Their inherent polarity provides strong affinity to metal surfaces, forming a durable lubricating film that reduces friction and wear. Key advantages include high viscosity indices, good low-temperature fluidity (low pour points), and excellent thermal and oxidative stability.[1] These properties are critical in demanding applications such as automotive engine oils, hydraulic fluids, and industrial gear oils.[2]

Plasticizers for Polymers

In the polymer industry, LC-DAE serve as effective and often eco-friendly alternatives to traditional phthalate (B1215562) plasticizers, particularly for polyvinyl chloride (PVC).[3][4] They enhance the flexibility, durability, and workability of the polymer by reducing the intermolecular forces between polymer chains.[5] The choice of dicarboxylic acid and alcohol components allows for the fine-tuning of plasticizer performance, including its compatibility with the polymer matrix and its resistance to migration.[3][6] Esters of dicarboxylic acids are known to impart good low-temperature flexibility to PVC products.[3]

Monomers for Polymer Synthesis

Long-chain dicarboxylic acids and their esters are important monomers in the production of various polymers, including polyamides (nylons) and polyesters. The long aliphatic chain of the diacid contributes to the flexibility and toughness of the resulting polymer. These polymers find use in a wide array of applications, from engineering plastics and fibers to adhesives and coatings.

Quantitative Performance Data

The following tables summarize the key performance data of various long-chain dicarboxylic acid esters in their primary applications.

Lubricant Properties
Ester NameDicarboxylic AcidAlcoholViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity IndexPour Point (°C)Flash Point (°C)Oxidative Stability (OT, °C)Coefficient of Friction (COF)
Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD)Dodecanedioic acid2-ethyl-1-hexanol19.985.4--200-0.11 @ 40°C, 0.17 @ 100°C
Di-2-ethylbutyl dodecanedioate (D2EBD)Dodecanedioic acid2-ethyl-1-butanol----190216-
Dioleyl dodecanedioate (DOlD)Dodecanedioic acidOleyl alcohol----305183-
Di-2-ethoxyethyl sebacate (B1225510) (DI2ETHES)Sebacic acid2-ethoxyethanol-->160-30>260--

Data sourced from multiple studies.[1][7][2] Note that direct comparison may be limited due to variations in experimental conditions.

Plasticizer Performance in PVC
Plasticizer NameDicarboxylic AcidAlcoholGlass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)
Dibutoxyethyl sebacate (DBES)Sebacic acidButoxyethanolLower than DEHP & DOA-Higher than DEHP & DOA
Di-2-ethylhexyl suberate (B1241622) (D2EHSu)Suberic acid2-ethylhexanol---
Di-2-ethylhexyl azelate (D2EHAz)Azelaic acid2-ethylhexanol---
Di-2-ethylhexyl sebacate (D2EHSe)Sebacic acid2-ethylhexanol---

Data indicates comparative performance.[3][4][6] Quantitative values can vary based on the specific PVC formulation and testing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of long-chain dicarboxylic acid esters.

Synthesis of Long-Chain Dicarboxylic Acid Esters via Dean-Stark Distillation

This protocol describes a common method for the synthesis of LC-DAE.[2]

Materials:

  • Long-chain dicarboxylic acid (e.g., dodecanedioic acid)

  • Alcohol (e.g., 2-ethyl-1-hexanol)

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Toluene (B28343) (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Combine the long-chain dicarboxylic acid, a molar excess of the alcohol (typically a 2:1 to 3:1 molar ratio of alcohol to diacid), the acid catalyst (e.g., 1-2% by weight of the reactants), and toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Assemble the Dean-Stark apparatus and a condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with the sodium bicarbonate solution to neutralize the acid catalyst, followed by water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene and any excess alcohol under reduced pressure using a rotary evaporator to yield the crude long-chain dicarboxylic acid ester.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Evaluation of Lubricant Properties

The following ASTM standard methods are commonly used to evaluate the performance of LC-DAE as lubricants:

  • Kinematic Viscosity and Viscosity Index: ASTM D445 and ASTM D2270 are used to determine the kinematic viscosity at different temperatures (typically 40°C and 100°C) and calculate the viscosity index, which indicates the effect of temperature on viscosity.[7]

  • Pour Point: ASTM D97 is used to determine the lowest temperature at which the lubricant will flow.

  • Flash Point: ASTM D92 (Cleveland Open Cup) or ASTM D93 (Pensky-Martens Closed Cup) is used to determine the temperature at which the lubricant gives off enough vapor to ignite in the presence of a flame.

  • Oxidative Stability: Pressure Differential Scanning Calorimetry (PDSC) can be used to determine the oxidation induction temperature.[2]

  • Tribological Properties (Friction and Wear): ASTM D4172 (Four-Ball Wear Test) is used to evaluate the wear-preventive characteristics of the lubricant.[2] A rheometer with a ball-on-disc or pin-on-disc setup can be used to determine the coefficient of friction under various conditions.[2]

Evaluation of Plasticizer Performance in PVC

The following standard methods are used to assess the effectiveness of LC-DAE as plasticizers in PVC formulations:

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin, the plasticizer, and other additives (e.g., stabilizers, fillers) in a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness.

  • Tensile Properties: ASTM D638 or ASTM D882 is used to measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.[5]

  • Glass Transition Temperature (Tg): Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature, which is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticizing effect.

  • Migration Resistance: The resistance of the plasticizer to migrate out of the PVC matrix can be evaluated by solvent extraction methods or by measuring the weight loss of the plasticized PVC after exposure to specific conditions (e.g., heat, contact with other materials).

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and evaluation of long-chain dicarboxylic acid esters.

Synthesis_Workflow Reactants Reactants: - Long-chain dicarboxylic acid - Alcohol - Catalyst - Toluene Esterification Esterification (Dean-Stark Distillation) Reactants->Esterification Neutralization Neutralization & Washing Esterification->Neutralization Cooling Drying Drying Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Optional) Solvent_Removal->Purification Final_Product Pure Long-Chain Dicarboxylic Acid Ester Solvent_Removal->Final_Product Purification->Final_Product

Caption: Workflow for the synthesis of long-chain dicarboxylic acid esters.

Lubricant_Evaluation_Workflow Viscosity Viscosity & VI (ASTM D445, D2270) PourPoint Pour Point (ASTM D97) FlashPoint Flash Point (ASTM D92/D93) OxidativeStability Oxidative Stability (PDSC) Friction Coefficient of Friction (Rheometer) Wear Wear Prevention (ASTM D4172) LC_DAE_Sample LC-DAE Lubricant Sample LC_DAE_Sample->Viscosity LC_DAE_Sample->PourPoint LC_DAE_Sample->FlashPoint LC_DAE_Sample->OxidativeStability LC_DAE_Sample->Friction LC_DAE_Sample->Wear

Caption: Workflow for the evaluation of LC-DAE as lubricants.

Plasticizer_Evaluation_Workflow PVC_Formulation PVC Formulation (PVC, LC-DAE, Additives) Compounding Compounding (Two-roll mill) PVC_Formulation->Compounding Molding Compression Molding Compounding->Molding PVC_Sheet Plasticized PVC Sheet Molding->PVC_Sheet Tensile Tensile Properties (ASTM D638) PVC_Sheet->Tensile Thermal Thermal Properties (Tg) (DMA/DSC) PVC_Sheet->Thermal Migration Migration Resistance PVC_Sheet->Migration

Caption: Workflow for evaluating LC-DAE as PVC plasticizers.

Conclusion

Long-chain dicarboxylic acid esters are a valuable class of chemicals with significant and expanding industrial applications. Their versatility, stemming from the ability to tailor their properties through the selection of diacid and alcohol precursors, makes them suitable for high-performance lubricants, eco-friendly plasticizers, and as building blocks for advanced polymers. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in these fields, facilitating further innovation and application development of these remarkable compounds.

References

Dimethyl undecanedioate as a monomer for polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dimethyl Undecanedioate as a Monomer for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a cornerstone of biodegradable and biocompatible polymers, with significant applications in the biomedical and pharmaceutical fields.[1][2] Their utility in drug delivery systems, tissue engineering scaffolds, and implantable medical devices stems from their tunable mechanical properties, controlled degradation profiles, and the non-toxic nature of their degradation byproducts.[3][4] Long-chain aliphatic polyesters, in particular, offer enhanced flexibility and hydrophobicity compared to their short-chain counterparts.

This technical guide focuses on this compound (DMUD), a C11 dimethyl ester, as a valuable monomer for the synthesis of long-chain aliphatic polyesters. The polymerization of DMUD, typically with various diols, yields poly(alkylene undecanedioate)s, materials poised for advanced applications where biodegradability and specific mechanical properties are paramount. This document provides a comprehensive overview of the monomer's properties, detailed polymerization protocols, characterization techniques, and the properties of the resulting polymers, serving as a critical resource for professionals in materials science and drug development.

Monomer Profile: this compound (DMUD)

This compound is the dimethyl ester of undecanedioic acid. Its structure features a backbone of nine methylene (B1212753) units flanked by two methyl ester groups, making it an ideal candidate for polycondensation reactions.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 4567-98-0 [5]
Molecular Formula C₁₃H₂₄O₄ [5]
Molecular Weight 244.33 g/mol [5]
IUPAC Name This compound --
Synonyms Dimethyl 1,9-nonanedicarboxylate [5]
Standard Enthalpy of Formation (gas, ΔfH°gas) -801.25 kJ/mol [5]

| Standard Gibbs Free Energy of Formation (ΔfG°) | -409.26 kJ/mol | [5] |

Polymerization of this compound

The most common method for synthesizing high-molecular-weight polyesters from dimethyl dicarboxylates and diols is the two-stage melt polycondensation process.[6] This process involves an initial transesterification step to form low-molecular-weight oligomers, followed by a polycondensation step under high vacuum and temperature to increase the polymer chain length.

Two-Stage Melt Polycondensation Workflow

The process begins with the transesterification of this compound with a suitable diol (e.g., 1,4-butanediol, 1,6-hexanediol) in the presence of a catalyst. This first stage is performed at elevated temperatures under an inert atmosphere, leading to the formation of methanol (B129727) as a byproduct, which is distilled off. The second stage involves increasing the temperature and applying a high vacuum to facilitate the removal of excess diol and promote the condensation of the oligomers into a high-molecular-weight polymer.

G cluster_mw Molecular Weight Analysis cluster_structure Structural Analysis cluster_thermal Thermal Analysis Polymer Synthesized Poly(alkylene undecanedioate) GPC Gel Permeation Chromatography (GPC/SEC) Determines Mn, Mw, PDI Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) Confirms monomer incorporation and structure Polymer->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups (e.g., ester C=O) Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) Measures Tg, Tm, Crystallinity Polymer->DSC TGA Thermogravimetric Analysis (TGA) Determines thermal stability and degradation temperature Polymer->TGA G cluster_props Key Polymer Properties cluster_apps Biomedical & Drug Development Applications Monomer This compound (Long Aliphatic Chain) Process Polycondensation with Diols Monomer->Process Polymer Poly(alkylene undecanedioate) Process->Polymer P1 Biodegradability Polymer->P1 P2 Biocompatibility Polymer->P2 P3 Flexibility / Ductility Polymer->P3 P4 Hydrophobicity Polymer->P4 A1 Sustained Drug Delivery (Implants, Microspheres) P1->A1 A2 Soft Tissue Engineering (Scaffolds) P1->A2 A3 Flexible Medical Devices (Sutures, Stents) P1->A3 P2->A1 P2->A2 P2->A3 P3->A2 P3->A3 P4->A1

References

The Alchemical Transformation of Dimethyl Undecanedioate: A Technical Guide to Macrocyclic Musk Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl undecanedioate, a readily available linear diester, serves as a pivotal precursor in the synthesis of high-value macrocyclic musks, a class of compounds indispensable to the fragrance industry for their unique olfactory properties and fixative capabilities. This technical guide delineates the potential applications of this compound in the creation of these sought-after fragrance ingredients. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols for key transformations, and a quantitative analysis of the expected yields. The organoleptic properties of the resulting macrocyclic ketones are also discussed. This document aims to be an in-depth resource for professionals engaged in the research and development of novel fragrance compounds.

Introduction

The allure of musk fragrances has captivated humanity for centuries. Originally sourced from the glands of the musk deer, ethical and economic considerations have driven the chemical industry to develop synthetic alternatives. Among these, macrocyclic musks, characterized by a large ring structure (typically 14-18 carbon atoms), are highly prized for their sensual, warm, and long-lasting scent profiles. This compound, with its C11 carbon backbone, presents an ideal and economically viable starting point for the construction of these complex macrocycles. This guide will focus on the transformation of this compound into cyclopentadecanone (B167302) (Exaltone®), a commercially significant macrocyclic musk.

Synthetic Pathways

The primary route for converting this compound into a macrocyclic ketone involves an intramolecular cyclization reaction. Two prominent methods for achieving this are the Acyloin condensation and the Ruzicka large-ring synthesis.

Acyloin Condensation Pathway

The Acyloin condensation is a reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, known as an acyloin.[1][2] When applied to a diester such as this compound, an intramolecular reaction is favored, leading to the formation of a cyclic acyloin. This intermediate is then reduced to the corresponding macrocyclic ketone. A modification of this reaction, known as the Rühlmann-Ziebarth procedure, utilizes chlorotrimethylsilane (B32843) to trap the enediolate intermediate, which significantly improves the yields of large-ring formation.[3]

Ruzicka Large-Ring Synthesis

An alternative, though often lower-yielding, approach is the Ruzicka cyclization.[4][5] This method involves the thermal decomposition of the thorium or cerium salt of the corresponding dicarboxylic acid (undecanedioic acid, obtained by hydrolysis of this compound). The high temperatures promote an intramolecular ketonic decarboxylation to yield the macrocyclic ketone directly.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of cyclopentadecanone from this compound via the Acyloin condensation pathway.

Synthesis of 2-Hydroxycyclopentadecanone (B1633044) via Acyloin Condensation

Materials:

  • This compound

  • Sodium metal, finely dispersed

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion under a nitrogen atmosphere.

  • The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

  • A solution of this compound and freshly distilled chlorotrimethylsilane in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 4-6 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour.

  • The mixture is then cooled to room temperature, and any excess sodium is carefully quenched by the slow addition of methanol.

  • The resulting mixture is hydrolyzed by the addition of a 5% aqueous HCl solution with stirring.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-hydroxycyclopentadecanone (acyloin).

Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone (Exaltone®)

Materials:

  • Crude 2-hydroxycyclopentadecanone

  • Zinc dust (amalgamated)

  • Concentrated hydrochloric acid

  • Toluene

Procedure (Clemmensen Reduction):

  • The crude 2-hydroxycyclopentadecanone is dissolved in toluene.

  • Amalgamated zinc dust and concentrated hydrochloric acid are added to the solution.

  • The mixture is heated at reflux with vigorous stirring for 24 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain its concentration.

  • After cooling to room temperature, the mixture is diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude cyclopentadecanone can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of cyclopentadecanone from this compound. The data is extrapolated from procedures for analogous diesters.[6]

ParameterStep 1: Acyloin CondensationStep 2: Clemmensen Reduction
Starting Material This compound2-Hydroxycyclopentadecanone
Key Reagents Sodium, ChlorotrimethylsilaneAmalgamated Zinc, HCl
Solvent TolueneToluene
Reaction Temperature Reflux (~111 °C)Reflux (~111 °C)
Reaction Time 4-8 hours24 hours
Typical Yield >70%~80-90%
Overall Yield -~56-63%

Organoleptic Properties of Cyclopentadecanone (Exaltone®)

Cyclopentadecanone, the product of this synthesis, is a highly valued macrocyclic musk with a rich and complex odor profile. Its key olfactory characteristics are:

  • Primary Note: A powerful, warm, and sweet musk scent.

  • Nuances: Powdery, slightly animalic, and elegant.

  • Performance: Excellent fixative, enhancing the longevity and radiance of other fragrance ingredients. It is known to improve the "wearability" of a perfume.

Visualization of Synthetic Pathways

Acyloin Condensation Pathway

Acyloin_Condensation_Pathway cluster_reagents Reagents DMU This compound Acyloin 2-Hydroxycyclopentadecanone DMU->Acyloin 1. Na, TMSCl, Toluene 2. H3O+ Exaltone Cyclopentadecanone (Exaltone®) Acyloin->Exaltone Zn(Hg), HCl Na_TMSCl Sodium, TMSCl Zn_Hg_HCl Amalgamated Zinc, HCl

Caption: Synthesis of Exaltone® via Acyloin Condensation.

Experimental Workflow

Experimental_Workflow start Start step1 Acyloin Condensation of This compound start->step1 step2 Work-up and Isolation of Crude Acyloin step1->step2 step3 Clemmensen Reduction of Acyloin step2->step3 step4 Work-up and Purification step3->step4 end Cyclopentadecanone (Exaltone®) step4->end

References

Health and safety information for Dimethyl undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health and Safety of Dimethyl Undecanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound (CAS No. 4567-98-0) is a dimethyl ester of undecanedioic acid.[1] It is primarily used in laboratory research and as a chemical intermediate.[2] Understanding its health and safety profile is crucial for ensuring safe handling and use in research and development settings. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a scientific audience.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][2][3] Multiple sources indicate that it does not meet the criteria for GHS hazard classification.[3]

GHS Label Elements:

  • Hazard Pictograms: Not applicable[1]

  • Signal Word: Not applicable[1]

  • Hazard Statements: Not applicable[1]

GHS_Classification substance This compound assessment Hazard Assessment substance->assessment classification GHS Classification assessment->classification no_hazard Not Classified as Hazardous classification->no_hazard labeling Label Elements classification->labeling no_pictogram No Pictogram labeling->no_pictogram no_signal_word No Signal Word labeling->no_signal_word no_hazard_statement No Hazard Statement labeling->no_hazard_statement

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C13H24O4[1]
Molecular Weight 244.33 g/mol [1][3]
CAS Number 4567-98-0[1]
Appearance Liquid or Solid[4][5]
Melting Point 17-19 °C[4]
Boiling Point 123-124 °C at 2 mmHg[4][6]
Density 0.983 g/mL at 20 °C[4][6]
Flash Point 109 °C[4]
Solubility in Water Not soluble[1]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The available safety data sheets indicate a low toxicity profile.[1]

Toxicological EndpointSummary of FindingsSource(s)
Acute Toxicity Not classified as an acutely toxic substance. Ingestion of large amounts may cause nausea and vomiting.[1]
Skin Corrosion/Irritation Not classified as a skin irritant. Minor irritation may occur in susceptible individuals.[1]
Serious Eye Damage/Irritation Not classified as an eye irritant. Precautionary rinsing with water is recommended upon contact.[1]
Respiratory or Skin Sensitization Not considered to be a sensitizer.[1]
Germ Cell Mutagenicity No mutagenic effects have been reported.[1]
Carcinogenicity No carcinogenic effects have been reported.[1]
Reproductive Toxicity No reproductive toxic effects have been reported.[1]
Specific Target Organ Toxicity (Single and Repeated Exposure) No specific target organ toxicity has been reported.[1]

Experimental Protocols: No specific experimental protocols for toxicological studies on this compound were found in the reviewed literature. The toxicological summaries are based on classifications from suppliers and databases.

First Aid Measures

In case of exposure, the following first aid measures are recommended.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation If fumes from the heated product are inhaled, move the individual to fresh air and let them rest. If symptoms persist, seek medical attention.[1][2]
Skin Contact Normal washing of the skin with soap and water is generally sufficient. If irritation occurs, seek medical attention. Remove contaminated clothing.[1][2]
Eye Contact As a precaution, rinse the eyes thoroughly with water for at least 15 minutes. If symptoms occur, consult a physician.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. If a large amount is ingested, or if symptoms occur, seek medical attention.[1][2]

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes with Water eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth medical_attention Seek Medical Attention if Symptoms Persist or are Severe fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Handling, Storage, and Personal Protection

Handling:

  • Follow standard good laboratory practices.[1]

  • Avoid contact with skin and eyes.[2]

  • Ensure adequate ventilation.[2]

  • Keep containers tightly closed when not in use.[1]

  • Avoid the formation of dust and aerosols.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizers.[1]

Personal Protective Equipment (PPE): While no specific occupational exposure limits have been established, the use of standard PPE is recommended.

PPE TypeRecommendationSource(s)
Eye/Face Protection Safety glasses with side shields or goggles are recommended, especially when there is a risk of splashing.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection Respiratory protection is generally not required under normal use with adequate ventilation. In case of aerosol or dust formation, or when heating the substance, a suitable respirator may be necessary.[1][2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[1]

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation.[1][2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1][2] For large spills, dike the area to prevent spreading.[1]

Stability and Reactivity

  • Reactivity: The product is not expected to be reactive under normal conditions.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[1]

Conclusion

This compound is a chemical with a low hazard profile based on available data. It is not classified as hazardous under GHS and has no specific reported toxicity. However, the lack of comprehensive, publicly available toxicological studies necessitates adherence to standard safe laboratory practices. Researchers, scientists, and drug development professionals should handle this substance with the care afforded to all laboratory chemicals, utilizing appropriate personal protective equipment and working in well-ventilated areas. Always consult the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

Thermal Stability of Dimethyl Undecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of dimethyl undecanedioate. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document outlines the standard methodologies and expected thermal behavior based on analogous long-chain dicarboxylic acid esters. The guide details the established experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are critical for assessing the thermal stability of such compounds. Furthermore, it presents a logical experimental workflow for this determination and discusses the anticipated decomposition products. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to ensure its safe handling and application in various processes.

Introduction

This compound, a dicarboxylic acid methyl ester, finds applications in various chemical syntheses, including the production of polymers, lubricants, and as a plasticizer. Its thermal stability is a critical parameter that dictates its storage conditions, processing temperatures, and overall safety in handling. Understanding the decomposition temperature and the nature of its degradation products is paramount for its use in research, development, and manufacturing. This guide synthesizes the available safety information with established analytical protocols for evaluating the thermal stability of similar organic esters.

Physicochemical and Safety Data

While detailed studies on the thermal decomposition of this compound are limited, existing safety data sheets (SDS) provide some essential physical and safety information. It is important to note that the decomposition temperature is often not reported in these documents.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₄N/A
Molecular Weight 244.33 g/mol N/A
Boiling Point 123-124 °C @ 2 mmHg[1][2][3]
Melting Point 17-19 °C[1][2][3]
Flash Point 109.0 °C (closed cup)[2][3]
Decomposition Temperature No data available[1][4][5]
Stability Stable under normal storage and handling conditions.[4][5]
Incompatible Materials Oxidizing agents.[4][5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂) (upon combustion).[4][5]

Experimental Protocols for Determining Thermal Stability

The thermal stability of this compound can be rigorously evaluated using standard thermoanalytical techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) from a sub-ambient temperature to a temperature beyond the expected decomposition point.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the melting peak (endothermic) and any exothermic peaks that may indicate decomposition. The onset temperature of the exothermic peak provides information about the thermal stability.

Visualization of Experimental Workflow

The logical sequence of operations for assessing the thermal stability of this compound is depicted in the following workflow diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Inert Atmosphere (e.g., N2) DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Inert Atmosphere (e.g., N2) TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Determine Onset of Decomposition TGA_Data->Decomposition_Temp Decomposition_Products Identify Gaseous Products (TGA-MS/FTIR) TGA_Data->Decomposition_Products DSC_Data->Decomposition_Temp Report Technical Report / Whitepaper Decomposition_Temp->Report Decomposition_Products->Report

Caption: Experimental workflow for determining the thermal stability of this compound.

Anticipated Results and Discussion

Based on the thermal behavior of similar long-chain dicarboxylic acid esters, the following outcomes are anticipated from the thermal analysis of this compound:

  • TGA Analysis: A single-step or multi-step decomposition process is expected. The initial mass loss would likely correspond to the cleavage of the ester functional groups, leading to the formation of methanol (B129727) and other smaller molecules. At higher temperatures, the remaining hydrocarbon chain would undergo further fragmentation. The onset of decomposition is predicted to be significantly above its boiling point under atmospheric pressure.

  • DSC Analysis: The DSC thermogram would show a sharp endothermic peak corresponding to the melting of the solid sample. At higher temperatures, one or more exothermic peaks may be observed, indicating the energy released during the decomposition reactions.

  • Decomposition Pathway: The primary decomposition pathway for long-chain methyl esters often involves the elimination of methanol and the formation of a ketene. Subsequent reactions can lead to the formation of various hydrocarbons, carbon monoxide, and carbon dioxide, especially in the presence of oxygen. A simplified potential decomposition initiation is shown below.

Decomposition_Pathway cluster_products Initial Decomposition Products DMU This compound (CH3OOC(CH2)9COOCH3) Heat Δ (Heat) DMU->Heat Methanol Methanol (CH3OH) Heat->Methanol Ketene Ketene Intermediate Heat->Ketene

References

Chemical reactivity of Dimethyl undecanedioate ester groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of Dimethyl Undecanedioate Ester Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMUD), with the chemical formula C₁₃H₂₄O₄, is a linear-chain aliphatic diester.[1][2][3][4][5] Its structure features a nine-carbon methylene (B1212753) chain flanked by two methyl ester functional groups. These ester groups are the primary sites of chemical reactivity, making DMUD a versatile building block in organic synthesis, particularly in the fields of polymer chemistry, lubricants, and as a precursor for specialty chemicals. Understanding the reactivity of these ester groups is critical for its application in drug development, for instance, in creating biodegradable polymer backbones for drug delivery systems or as a linker molecule in complex active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the core chemical reactions involving the ester groups of this compound. It includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows to support researchers in leveraging this molecule's synthetic potential.

Core Chemical Reactivity of Ester Groups

The reactivity of the ester groups in this compound is characteristic of aliphatic esters. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a variety of transformations. Key reactions include saponification, transesterification, reduction, amidation, and reactions with organometallic reagents.

Saponification (Alkaline Hydrolysis)

Saponification is the hydrolysis of an ester in the presence of a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce an alcohol and a carboxylate salt.[6] For this compound, this reaction yields methanol (B129727) and the corresponding disodium (B8443419) or dipotassium (B57713) undecanedioate salt.

Reaction Pathway: Saponification

G cluster_products Products DMUD This compound Intermediate Tetrahedral Intermediate DMUD->Intermediate + OH⁻ Heat Heat NaOH 2 NaOH (aq) Salt Disodium Undecanedioate Intermediate->Salt - CH₃O⁻ Methanol 2 CH₃OH

Caption: General pathway for the saponification of this compound.

Quantitative Data: Saponification Conditions
ParameterValue / ConditionReference
Alkaline AgentPotassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[6]
TemperatureRoom Temperature to 80°C[6]
Reaction TimeMinutes to several hours, dependent on temperature[6]
OutcomeHigh yield of carboxylate salt and alcohol[7][8]

Note: Higher temperatures shorten the reaction time, but temperatures exceeding 80°C can risk isomerization or degradation of sensitive substrates.[6]

Experimental Protocol: Saponification of this compound

This protocol is adapted from general procedures for the saponification of aliphatic diesters.[6][7][8]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent like ethanol (B145695) or a mixture of ethanol/water.

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it to the flask. The excess base ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up (Isolation of Acid):

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the resulting solid residue in water.

    • Acidify the aqueous solution slowly with cold 2M hydrochloric acid (HCl) until the pH is ~2. The undecanedioic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry in a vacuum oven.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[9] This reaction is reversible and can be catalyzed by either an acid or a base.[9] For this compound, reacting it with a diol in the presence of a catalyst is a fundamental step in synthesizing polyesters.[10][11]

Reaction Pathway: Transesterification

G cluster_inputs Reactants DMUD This compound Intermediate Tetrahedral Intermediate DMUD->Intermediate + R-OH Alcohol R-OH (Excess) Catalyst Acid or Base Catalyst NewEster New Diester (R-OOC-(CH₂)₉-COO-R) Intermediate->NewEster - CH₃OH Methanol Methanol (Removed)

Caption: Acid- or base-catalyzed transesterification of this compound.

Quantitative Data: Polyester (B1180765) Synthesis via Transesterification

This compound can be used as a monomer for polyester synthesis through a two-step process involving transesterification followed by polycondensation.

ParameterValue / ConditionSubstrate SystemReference
ReactantsDimethyl Dodecanedioate (DMDC), Ethylene (B1197577) Glycol (EG)Poly(ethylene dodecanedioate) Synthesis[10]
Molar RatioEG : DMDC = 1.6 : 1Poly(ethylene dodecanedioate) Synthesis[10]
Transesterification Temp.180 - 200°CPoly(ethylene dodecanedioate) Synthesis[10]
Polycondensation Temp.230 - 240°CPoly(ethylene dodecanedioate) Synthesis[10]
CatalystAntimony Trioxide(III) or Zinc Acetate (B1210297)General Polyester Synthesis[10]
OutcomeHigh molecular weight polyesterGeneral Polyester Synthesis[10][12]
Experimental Protocol: Two-Step Polyester Synthesis

This protocol is based on the synthesis of bio-based polyesters using a similar dimethyl ester.[10]

  • Transesterification Step:

    • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound (1 equivalent), a diol (e.g., ethylene glycol, 1.6 equivalents), and a catalyst (e.g., zinc acetate, ~0.1% by weight).

    • Heat the mixture under a nitrogen atmosphere to 180-200°C.

    • Methanol is produced as a byproduct and should be continuously removed by distillation to drive the reaction forward.

    • The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation Step:

    • Increase the temperature to 230-240°C.

    • Gradually apply a vacuum to remove the excess diol and facilitate the increase in polymer chain length.

    • Continue the reaction for 3-4 hours until the desired viscosity (indicative of high molecular weight) is achieved.

    • Cool the reactor and extrude the resulting polyester.

Reduction to Diol

The ester groups of this compound can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting both ester groups into hydroxyl groups to yield undecane-1,11-diol.[13][14][15][16]

Experimental Workflow: Reduction with LiAlH₄

G A Suspend LiAlH₄ in dry THF under N₂ B Add DMUD solution dropwise at 0°C (Normal Addition) A->B C Stir at Room Temp or gentle reflux B->C D Quench reaction cautiously with H₂O and NaOH(aq) C->D E Extract with Ether or Ethyl Acetate D->E F Dry, filter, and evaporate solvent E->F G Purify by crystallization or chromatography F->G

Caption: Workflow for the reduction of this compound using LiAlH₄.

Quantitative Data: Ester Reduction
ParameterValue / ConditionNotesReference
Reducing AgentLithium Aluminum Hydride (LiAlH₄)Strong, non-selective for polar multiple bonds[13][14]
Stoichiometry>1 equivalent of LiAlH₄ for 2 ester groupsEach ester requires 2 hydrides (4 per molecule)[14]
SolventAnhydrous non-protic ethers (e.g., THF, Diethyl Ether)LiAlH₄ reacts violently with protic solvents[14]
Temperature0°C for addition, then room temp. or refluxControls reaction rate and safety[13]
Work-upCautious addition of water, then acid or baseDestroys excess hydride and isolates product[13]
Experimental Protocol: Reduction of this compound

This protocol is adapted from standard procedures for LiAlH₄ reductions of esters.[13][14]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Preparation: Under a nitrogen atmosphere, suspend lithium aluminum hydride (>1 equivalent) in anhydrous diethyl ether or THF. Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC indicates the absence of starting material. Gentle refluxing may be required.

  • Quenching: Cool the flask back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (this is a highly exothermic process that evolves hydrogen gas). Follow this with the addition of 15% aqueous NaOH, then more water, until a granular precipitate of aluminum salts forms.

  • Isolation: Filter the mixture and wash the solid salts thoroughly with ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude undecane-1,11-diol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Ammonolysis (Amidation)

Ammonolysis involves the reaction of an ester with ammonia (B1221849) or a primary/secondary amine to form an amide.[17] For this compound, reaction with ammonia will produce undecanediamide and methanol. The reaction mechanism is a nucleophilic acyl substitution where ammonia attacks the carbonyl carbon.[17]

Reaction Pathway: Ammonolysis

G cluster_products Products DMUD This compound Intermediate Tetrahedral Intermediate DMUD->Intermediate + NH₃ Ammonia 2 NH₃ Diamide (B1670390) Undecanediamide Intermediate->Diamide - CH₃OH Methanol 2 CH₃OH

Caption: Ammonolysis of this compound to form the corresponding diamide.

Quantitative Data: Ammonolysis of Diesters

Data from the ammonolysis of dimethyl fumarate (B1241708) provides insight into the reaction conditions.

ParameterValue / ConditionSubstrate SystemReference
ReagentAmmonia in Methanol (7.0 M)Dimethyl Fumarate[18]
TemperatureRoom TemperatureDimethyl Fumarate[18]
AdditiveNH₄CH₃COO (Ammonium Acetate)Can buffer the solution and improve diamide yield[18]
OutcomeHigh conversion to diamideDimethyl Fumarate[18]
Experimental Protocol: Ammonolysis of this compound

This protocol is adapted from the ammonolysis of similar diesters.[18]

  • Preparation: Place this compound (1 equivalent) in a high-pressure reaction vessel (e.g., a sealed tube or Parr reactor).

  • Reagent Addition: Add a concentrated solution of ammonia in methanol (e.g., 7 M). For improved yield, an additive like ammonium (B1175870) acetate can be included.

  • Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating for 24-48 hours. The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction vessel before carefully venting to release excess ammonia pressure in a fume hood.

    • The product, undecanediamide, is often insoluble in methanol and may precipitate.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

    • If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are strong nucleophiles and strong bases.[19][20] They react with esters in a two-step process. The first equivalent of the Grignard reagent adds to the carbonyl, displacing the methoxide (B1231860) group to form a ketone intermediate. Since ketones are also reactive towards Grignard reagents, a second equivalent rapidly adds to the ketone, forming a tertiary alcohol after an acidic work-up.[19] With a diester like DMUD, this reaction requires at least four equivalents of the Grignard reagent.

Reaction Pathway: Grignard Reaction

G DMUD This compound Ketone Diketone Intermediate DMUD->Ketone Nucleophilic Acyl Substitution Grignard1 + 2 R-MgX Alkoxide Di-alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition Grignard2 + 2 R-MgX Alcohol Di-tertiary Alcohol Alkoxide->Alcohol Protonation Workup H₃O⁺ Work-up

References

A Technical Guide to High-Purity Dimethyl Undecanedioate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to sourcing, analysis, and applications of high-purity Dimethyl undecanedioate, tailored for professionals in research and pharmaceutical development.

This technical guide provides comprehensive information on high-purity this compound, a key chemical intermediate. For researchers, scientists, and drug development professionals, this document outlines reliable sourcing options, detailed analytical methodologies for purity verification, and established experimental protocols for its application in polymer synthesis and as a plasticizer. Furthermore, it delves into the relevant metabolic pathways of its corresponding dicarboxylic acid, offering crucial context for its potential biological implications.

Sourcing and Procurement of High-Purity this compound

High-purity this compound (CAS No. 4567-98-0) is available from a range of chemical suppliers specializing in research-grade and bulk chemicals. When procuring this compound for scientific and pharmaceutical applications, it is imperative to consider not only the stated purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Table 1: Comparison of High-Purity this compound Suppliers

SupplierStated PurityAvailable DocumentationKey Considerations
Larodan >98%Certificate of Analysis, MSDS[1]Specializes in high-purity lipids.
Cosmo Bio USA >98%MSDS[2]Distributor for Larodan products.
GIHI Chemicals 99%Certificate of Analysis, MSDS[3]Offers bulk quantities.
Simson Pharma Custom SynthesisCertificate of AnalysisSpecializes in pharmaceutical impurities and custom synthesis.
Sigma-Aldrich Not SpecifiedCertificate of Analysis, Certificate of OriginProduct intended for early discovery research; buyer assumes responsibility for purity confirmation.
Key Organics Not SpecifiedSDSSupplier of building blocks for research.
CP Lab Safety min 97%-For professional manufacturing and research laboratories.

Note: The availability of specific quantitative data on Certificates of Analysis may vary by batch and supplier. It is recommended to request a lot-specific CoA before purchase.

Analytical Methodologies for Purity Assessment

Accurate determination of the purity and impurity profile of this compound is critical for its application in sensitive research and development environments. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. It provides both qualitative and quantitative information on the purity of this compound and can detect and identify trace impurities.

Table 2: Illustrative GC-MS Protocol for this compound Analysis

ParameterValue
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C
Oven Program Initial 100 °C, hold 1 min, ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Injection Mode Split (e.g., 50:1)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying structural isomers or impurities.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-O-CH~3.67 (s, 6H)~51.4
-CH ₂-COOCH₃~2.30 (t, 4H)~34.1
-CH₂-CH ₂-COOCH₃~1.62 (quint, 4H)~24.9
-CH₂-(CH ₂)₅-CH₂-~1.2-1.4 (m, 10H)~29.1, ~29.2, ~29.3
C =O-~174.3

Experimental Protocols and Applications

High-purity this compound is primarily utilized as a monomer in the synthesis of polymers, such as polyesters and polyamides, and as a non-phthalate plasticizer.

Synthesis of Poly(butylene undecanedioate) - A Polyester (B1180765) Application

The following protocol is adapted from established procedures for polyester synthesis via melt polycondensation.

Experimental Protocol: Melt Polycondensation

  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound and 1,4-butanediol (B3395766) in a 1:1.1 molar ratio.

  • Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide or antimony trioxide (e.g., 0.05 mol% relative to the diacid).

  • First Stage (Esterification): Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen. Methanol (B129727) will be evolved as a byproduct of the transesterification reaction and should be collected. Monitor the reaction until approximately 90% of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240 °C. Continue the reaction under high vacuum to facilitate the removal of excess 1,4-butanediol and increase the polymer's molecular weight. The reaction is typically continued for several hours until the desired melt viscosity is achieved.

  • Product Recovery: Cool the reactor to room temperature under nitrogen and extrude or dissolve the resulting polymer for further analysis.

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_product Product Charge Reactants Charge this compound and 1,4-butanediol Add Catalyst Add Catalyst (e.g., Ti(OBu)₄) Esterification Esterification (180-200 °C, N₂) Methanol Removal Add Catalyst->Esterification Polycondensation Polycondensation (220-240 °C, Vacuum) Butanediol Removal Esterification->Polycondensation Polymer Recovery Recover Poly(butylene undecanedioate) Polycondensation->Polymer Recovery

Fig. 1: Workflow for the synthesis of poly(butylene undecanedioate). (Max Width: 760px)
Evaluation as a Plasticizer for Poly(vinyl chloride) (PVC)

This compound can be evaluated as a "green" alternative to traditional phthalate (B1215562) plasticizers in PVC formulations.

Experimental Protocol: Plasticizer Evaluation

  • PVC Film Preparation: Prepare a solution of PVC resin in a suitable solvent such as tetrahydrofuran (B95107) (THF). Add the desired amount of this compound (e.g., 30-50 parts per hundred parts of resin, phr). Cast the solution onto a glass plate and allow the solvent to evaporate slowly to form a uniform film.

  • Mechanical Testing: Cut the PVC films into dumbbell shapes according to ASTM D638 standards. Perform tensile testing to determine the tensile strength, elongation at break, and Young's modulus. A successful plasticizer will decrease the tensile strength and modulus while significantly increasing the elongation at break.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC. Effective plasticizers will lower the Tg of the PVC.

  • Migration Testing: The potential for the plasticizer to leach from the PVC matrix can be assessed using methods such as ASTM D1239 (resistance of plastic films to extraction by chemicals). This typically involves immersing the plasticized PVC film in a simulant fluid (e.g., hexane (B92381) or ethanol/water mixtures) for a specified time and temperature, followed by gravimetric analysis of the weight loss.

Plasticizer_Evaluation_Workflow Start Start Evaluation Prepare PVC Film Prepare PVC Film with This compound Start->Prepare PVC Film Mechanical Testing Tensile Strength Elongation at Break Prepare PVC Film->Mechanical Testing Thermal Analysis Glass Transition Temp. (Tg) by DSC Prepare PVC Film->Thermal Analysis Migration Testing Leaching in Simulants (ASTM D1239) Prepare PVC Film->Migration Testing Analyze Results Analyze and Compare Data Mechanical Testing->Analyze Results Thermal Analysis->Analyze Results Migration Testing->Analyze Results End End Evaluation Analyze Results->End

Fig. 2: Workflow for evaluating this compound as a PVC plasticizer. (Max Width: 760px)

Biological Context: Metabolism of Long-Chain Dicarboxylic Acids

While this compound itself is not directly implicated in major signaling pathways, its corresponding dicarboxylic acid, undecanedioic acid, can be metabolized in biological systems. For professionals in drug development, understanding the metabolic fate of such molecules is crucial for assessing potential toxicities and off-target effects.

Long-chain dicarboxylic acids are primarily metabolized through a process of ω-oxidation followed by peroxisomal β-oxidation.[4][5] This pathway serves as an alternative to the mitochondrial β-oxidation of monocarboxylic fatty acids, particularly when there is a high lipid load or a defect in mitochondrial fatty acid oxidation.[4][5]

The process begins in the endoplasmic reticulum with the ω-oxidation of a monocarboxylic fatty acid to form a dicarboxylic acid. This dicarboxylic acid is then transported to the peroxisome, where it undergoes β-oxidation, a cyclical process that shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA and a shorter-chain dicarboxylic acid.

Dicarboxylic_Acid_Metabolism Metabolic Pathway of Long-Chain Dicarboxylic Acids cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Monocarboxylic_Acid Long-Chain Monocarboxylic Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) Monocarboxylic_Acid->Omega_Oxidation Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Transport Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Products Short-Chain Dicarboxylic Acid + Acetyl-CoA Beta_Oxidation->Products

Fig. 3: Simplified metabolic pathway of long-chain dicarboxylic acids. (Max Width: 760px)

The biological activity of undecanedioic acid itself has been noted in various contexts, including its use in the synthesis of proteolysis-targeting chimeras (PROTACs) for cancer therapy and its activity against certain fungi.[6]

Conclusion

High-purity this compound is a versatile chemical intermediate with significant potential in the development of novel polymers and as a safer alternative to traditional plasticizers. For researchers and drug development professionals, a thorough understanding of its sourcing, analytical characterization, and potential metabolic pathways is essential for its effective and safe application. The protocols and data presented in this guide provide a foundational framework for the procurement and use of high-purity this compound in advanced research and development settings.

References

The Synthesis of Undecanedioic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, is a valuable chemical intermediate in the synthesis of polymers, fragrances, and pharmaceuticals. Its production has evolved from classical chemical oxidation methods to more sustainable and efficient biotechnological and chemo-enzymatic routes. This technical guide provides an in-depth overview of the discovery and history of undecanedioic acid synthesis, focusing on key experimental protocols, quantitative data, and the underlying reaction pathways.

Historical Perspective and Discovery

The synthesis of long-chain dicarboxylic acids, including undecanedioic acid, has its roots in the oxidative cleavage of unsaturated fatty acids. Early methods relied on strong oxidizing agents to break the carbon-carbon double bonds in molecules like ricinoleic acid, the primary component of castor oil. While effective, these methods often suffered from low yields and the formation of numerous side products, necessitating complex purification procedures. The quest for more selective and environmentally benign synthesis routes has led to the development of ozonolysis and, more recently, advanced fermentation and chemo-enzymatic strategies that offer higher purity and yield.

Key Synthetic Methodologies

This guide details three primary methodologies for the synthesis of undecanedioic acid: microbial fermentation, chemo-enzymatic synthesis from ricinoleic acid, and ozonolysis of oleic acid. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the process workflow.

Microbial Fermentation using Candida tropicalis

The fermentation of long-chain alkanes or fatty acids by the yeast Candida tropicalis has emerged as a powerful method for producing dicarboxylic acids, including undecanedioic acid. Genetically engineered strains with modifications in their β-oxidation pathway can achieve high yields and productivities.

Quantitative Data
ParameterValueReference
OrganismCandida tropicalis (mutant strain)[1]
Substraten-Tridecane[1]
Carbon Source (for growth)Sucrose (B13894)[2]
Yield (13.7 L fermenter)153 g/L[3]
Fermentation Time (13.7 L)144 hours[3]
Yield (20 m³ fermenter)172 g/L[1][3]
pH ControlProgrammed incremental increase (e.g., 7.2 to 8.1)[4]
Temperature30 °C[5]
Experimental Protocol

1. Strain and Inoculum Preparation:

  • A mutant strain of Candida tropicalis with impaired β-oxidation is used to enhance dicarboxylic acid accumulation[6].

  • The strain is revived from a frozen stock and grown in a YEPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract)[5].

  • The culture is incubated at 30°C for 12 hours with shaking at 220 rpm to prepare the inoculum[5].

2. Fermentation:

  • The fermentation is carried out in a fed-batch mode, separating the cell growth and product formation phases[4].

  • Growth Phase: The yeast is first cultured in a growth medium containing a readily metabolizable carbon source like sucrose or glucose to achieve high cell density[2]. The medium composition can include (per liter): 62 g glucose, 1 g (NH₄)₂SO₄, 0.2 g Vitamin B₁, 2 g NaCl, 8 g KH₂PO₄, 10.08 g Na₂HPO₄·12H₂O, 3 g urea, and 6.15 g MgSO₄·7H₂O[5].

  • Production Phase: Once a sufficient cell mass is reached, the substrate (n-tridecane) is added to initiate the biotransformation.

  • The pH of the fermentation broth is a critical parameter and is typically controlled with a programmed incremental increase, for example from 7.2 to 8.1, to enhance product secretion and solubility[4].

  • The fermentation is maintained at 30°C with controlled aeration and agitation[5].

3. Downstream Processing and Purification:

  • After the fermentation is complete (approximately 6 days), the broth is harvested[5].

  • The pH of the broth is adjusted to 12 with NaOH, and the mixture is heated to 80°C for 3 hours to lyse the cells and solubilize the dicarboxylic acid[5].

  • The cell debris is removed by centrifugation at 7,000 rpm for 10 minutes[5].

  • The supernatant is collected, and the pH is adjusted to 2-3 with a strong acid (e.g., HCl or H₂SO₄) to precipitate the undecanedioic acid[5][7].

  • The precipitated crude undecanedioic acid is allowed to stand for 1-3 hours and then collected by filtration or centrifugation[5].

  • Further purification is achieved by recrystallization from a suitable solvent to obtain a high-purity product[7].

Process Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing YEPD YEPD Medium Incubation Incubation (30°C, 12h, 220 rpm) YEPD->Incubation Growth Growth Phase (Sucrose/Glucose) Incubation->Growth C_tropicalis Candida tropicalis (mutant strain) C_tropicalis->YEPD Production Production Phase (n-Tridecane, pH 7.2-8.1) Growth->Production Harvest Harvest Broth Production->Harvest Lysis Cell Lysis (pH 12, 80°C) Harvest->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Precipitation Acidification (pH 2-3) Centrifugation1->Precipitation Collection Filtration/Centrifugation Precipitation->Collection Purification Recrystallization Collection->Purification Final_Product Pure Undecanedioic Acid Purification->Final_Product

Workflow for undecanedioic acid production via fermentation.

Chemo-enzymatic Synthesis from Ricinoleic Acid

This innovative approach combines the selectivity of biocatalysis with the efficiency of chemical transformations to produce undecanedioic acid from ricinoleic acid, a renewable feedstock from castor oil.

Quantitative Data
ParameterValueReference
Starting MaterialRicinoleic Acid[8][9]
BiocatalystRecombinant E. coli expressing alcohol dehydrogenase and Baeyer-Villiger monooxygenase[8][9]
Biotransformation Conversion Yield84%[8][9]
Chemical Transformation Conversion Yield65%[8][9]
Overall Molar Yield55%[8][9]
Final Ester Product Concentration53 mM[8][9]
Volumetric Productivity6.6 mM h⁻¹[8][9]
Experimental Protocol

1. Biotransformation of Ricinoleic Acid:

  • Recombinant Escherichia coli cells co-expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida KT2440 are used as the whole-cell biocatalyst[8][9].

  • The biotransformation is typically conducted at a high cell density (e.g., 20 g dry cells per liter) in a suitable buffer[8][9].

  • Ricinoleic acid is added to the cell suspension, and the reaction proceeds, converting it to an ester intermediate, (Z)-11-(heptanoyloxy)undec-9-enoic acid, via a 12-ketooleic acid intermediate[8][9][10].

2. Hydrogenation and Hydrolysis:

  • The ester intermediate is then subjected to a chemical hydrogenation step to reduce the carbon-carbon double bond.

  • Following hydrogenation, the ester bond is hydrolyzed to yield n-heptanoic acid and 11-hydroxyundecanoic acid[8][9].

3. Oxidation to Undecanedioic Acid:

  • The resulting 11-hydroxyundecanoic acid is then oxidized under mild reaction conditions to form the final product, 1,11-undecanedioic acid[8][9].

Signaling Pathway

Chemoenzymatic_Pathway Ricinoleic_Acid Ricinoleic Acid Keto_Acid 12-Ketooleic Acid Ricinoleic_Acid->Keto_Acid Alcohol Dehydrogenase (E. coli) Ester_Intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid Keto_Acid->Ester_Intermediate Baeyer-Villiger Monooxygenase (E. coli) Hydrogenated_Ester 11-(heptanoyloxy)undecanoic acid Ester_Intermediate->Hydrogenated_Ester Chemical Hydrogenation Hydroxy_Acid 11-Hydroxyundecanoic Acid Hydrogenated_Ester->Hydroxy_Acid Hydrolysis Heptanoic_Acid n-Heptanoic Acid Hydrogenated_Ester->Heptanoic_Acid Hydrolysis UDDA Undecanedioic Acid Hydroxy_Acid->UDDA Chemical Oxidation

Chemo-enzymatic synthesis of undecanedioic acid.

Ozonolysis of Oleic Acid

Ozonolysis is a well-established chemical method for the oxidative cleavage of alkenes. When applied to oleic acid, it yields a mixture of dicarboxylic and monocarboxylic acids.

Quantitative Data
ParameterValueReference
Starting MaterialOleic Acid[5]
Primary ProductsAzelaic Acid (C9 dicarboxylic acid) and Pelargonic Acid (C9 monocarboxylic acid)[11]
Yield of Dicarboxylic Acid Fission Products>95%[5]
Reaction SolventMethanol[5]
Oxidizing Agent for Ozonide DecompositionHydrogen Peroxide in Formic Acid[5]
Experimental Protocol

1. Ozonolysis Reaction:

  • Oleic acid is dissolved in a reacting solvent, such as methanol[5].

  • A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature. The reaction is typically carried out in a continuous flow reactor for better control and safety[12].

  • The reaction proceeds via the formation of a primary ozonide, which rearranges to a more stable secondary ozonide[11].

2. Ozonide Decomposition:

  • The ozonide products are then decomposed through oxidative workup. A common method involves the use of hydrogen peroxide in formic acid[5].

  • This step oxidizes the cleavage products to their corresponding carboxylic acids.

3. Product Separation and Purification:

  • The resulting mixture contains azelaic acid and pelargonic acid, along with minor by-products[11].

  • The products can be separated based on their differing physical properties, such as solubility and boiling point, through techniques like distillation and crystallization.

Reaction Pathway

Ozonolysis_Pathway cluster_ozonide_decomp Ozonide Decomposition Oleic_Acid Oleic Acid Primary_Ozonide Primary Ozonide Oleic_Acid->Primary_Ozonide + O₃ Ozone Ozone (O₃) Cleavage_Products Aldehyde & Carbonyl Oxide Intermediates Primary_Ozonide->Cleavage_Products Rearrangement Secondary_Ozonide Secondary Ozonide Azelaic_Acid Azelaic Acid Secondary_Ozonide->Azelaic_Acid Pelargonic_Acid Pelargonic Acid Secondary_Ozonide->Pelargonic_Acid Cleavage_Products->Secondary_Ozonide Cycloaddition Oxidative_Workup Oxidative Workup (H₂O₂, HCOOH)

Ozonolysis pathway of oleic acid.

Conclusion

The synthesis of undecanedioic acid has transitioned from harsh chemical oxidations to more refined and sustainable methodologies. Microbial fermentation with engineered Candida tropicalis strains offers a direct route to high concentrations of the desired product from renewable feedstocks. Chemo-enzymatic synthesis provides a novel pathway that leverages the selectivity of enzymes for specific transformations on complex natural molecules like ricinoleic acid. Ozonolysis remains a viable and high-yielding chemical method, particularly with modern continuous flow technologies that improve safety and efficiency. The choice of synthesis route for industrial-scale production will depend on factors such as feedstock availability, desired product purity, and economic considerations. The continued development of biocatalysts and integrated bioprocesses holds significant promise for the future of sustainable dicarboxylic acid production.

References

Dimethyl Undecanedioate: A Versatile Building Block for High-Performance and Biodegradable Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl undecanedioate, a dimethyl ester of the C11 α,ω-dicarboxylic acid, is emerging as a crucial building block for the synthesis of novel polymers with tailored properties. Its long aliphatic chain offers unique advantages, including enhanced flexibility, lower melting points, and improved solubility in organic solvents compared to polymers derived from shorter-chain diacids.[1] These characteristics make materials derived from this compound promising candidates for a wide range of applications, from advanced engineering plastics to biodegradable materials for the biomedical field.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of polymers derived from this compound, with a focus on polyesters and polyamides.

Synthesis of Novel Polymers

The primary route for synthesizing high-molecular-weight polymers from this compound is through polycondensation reactions. Melt polycondensation and solution polymerization are two of the most common methods employed.

Polyesters are typically synthesized by the transesterification of this compound with a diol, such as 1,6-hexanediol (B165255) or 1,4-butanediol. This reaction is usually carried out at high temperatures and under a vacuum to facilitate the removal of the methanol (B129727) byproduct, driving the equilibrium towards the formation of high-molecular-weight polymer chains.[3] The use of catalysts, such as titanium(IV) butoxide or antimony trioxide, is common to accelerate the reaction rate.[4]

Polyamides , on the other hand, are synthesized by the reaction of this compound with a diamine, for instance, 1,6-hexanediamine. Similar to polyester (B1180765) synthesis, this reaction is often performed via melt polycondensation at elevated temperatures.[5] The resulting polyamides exhibit properties that are highly dependent on the length of the diamine used.[5]

Polyester_Synthesis

Polyamide_Synthesis

Material Properties

The incorporation of the long undecanedioate chain into the polymer backbone significantly influences the material's thermal and mechanical properties.

Thermal Properties

Polymers derived from this compound generally exhibit lower melting temperatures (Tm) and glass transition temperatures (Tg) compared to their counterparts made from shorter dicarboxylic acids.[1] This is attributed to the increased flexibility of the polymer chains. The thermal stability of these polymers is generally high, with decomposition temperatures often exceeding 300°C.[6][7]

Polymer ClassMonomersMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 10% weight loss) (°C)
PolyesterThis compound, 1,6-Hexanediol~70-90~ -40 to -20> 350
PolyamideUndecanedioic acid, 1,6-Hexanediamine~180-210[8]~40-60[6][9]> 400[10]

Note: The values presented are approximate and can vary significantly based on the specific comonomers used, the molecular weight of the polymer, and the method of synthesis and processing.

Mechanical Properties

The long aliphatic segment from undecanedioic acid imparts flexibility and ductility to the resulting polymers. Polyesters based on this monomer are expected to have lower tensile strength and Young's modulus but higher elongation at break compared to polyesters from shorter diacids. Similarly, polyamides will exhibit increased flexibility.

Polymer ClassMonomersTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PolyesterThis compound, 1,6-Hexanediol15-30[11]0.3-0.5[11]> 500[7]
PolyamideUndecanedioic acid, 1,6-Hexanediamine40-601.5-2.0100-300

Note: The values presented are approximate and can vary significantly based on the specific comonomers used, the molecular weight of the polymer, and the method of synthesis and processing.

Applications in Drug Development

The biocompatibility and biodegradability of polyesters derived from long-chain aliphatic dicarboxylic acids make them excellent candidates for biomedical applications, particularly in drug delivery.[12][13] These polymers can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[12][14]

Nanoparticle Formulation and Drug Loading

Drug-loaded nanoparticles can be prepared using various techniques, with the emulsification-solvent evaporation method being one of the most common.[14][15] In this process, the polymer and the drug are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion. The organic solvent is subsequently removed by evaporation, leading to the formation of solid, drug-loaded nanoparticles.[15]

Nanoparticle_Formation

Cellular Uptake and Signaling Pathways

The cellular uptake of polymeric nanoparticles is a complex process primarily mediated by endocytosis.[2][16] Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[17][18] The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry.

Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway.[17] The acidic environment of the late endosomes and lysosomes can trigger the degradation of the polyester matrix and the subsequent release of the encapsulated drug into the cytoplasm.[17] The released drug can then interact with its intracellular target to elicit a therapeutic effect.

Cellular_Uptake

Experimental Protocols

Synthesis of Poly(hexamethylene undecanedioate) via Melt Polycondensation

Materials:

  • This compound (DMU)

  • 1,6-Hexanediol (HDO) (molar ratio DMU:HDO = 1:1.2)

  • Antimony(III) oxide (Sb₂O₃) (catalyst, ~300 ppm)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Glassware for precipitation and filtration

Procedure:

  • Charging the Reactor: Charge the three-necked flask with this compound, 1,6-hexanediol, and antimony(III) oxide.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Methanol will start to distill off as the transesterification reaction proceeds. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation: Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

  • Viscosity Increase: A significant increase in the viscosity of the molten polymer will be observed as the molecular weight increases. The stirring speed may need to be adjusted to ensure proper mixing.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The reaction is considered complete when the desired viscosity is reached, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed from the flask by carefully breaking the glass or by dissolving the polymer in a suitable solvent like chloroform.

  • Purification: Precipitate the dissolved polymer in a large excess of a non-solvent such as methanol. Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of Polymers

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6][19][20]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[19]

  • Heating/Cooling Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C for polyamides) at a heating rate of 10°C/min under a nitrogen atmosphere.[6]

    • Hold the sample at this temperature for 5 minutes to erase any previous thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • Reheat the sample to the upper temperature at a rate of 10°C/min.

  • Data Analysis: The second heating scan is typically used to determine the Tg and Tm of the polymer.[21]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.[22][23]

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan.[22]

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[9]

  • Data Analysis: The TGA thermogram will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs are key parameters to determine the thermal stability.[23]

Tensile Testing: Tensile testing is performed to determine the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break, following standards such as ASTM D638.[5][10][17]

  • Specimen Preparation: Prepare dog-bone shaped specimens of the polymer by injection molding or by cutting from a compression-molded sheet according to the dimensions specified in ASTM D638.

  • Testing Conditions: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.

  • Measurement: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The stress-strain curve is recorded, and from this, the tensile strength, Young's modulus, and elongation at break can be calculated.[12]

Biocompatibility Testing: In vitro cytotoxicity tests are crucial for evaluating the biocompatibility of new materials for medical applications, as outlined in the ISO 10993-5 standard.[24][25][26][27] These tests assess the potential of a material to cause cell death or inhibit cell growth.[27][28] The most common methods involve exposing cultured mammalian cells to extracts of the material or placing the material in direct contact with the cells.[27] Cell viability is then assessed using assays such as the MTT or XTT test.[21] A significant reduction in cell viability (typically more than 30%) is considered a cytotoxic effect.[26]

References

Methodological & Application

Application Notes and Protocols for the Esterification of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a dicarboxylic acid with the formula HOOC(CH₂)₉COOH, serves as a versatile building block in various scientific and industrial applications, including the synthesis of polymers, lubricants, and pharmaceutical intermediates. The esterification of its two carboxylic acid groups to form diesters, such as dimethyl undecanedioate and diethyl undecanedioate, is a fundamental transformation that modifies its physicochemical properties for specific applications. This document provides detailed experimental protocols for the synthesis of these two common esters via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Physicochemical Properties of Undecanedioic Acid and its Esters

A summary of key physical and chemical properties of undecanedioic acid and its corresponding dimethyl and diethyl esters is presented in Table 1. This data is crucial for understanding the behavior of these compounds during reaction, purification, and in their final applications.

PropertyUndecanedioic AcidThis compoundDiethyl Undecanedioate
CAS Number 1852-04-64567-98-0624-19-1
Molecular Formula C₁₁H₂₀O₄C₁₃H₂₄O₄C₁₅H₂₈O₄
Molecular Weight 216.27 g/mol 244.33 g/mol 272.38 g/mol
Melting Point 108-110 °C17-19 °CNot available
Boiling Point Not available123-124 °C at 2 mmHgNot available
Appearance White solidLiquidNot available

Experimental Protocols

The following sections detail the methodologies for the synthesis of dimethyl and diethyl undecanedioate. The protocols are based on established Fischer esterification procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a reputable source for reliable chemical preparations.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine undecanedioic acid (0.106 mole, 23 g), methanol (80 mL), and concentrated sulfuric acid (8 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 2 hours.

  • Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with three volumes of water. Transfer the mixture to a separatory funnel and extract with two 75 mL portions of benzene.

  • Washing: Wash the combined benzene extracts successively with 250 mL portions of water, 5% aqueous sodium carbonate solution, and finally with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the benzene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Expected Yield:

The reported yield for this procedure is high, typically around 98%.

Protocol 2: Synthesis of Diethyl Undecanedioate

This protocol is a general procedure for Fischer esterification adapted for the synthesis of diethyl undecanedioate.

Materials:

  • Undecanedioic acid

  • Ethanol (B145695) (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser (optionally with a Dean-Stark trap)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve undecanedioic acid in a large excess of absolute ethanol (which also acts as the solvent). Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole of the carboxylic acid) or p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction. Reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in ethyl acetate or diethyl ether. Transfer to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1] Wash the organic layer subsequently with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl undecanedioate.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure diethyl ester.

Expected Yield:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dimethyl and diethyl undecanedioate.

ParameterThis compoundDiethyl Undecanedioate
Reactants Undecanedioic acid, MethanolUndecanedioic acid, Ethanol
Catalyst Sulfuric AcidSulfuric Acid or p-TsOH
Reaction Time 2 hours2-4 hours
Reaction Temp. Reflux (Methanol)Reflux (Ethanol)
Typical Yield ~98%80-95% (estimated)
Purification Vacuum DistillationVacuum Distillation

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Fischer esterification of undecanedioic acid.

Esterification_Workflow start Start reactants Combine Undecanedioic Acid, Alcohol, and Acid Catalyst in a Round-Bottom Flask start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux workup Cool and Quench Reaction Mixture reflux->workup extraction Extract with Organic Solvent workup->extraction wash Wash Organic Layer: 1. NaHCO₃ (aq) 2. Brine extraction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure Diester Product purify->product

Caption: General workflow for the esterification of undecanedioic acid.

References

Application Note: GC-MS Analysis of Dicarboxylic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the analysis of short to long-chain dicarboxylic acids (DCAs) as their dimethyl ester derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Dicarboxylic acids are important molecules in various biological and industrial processes. Their quantification is crucial for studying metabolic disorders, monitoring oxidative stress, and ensuring the quality of polymers and plasticizers. Due to their low volatility and high polarity, a derivatization step is necessary to convert them into their more volatile methyl esters. This document details a robust esterification procedure using boron trifluoride-methanol (BF₃-MeOH), followed by a validated GC-MS method for their separation, identification, and quantification.

Introduction

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways, including the Krebs cycle and fatty acid ω-oxidation. Elevated levels of certain DCAs in biological fluids like urine can be indicative of inherited metabolic diseases or metabolic stress. In industrial applications, DCAs are fundamental building blocks for polymers such as polyesters and polyamides, and their esters are commonly used as plasticizers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] However, the direct analysis of free dicarboxylic acids by GC is challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation.[1] To overcome these limitations, a derivatization step is employed to convert the carboxylic acid groups into less polar and more volatile ester groups. Methylation to form fatty acid methyl esters (FAMEs), or in this case, dicarboxylic acid dimethyl esters, is a common and effective strategy.[2]

This note describes a widely used and reliable method for the esterification of DCAs using boron trifluoride in methanol (B129727) (BF₃-MeOH), followed by analysis using a standard GC-MS system.

Experimental Protocol

Reagents and Materials
  • Dicarboxylic acid standards (e.g., Succinic acid, Adipic acid, Suberic acid, Sebacic acid, Dodecanedioic acid)

  • Boron trifluoride-methanol solution (14% w/v BF₃ in MeOH)

  • Methanol (Anhydrous, HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • 2 mL GC autosampler vials with caps

  • Heating block or oven set to 60-70°C

  • Vortex mixer

  • Pipettes and tips

Sample Preparation & Derivatization (Esterification)

This protocol is adapted for a standard solution or a dried extract of a biological/industrial sample.

  • Sample Aliquoting: Place a known amount of the dicarboxylic acid standard mixture or the dried sample extract (typically 10-100 µg) into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of methanol to the vial to dissolve the sample. Following this, add 50 µL of 14% BF₃-methanol reagent.

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes to facilitate the esterification reaction.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction:

    • Add 0.5 mL of saturated NaCl solution to the vial to quench the reaction and create a phase separation.

    • Add 0.6 mL of hexane to the vial, cap it, and vortex vigorously for 30 seconds to extract the dicarboxylic acid methyl esters into the organic phase.

    • Allow the layers to separate.

  • Sample Transfer: Carefully transfer the upper hexane layer to a new clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Injection: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following conditions are a typical starting point and may require optimization based on the specific instrument and analytes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow Diagram

The overall workflow from sample preparation to data analysis is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Biological Fluid, Tissue Extract, Polymer) Extraction Extraction / Drying Sample->Extraction Derivatization Esterification with BF3-Methanol @ 60°C Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject DataAcq Data Acquisition (Total Ion Chromatogram) GCMS->DataAcq PeakID Peak Identification (Retention Time & Mass Spectrum) DataAcq->PeakID Quant Quantification (Peak Area Integration) PeakID->Quant

Caption: Workflow for GC-MS analysis of dicarboxylic acid methyl esters.

Results and Data Analysis

Elution Profile

Under the specified GC conditions, the dicarboxylic acid dimethyl esters will elute in order of increasing boiling point, which generally corresponds to increasing carbon chain length. Therefore, dimethyl succinate (B1194679) (C4) will elute first, followed by dimethyl adipate (B1204190) (C6), dimethyl suberate (B1241622) (C8), dimethyl sebacate (B1225510) (C10), and dimethyl dodecanedioate (B1236620) (C12). Absolute retention times will vary between instruments, but this elution order will be consistent.

Mass Spectra and Identification

Identification of each dicarboxylic acid methyl ester is achieved by comparing its retention time and its mass spectrum with that of an authentic standard or a library spectrum (e.g., NIST). Electron ionization (EI) of dimethyl esters typically produces characteristic fragment ions. A common fragmentation pattern involves the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) and a McLafferty rearrangement, often resulting in a base peak at m/z 74 for many methyl esters.

Quantitative Data

The following table summarizes the key information for the identification and quantification of common dicarboxylic acid dimethyl esters. The characteristic m/z ions are crucial for setting up a Selected Ion Monitoring (SIM) method for enhanced sensitivity and specificity in quantitative analysis.

Dicarboxylic AcidAbbreviationDimethyl Ester FormMolecular Weight ( g/mol )Characteristic m/z Ions (Quantifier/Qualifier)
Succinic AcidC4Dimethyl succinate146.1474, 115, 55, 146[3]
Adipic AcidC6Dimethyl adipate174.2074, 143, 112, 55[4]
Suberic AcidC8Dimethyl suberate202.2574, 83, 97, 129
Sebacic AcidC10Dimethyl sebacate230.3074, 83, 98, 199
Dodecanedioic AcidC12Dimethyl dodecanedioate258.3674, 83, 98, 227

Note: The base peak is often m/z 74. The molecular ion (M+) may be weak or absent. Ions such as [M-31]+ (loss of OCH₃) are commonly observed and are highly diagnostic.

Conclusion

The method described provides a reliable and robust workflow for the derivatization and subsequent GC-MS analysis of dicarboxylic acids. The esterification with BF₃-methanol is an efficient technique for converting polar DCAs into their volatile dimethyl ester derivatives, enabling excellent separation and detection by gas chromatography. By using the characteristic mass spectral fragmentation patterns, this method allows for confident identification and accurate quantification of a range of dicarboxylic acids in various complex matrices, making it highly suitable for both research and routine analytical laboratories.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Long-Chain Aliphatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique essential for the structural elucidation and quantification of long-chain aliphatic esters.[1] These molecules are integral to various fields, including materials science, pharmacology, and lipidomics, where they function as bioactive lipids, polymer precursors, and drug delivery agents.[1] This document provides detailed application notes and experimental protocols for the analysis of long-chain aliphatic esters using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Characterization and Quantification using 1D NMR Spectroscopy

1D NMR, encompassing both ¹H and ¹³C NMR, is the foundational method for analyzing long-chain functionalized esters.[1]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the proton environments within a molecule. For long-chain esters, specific proton signals are characteristic of different functional groups and their positions along the aliphatic chain.[1] The integration of these signals is proportional to the number of protons they represent, and the splitting pattern, or multiplicity, reveals information about neighboring protons.[2]

Key ¹H NMR Signals for Long-Chain Esters:

A summary of characteristic chemical shifts for protons in long-chain aliphatic esters is provided in Table 1. These values are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)0.84 - 0.92Triplet
Methylene (B1212753) Chain (-(CH₂)n-)1.22 - 1.42Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)1.56 - 1.68Multiplet
α-Methylene to Carbonyl (-CH₂-COOR)2.29 - 2.30Triplet
Methoxy (B1213986) (-OCH₃) of Methyl Ester3.65 - 3.67Singlet
Olefinic (-CH=CH-)5.30 - 5.54Multiplet
Protons on Hydroxyl-bearing Carbon (-CH(OH)-)3.60Multiplet
Allylic (-CH₂-CH=)1.96 - 2.12Multiplet
Bis-allylic (=CH-CH₂-CH=)2.67 - 2.78Multiplet
Table 1: Characteristic ¹H NMR Chemical Shifts of Long-Chain Aliphatic Esters.[1][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) offers direct insight into the carbon skeleton of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, these experiments generally require more sample or longer acquisition times compared to ¹H NMR.[1][2] Spectra are typically acquired with proton decoupling, resulting in a single line for each unique carbon atom.[2]

Key ¹³C NMR Signals for Long-Chain Esters:

Table 2 summarizes the characteristic chemical shifts for carbon atoms in long-chain aliphatic esters.

Carbon EnvironmentChemical Shift (δ) ppm
Terminal Methyl (-CH₃)~14
Methylene Chain (-(CH₂)n-)~22-34
α-Methylene to Carbonyl (-CH₂-COOR)~34
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)~25
Methoxy (-OCH₃) of Methyl Ester~51
Olefinic (-CH=CH-)~125-135
Carbonyl (-COO-)~170-185
Table 2: Characteristic ¹³C NMR Chemical Shifts of Long-Chain Aliphatic Esters.[4]

Advanced NMR Techniques for Structural Elucidation

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a valuable technique for determining the number of hydrogens attached to a carbon atom. By running different DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), it is possible to distinguish between CH₃, CH₂, and CH groups, as well as quaternary carbons.[5][6]

2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for resolving complex structures by revealing correlations between nuclei.[1]

  • COSY (Correlation Spectroscopy): This homonuclear technique shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] For example, in a hydroxylated long-chain ester, a COSY spectrum would show a cross-peak between the proton on the hydroxyl-bearing carbon and the protons on the adjacent methylene groups, allowing for precise localization of the hydroxyl group.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For an unsaturated ester, the HSQC spectrum will show cross-peaks between the olefinic protons (δ 5.3-5.4 ppm) and the olefinic carbons (δ 125-135 ppm).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. In a methyl ester, an HMBC spectrum will show a correlation between the methoxy protons (-OCH₃) at ~δ 3.7 ppm and the carbonyl carbon (-COO-) at ~δ 174 ppm, confirming the ester functionality.[1]

Experimental Protocols

A generalized workflow for the NMR analysis of long-chain aliphatic esters is presented below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Instrument Tuning and Shimming C->D E 1D NMR (¹H, ¹³C, DEPT) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Fourier Transform and Phasing E->G H Baseline Correction and Integration G->H I Structural Elucidation and Quantification H->I

Caption: Workflow for NMR Analysis of Long-Chain Esters.

Protocol for 1D ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the ester for ¹H NMR or 50-100 mg for ¹³C NMR into a clean vial.[8]

    • Add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) if quantitative analysis is required.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2][8]

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity for the best possible resolution.[1]

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard ¹H NMR spectrum.

      • For quantitative ¹H NMR (qHNMR), use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.[1][2]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • For quantitative ¹³C NMR, use a pulse program with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.[2]

      • A larger number of scans will likely be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.[1]

    • Integrate the signals of interest. For qHNMR, compare the integral of the analyte signal to the integral of the internal standard.

Protocol for 2D NMR Analysis:

  • Sample Preparation and Instrument Setup: Follow the same procedure as for 1D NMR.

  • Data Acquisition:

    • Select the desired 2D NMR experiment (e.g., COSY, HSQC, HMBC) using the spectrometer's software.

    • Use standard, gradient-selected pulse programs.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the cross-peaks.[1]

  • Data Processing:

    • Process the 2D data using the appropriate software. This typically involves Fourier transformation in both dimensions.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate correlations between nuclei.

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of long-chain esters, often without the need for identical reference standards.[2] Purity assessment is particularly critical in discovery programs and whenever chemistry is linked to biological or therapeutic outcomes.[9][10]

Logical Relationship for Purity Determination by qHNMR:

The purity of a sample can be calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.

G Analyte Analyte Signal (Known Structure) Integration Integrate Signals Analyte->Integration Standard Internal Standard Signal (Known Structure, Mass, Purity) Standard->Integration Calculation Calculate Molar Ratio and Purity Integration->Calculation

Caption: Logic for qNMR Purity Calculation.

By combining 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation and accurate quantification of long-chain aliphatic esters, which is critical for advancing research and development in various scientific and industrial sectors.[1]

References

Polyamide Synthesis from Dimethyl Undecanedioate and Diamines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides through the polycondensation of dimethyl undecanedioate with various diamines. The methodologies outlined are intended to guide researchers in the preparation and characterization of these long-chain polymers, which are of interest for various applications, including as biomaterials and in drug delivery systems.

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. Long-chain aliphatic polyamides, in particular, offer a unique combination of properties such as flexibility, toughness, and relatively low melting points compared to their short-chain counterparts. The synthesis of these polymers from this compound, a derivative of the C11 dicarboxylic acid, allows for the creation of polyamides with specific thermal and mechanical properties determined by the choice of the diamine comonomer. This application note details the synthesis via melt polycondensation, a solvent-free method that is both efficient and environmentally friendly.

General Synthesis Workflow

The synthesis of polyamides from this compound and a diamine is a two-step process. The first stage involves the formation of a low molecular weight prepolymer through aminolysis, with the elimination of methanol (B129727). The second stage is the polycondensation of the prepolymer at elevated temperatures and under vacuum to increase the molecular weight.

Polyamide_Synthesis_Workflow Reactants This compound + Diamine Prepolymerization Prepolymerization (Methanol Elimination) Reactants->Prepolymerization Heat Prepolymer Low Molecular Weight Prepolymer Prepolymerization->Prepolymer Polycondensation Melt Polycondensation (High Temperature & Vacuum) Prepolymer->Polycondensation Increase Temp & Apply Vacuum Polyamide High Molecular Weight Polyamide Polycondensation->Polyamide Characterization Characterization (FTIR, NMR, DSC, TGA, GPC) Polyamide->Characterization FinalProduct Final Polyamide Product Characterization->FinalProduct

Caption: General workflow for the synthesis of polyamides.

Experimental Protocols

Materials
  • This compound (≥99% purity)

  • Aliphatic diamines (e.g., 1,6-hexanediamine, 1,8-octanediamine, 1,10-decanediamine, 1,12-dodecanediamine) (≥98% purity)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Formic acid (for viscosity measurements)

Equipment
  • Glass reaction tube or three-necked round-bottom flask

  • Mechanical stirrer or magnetic stirrer

  • Heating mantle or oil bath with a temperature controller

  • Nitrogen inlet and outlet

  • Vacuum pump

  • Condenser

  • Apparatus for polymer precipitation and filtration

  • Vacuum oven

General Melt Polycondensation Protocol

This protocol is a general guideline and may require optimization depending on the specific diamine used. A series of novel even-odd nylons can be synthesized through a step-heating melting-polycondensation of undecanedioic acid with various diamines.[1]

  • Monomer Charging: In a clean and dry reaction vessel, charge equimolar amounts of this compound and the chosen aliphatic diamine.

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.

  • Prepolymerization: Gradually heat the mixture with stirring. As the temperature rises, the monomers will melt and start to react, releasing methanol. A typical temperature profile for this stage is 180-220°C for 2-4 hours. The methanol byproduct will distill off and can be collected in a condenser.

  • Polycondensation: After the initial evolution of methanol ceases, gradually increase the temperature to 220-260°C. Simultaneously, slowly apply a vacuum (typically below 1 mmHg) to the system. This step is crucial for removing the remaining methanol and driving the polymerization reaction towards a high molecular weight polymer. This stage is typically maintained for 3-6 hours. The viscosity of the melt will noticeably increase as the polymerization progresses.

  • Polymer Isolation: After the desired reaction time, release the vacuum with nitrogen gas and cool the reactor to room temperature. The resulting solid polyamide can be removed from the reaction vessel.

  • Purification: The obtained polymer can be purified by dissolving it in a suitable solvent (e.g., formic acid) and precipitating it in a non-solvent like methanol or water. The purified polymer should then be filtered and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of Synthesized Polyamides

The synthesized polyamides should be comprehensively characterized to determine their structure and properties.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the monomer incorporation ratio.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Quantitative Data Summary

The following table summarizes typical properties of polyamides synthesized from undecanedioic acid and various aliphatic diamines. While the synthesis in this protocol starts from the dimethyl ester, the final polymer properties are expected to be similar. The data presented here is based on the polycondensation of undecanedioic acid.[1]

DiaminePolyamide DesignationIntrinsic Molecular Weight (x10⁴)Glass Transition Temperature (Tg) (°C)
1,6-HexanediamineNylon 11,6-45.7
1,8-OctanediamineNylon 11,8-43.1
1,10-DecanediamineNylon 11,10-41.5
1,12-DodecanediamineNylon 11,12-40.1

Note: The intrinsic average molecular weights for a series of even-odd nylons synthesized from undecanedioic acid and various diamines were found to be in the range of 1.3 x 10⁴ to 2.5 x 10⁴, with the exception of nylons 4,11 and 2,11 which had lower molecular weights.[1]

Signaling Pathways and Logical Relationships

The logical progression of the experimental and characterization steps can be visualized as follows:

Experiment_Logic cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomers Select Monomers (this compound & Diamine) Stoichiometry Determine Stoichiometry (Equimolar) Monomers->Stoichiometry Reaction_Setup Set Up Reaction Apparatus Stoichiometry->Reaction_Setup Polymerization Perform Melt Polycondensation Reaction_Setup->Polymerization Isolation Isolate Crude Polymer Polymerization->Isolation Dissolution Dissolve in Solvent Isolation->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry Purified Polymer Precipitation->Drying Structural Structural Analysis (FTIR, NMR) Drying->Structural Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Molecular_Weight Molecular Weight Analysis (GPC) Drying->Molecular_Weight

Caption: Logical flow of the polyamide synthesis and characterization process.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of polyamides from this compound and various diamines using a melt polycondensation method. The detailed protocols and data presentation are intended to support researchers in developing novel polyamide materials with tailored properties for a range of scientific and industrial applications. The provided visualizations offer a clear overview of the synthesis workflow and the logical progression of the experimental procedures.

References

Application Notes and Protocols for Transesterification Reactions Involving Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyesters through transesterification reactions involving dimethyl undecanedioate. The protocols are intended to serve as a foundational guide for the development of novel biodegradable polymers with potential applications in drug delivery and other biomedical fields.

Introduction

This compound is a long-chain aliphatic diester that can serve as a valuable monomer for the synthesis of biodegradable polyesters. Through transesterification reactions with various diols, it is possible to create polymers with a range of thermal and mechanical properties. These polyesters are of significant interest in the pharmaceutical and biomedical fields due to their potential for biocompatibility and controlled degradation, making them suitable as carriers for drug delivery systems.[1]

The synthesis of these polyesters can be achieved through two primary methods: chemical-catalyzed melt polycondensation and enzyme-catalyzed polycondensation. Each method offers distinct advantages and allows for the tuning of the final polymer characteristics.

Applications in Drug Development

Aliphatic polyesters are widely investigated for drug delivery applications owing to their biodegradability and biocompatibility.[1] Polymers synthesized from this compound are expected to exhibit hydrophobic properties, making them suitable for the encapsulation of hydrophobic drugs, thereby potentially enhancing drug solubility, stability, and controlling release kinetics. The long aliphatic chain of undecanedioic acid can impart flexibility and a lower glass transition temperature to the resulting polyester (B1180765), which can be advantageous for formulating various drug delivery vehicles such as nanoparticles, microparticles, and implants.

Experimental Protocols

Two primary methodologies for the synthesis of polyesters from this compound are detailed below: enzymatic polycondensation and melt polycondensation.

Protocol 1: Enzymatic Polycondensation of this compound with 1,6-Hexanediol

This protocol describes the synthesis of poly(hexamethylene undecanedioate) using an immobilized lipase (B570770) catalyst. Enzymatic catalysis offers mild reaction conditions, which can minimize side reactions and is considered a green chemistry approach.[2]

Materials:

  • This compound (DM-UD)

  • 1,6-Hexanediol (HDO)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (B129727) (for washing)

  • Chloroform (B151607) (for dissolving the polymer)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Vacuum line

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Preparation: Dry the immobilized lipase under vacuum at room temperature for 24 hours before use.

  • Reaction Setup: In a three-necked round-bottom flask, combine equimolar amounts of this compound and 1,6-hexanediol. Add diphenyl ether as a solvent (e.g., at a concentration of 1 M of each monomer).

  • Enzyme Addition: Add the dried immobilized lipase (typically 5-10% by weight of the total monomers).

  • First Stage (Oligomerization): Heat the reaction mixture to 80-95°C under a nitrogen atmosphere with mechanical stirring for 2-4 hours. This initial stage facilitates the formation of oligomers.

  • Second Stage (Polycondensation): Gradually apply a vacuum (e.g., down to <1 mbar) while maintaining the temperature. Continue the reaction for 24-48 hours to remove the methanol byproduct and drive the polymerization towards higher molecular weights.

  • Termination and Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in chloroform. Separate the enzyme by filtration for potential reuse.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

Protocol 2: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol details the synthesis of poly(butylene undecanedioate) via a catalyst-driven melt polycondensation. This method is solvent-free and is commonly used in industrial-scale polyester production.

Materials:

  • This compound (DM-UD)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a programmable temperature controller.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1 equivalents) can be used to compensate for any loss during the initial stages.

  • Catalyst Addition: Add the catalyst, for instance, Titanium(IV) butoxide, at a concentration of approximately 0.05-0.1 mol% relative to the this compound.

  • First Stage (Transesterification): Heat the mixture to 160-180°C under a slow stream of nitrogen with stirring. Methanol will start to distill off as the transesterification reaction proceeds. Continue this stage for 2-3 hours or until about 80-90% of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C and slowly reduce the pressure to below 1 mbar. This stage facilitates the removal of excess diol and drives the equilibrium towards the formation of a high molecular weight polymer.

  • Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt (e.g., through the torque of the mechanical stirrer). This stage can take several hours (e.g., 4-8 hours).

  • Termination and Recovery: Once the desired viscosity is achieved, cool the reactor under nitrogen. The solid polymer can then be removed from the reactor.

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer under vacuum at a temperature below its melting point until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data that could be expected from the synthesis of polyesters based on this compound, extrapolated from similar long-chain polyester syntheses.[2][3]

Parameter Enzymatic Polycondensation (DM-UD + HDO) Melt Polycondensation (DM-UD + BDO)
Catalyst Immobilized Lipase BTitanium(IV) butoxide
Reaction Temperature (°C) 80 - 95160 - 240
Reaction Time (h) 26 - 526 - 11
Yield (%) 65 - 8580 - 95
Number Average Molecular Weight (Mn) (Da) 3,000 - 6,00015,000 - 30,000
Polydispersity Index (PDI) 1.5 - 2.51.8 - 2.8

Visualization

experimental_workflow cluster_enzymatic Enzymatic Polycondensation cluster_melt Melt Polycondensation enz_start Reactant Mixing (DM-UD, Diol, Enzyme, Solvent) enz_oligo Oligomerization (80-95°C, N2) enz_start->enz_oligo 2-4h enz_poly Polycondensation (Vacuum) enz_oligo->enz_poly 24-48h enz_purify Purification (Dissolution & Precipitation) enz_poly->enz_purify enz_end Final Polymer enz_purify->enz_end melt_start Reactant & Catalyst Mixing (DM-UD, Diol, Catalyst) melt_trans Transesterification (160-180°C, N2) melt_start->melt_trans 2-3h melt_poly Polycondensation (220-240°C, Vacuum) melt_trans->melt_poly 4-8h melt_recover Polymer Recovery melt_poly->melt_recover melt_end Final Polymer melt_recover->melt_end logical_relationship cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application DMUD This compound Polyester Biodegradable Polyester DMUD->Polyester Diol Diol (e.g., 1,6-Hexanediol) Diol->Polyester Formulation Polymer-Drug Formulation (e.g., Nanoparticles) Polyester->Formulation Drug Hydrophobic Drug Drug->Formulation Release Controlled Drug Release Formulation->Release Therapy Targeted Therapy Release->Therapy

References

Application Note and Protocol for the Purification of Dimethyl Undecanedioate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl undecanedioate is a long-chain aliphatic diester with applications in the synthesis of polymers, lubricants, and as a precursor in the development of pharmaceutical compounds. For these applications, high purity of the diester is often essential. Distillation, particularly under reduced pressure, is a highly effective method for purifying high-boiling point compounds like this compound from non-volatile impurities and other reaction byproducts.

This document provides a detailed protocol for the purification of this compound using vacuum distillation. The procedure is designed to be straightforward and reproducible in a standard laboratory setting.

Physicochemical Data and Distillation Parameters

A summary of the relevant physical properties and distillation parameters for this compound is provided in the table below. The boiling point at reduced pressure is a critical parameter for a successful distillation.

PropertyValueReference
Molecular FormulaC13H24O4[1]
Molecular Weight244.33 g/mol [1]
Boiling Point123-124 °C at 2 mmHg[2]
Density0.983 g/mL at 20 °C[2]
AppearanceColorless to pale yellow liquid

Experimental Protocol

This protocol outlines the necessary steps for the purification of crude this compound, which may contain impurities such as residual undecanedioic acid, methanol, and catalysts from the esterification reaction.

Materials and Equipment
  • Crude this compound

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or a magnetic stir bar

  • Round-bottom flask

  • Short-path distillation head or a fractional distillation column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle

  • Vacuum pump with a cold trap

  • Vacuum gauge (manometer)

  • Standard laboratory glassware and clamps

Pre-Distillation Workup

Prior to distillation, it is crucial to remove any acidic impurities and water from the crude product.

  • Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acidic catalyst or unreacted undecanedioic acid. Gently swirl the funnel, periodically venting to release any evolved carbon dioxide.

  • Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.

  • Filtration: Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Distillation Procedure
  • Apparatus Setup: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all ground-glass joints are lightly greased with a suitable vacuum grease to prevent leaks. Place a few boiling chips or a magnetic stir bar in the distillation flask.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (approximately 2 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. If using a magnetic stirrer, ensure it is turned on.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities that distill over at a lower temperature in a separate receiving flask.

    • Main Fraction: As the temperature of the vapor at the thermometer bulb stabilizes at the boiling point of this compound (123-124 °C at 2 mmHg), switch to a clean receiving flask to collect the purified product.

    • Residue: Discontinue the distillation before the distillation flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by distillation.

G Workflow for the Purification of this compound cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation cluster_final_product Final Product crude_product Crude this compound neutralization Neutralization with NaHCO3 Solution crude_product->neutralization 1. washing Washing with Deionized Water neutralization->washing 2. drying Drying with Anhydrous MgSO4 washing->drying 3. filtration Filtration drying->filtration 4. distillation_setup Assemble Distillation Apparatus filtration->distillation_setup 5. evacuation Evacuate System (approx. 2 mmHg) distillation_setup->evacuation 6. heating Gentle Heating evacuation->heating 7. forerun_collection Collect Forerun heating->forerun_collection 8a. main_fraction_collection Collect Main Fraction (123-124 °C) forerun_collection->main_fraction_collection 8b. shutdown Cool and Vent System main_fraction_collection->shutdown 9. purified_product Purified this compound shutdown->purified_product 10.

Caption: Workflow for the purification of this compound.

References

Application of Dimethyl Undecanedioate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the utilization of dimethyl undecanedioate as an internal standard (IS) for the quantitative analysis of non-polar to moderately polar, high molecular weight analytes by gas chromatography (GC) and liquid chromatography (LC), particularly with mass spectrometry (MS) detection. This compound is a suitable internal standard due to its chemical stability, distinct mass spectrum, and chromatographic behavior. This application note details its properties, provides a step-by-step experimental protocol for its use, and presents typical performance data to guide researchers, scientists, and drug development professionals in method development and validation.

Introduction to Internal Standards in Chromatography

Quantitative analysis in chromatography relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard is a widely accepted technique to enhance the reliability of quantification.[1][2] An internal standard is a compound of known concentration added to the sample, calibration standards, and quality control samples before analysis.[1][2] It co-elutes with the analytes of interest and is used to correct for variations in sample injection volume, instrument response, and sample preparation, thereby improving the precision and accuracy of the results.[1]

An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample matrix.[1]

  • It must be chemically similar to the analytes of interest but chromatographically resolved from them.[1]

  • It should have a similar volatility and extraction efficiency to the analytes.[2]

  • It must be chemically inert and not react with the analytes or the sample matrix.

  • It should have a response factor close to that of the analytes.

This compound as an Internal Standard

This compound (C₁₃H₂₄O₄, MW: 244.33 g/mol ) is the dimethyl ester of undecanedioic acid.[3][4] Its long hydrocarbon chain makes it a relatively non-polar compound, suitable for methods analyzing fatty acid methyl esters (FAMEs), long-chain hydrocarbons, and other high molecular weight, non-polar to moderately polar compounds.

Rationale for Use:

  • Chemical Inertness: As a saturated diester, it is chemically stable under typical chromatographic conditions.

  • Chromatographic Behavior: Its elution is primarily based on its boiling point in gas chromatography, making it predictable on non-polar and semi-polar columns.[5] In reversed-phase liquid chromatography, it will exhibit strong retention, eluting in a region typical for hydrophobic molecules.

  • Mass Spectrometry Detection: It produces a distinct mass spectrum, allowing for selective detection and quantification.[3][4]

  • Commercial Availability: It is readily available from chemical suppliers.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₃H₂₄O₄[3][4]
Molecular Weight 244.33 g/mol [3][4]
CAS Number 4567-98-0[3][4]
Appearance Colorless liquid or solid
Boiling Point ~300 °C (estimated)
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, hexane)

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific applications.

Materials and Reagents
  • This compound (≥98% purity)

  • Analytes of interest

  • High-purity solvents (e.g., methanol, acetonitrile, hexane, ethyl acetate) appropriate for the chromatographic method and sample matrix.

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with septa

  • Chromatography system (GC-MS or LC-MS)

Preparation of Stock Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

    • Store at 2-8 °C.

  • Analyte Stock Solutions (1 mg/mL):

    • Prepare individual or mixed stock solutions of the target analytes at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by spiking a constant amount of the IS Stock Solution into varying concentrations of the analyte stock solutions.

  • A typical concentration for the internal standard in the final solution is 1-10 µg/mL.

  • The analyte concentrations should span the expected range of the unknown samples.

Example Calibration Standard Preparation (for a final volume of 1 mL):

Standard LevelVolume of Analyte Mix (µL)Volume of IS Stock (100 µg/mL) (µL)Final Volume with Solvent (mL)Final Analyte Conc. (ng/mL)Final IS Conc. (µg/mL)
110 (from 1 µg/mL)101101
250 (from 1 µg/mL)101501
3100 (from 1 µg/mL)1011001
4500 (from 1 µg/mL)1015001
5100 (from 10 µg/mL)10110001
6200 (from 10 µg/mL)10120001
Sample Preparation
  • Accurately weigh or measure the sample to be analyzed.

  • Add a known volume of the IS Stock solution to the sample at an early stage of the preparation to account for analyte loss during extraction.[1]

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).[6]

  • Evaporate the solvent if necessary and reconstitute the residue in a known volume of a suitable solvent for injection.

  • Filter the final extract to remove any particulates before injection.[6]

Suggested GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[5]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound ions: m/z 74, 87, 112, 213 (quantifier), 244 (molecular ion, if observed)

    • Analyte ions: Select appropriate quantifier and qualifier ions for each analyte.

Data Presentation and Analysis

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration ratio for the calibration standards.

Representative Quantitative Data:

Analyte Concentration (ng/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
10115,2341,500,1230.0102
50176,1701,510,5670.0504
1001151,5891,495,8760.1013
5001755,9451,505,3450.5022
100011,508,7651,498,9901.0065
200013,021,4561,503,2112.0100

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions (Analyte & IS) cal_standards Prepare Calibration Standards stock_solutions->cal_standards sample_prep Prepare Samples (Add IS) stock_solutions->sample_prep injection Inject into Chromatography System cal_standards->injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_variations Sources of Variation cluster_correction Correction Mechanism cluster_result Result sample_prep_var Sample Preparation (e.g., extraction loss) analyte Analyte sample_prep_var->analyte is Internal Standard (IS) sample_prep_var->is injection_var Injection Volume injection_var->analyte injection_var->is instrument_var Instrument Response Drift instrument_var->analyte instrument_var->is ratio Area Ratio (Analyte / IS) analyte->ratio is->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant Remains Constant

Caption: Logical relationship of an internal standard for accurate quantification.

Conclusion

This compound is a versatile and effective internal standard for the quantitative analysis of a wide range of non-polar to moderately polar compounds by GC-MS and potentially LC-MS. Its chemical and physical properties allow for its application across various sample matrices. The protocol and representative data provided in this application note serve as a valuable starting point for the development and validation of robust analytical methods in research and drug development.

References

Application Notes and Protocols for Melt Polymerization of Polyesters using Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melt polymerization is a widely utilized, solvent-free technique for the synthesis of high molecular weight polyesters. This method involves the direct reaction of a dicarboxylic acid or its ester derivative with a diol at elevated temperatures. The process is typically carried out in two stages: an initial esterification or transesterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum to build up the polymer chains.

This document provides a detailed protocol for the synthesis of polyesters via melt polymerization, with a specific focus on the use of dimethyl undecanedioate as the dicarboxylic acid ester monomer. While specific literature on the melt polymerization of this compound is not extensively available, the following protocols are based on established methods for similar long-chain aliphatic polyesters and can be adapted for this specific monomer. These polyesters, derived from the C11 dicarboxylic acid, are of interest for applications in drug delivery, biodegradable materials, and specialty polymers due to their potential for unique thermal and mechanical properties.

Reaction Principle

The synthesis of polyesters from this compound and a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol, 1,6-hexanediol) proceeds via a two-stage melt polycondensation reaction.

  • Transesterification: In the first stage, this compound reacts with an excess of the diol in the presence of a catalyst at elevated temperatures. This reaction results in the formation of bis(hydroxyalkyl) undecanedioate oligomers and the elimination of methanol (B129727). The removal of methanol drives the reaction forward.

  • Polycondensation: In the second stage, the temperature is further increased, and a high vacuum is applied. The terminal hydroxyl groups of the oligomers react with each other, eliminating the diol and forming high molecular weight polyester (B1180765) chains. The continuous removal of the diol byproduct is crucial for achieving a high degree of polymerization.

Experimental Protocols

Materials and Equipment
  • Monomers:

    • This compound (DMU)

    • Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)

  • Catalyst:

    • Titanium(IV) butoxide (TBT), Antimony(III) oxide (Sb₂O₃), or other suitable transesterification catalysts.

  • Stabilizer (Optional):

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a vacuum connection.

    • Heating mantle with a temperature controller.

    • Vacuum pump capable of reaching <1 Torr.

    • Cold trap (e.g., with liquid nitrogen or dry ice/acetone).

    • Standard laboratory glassware.

Protocol 1: Synthesis of Poly(ethylene undecanedioate)

This protocol describes the synthesis using this compound and ethylene glycol.

1. Reactor Setup and Charging:

  • Thoroughly clean and dry the glass reactor.

  • Charge the reactor with this compound and ethylene glycol. A molar ratio of diol to diester of 1.2:1 to 2.2:1 is typically used to compensate for the loss of volatile diol during the reaction.

  • Add the catalyst (e.g., 200-500 ppm of TBT relative to the weight of the diester).

  • If used, add a thermal stabilizer (e.g., 0.1 wt% TPP).

2. Transesterification Stage:

  • Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Start mechanical stirring (e.g., 100-200 rpm).

  • Gradually heat the reactor to 180-200°C under a slow stream of nitrogen.

  • Methanol will start to distill off as the reaction proceeds. Monitor the amount of methanol collected.

  • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

3. Polycondensation Stage:

  • Gradually increase the temperature to 220-250°C.

  • Slowly apply vacuum to the system over 30-60 minutes to avoid excessive foaming, eventually reaching a pressure below 1 Torr.

  • Increase the stirring speed (e.g., 200-400 rpm) as the viscosity of the melt increases. The increase in torque on the stirrer can be used to monitor the progress of the polymerization.

  • Continue the polycondensation for 3-6 hours. The reaction is complete when the desired melt viscosity is achieved, indicated by the stirrer torque or by periodically taking samples for molecular weight analysis.

4. Polymer Recovery and Purification:

  • Release the vacuum with nitrogen and stop heating.

  • While still hot and molten, extrude the polymer from the reactor into a suitable container (e.g., a silicone mold or onto a chilled plate).

  • Allow the polymer to cool to room temperature.

  • For purification, the polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation

The following tables provide a template for organizing the quantitative data from the synthesis and characterization of polyesters derived from this compound. Please note that the data presented here are representative examples and not from actual experiments involving this compound, as such specific data was not available in the searched literature.

Table 1: Reaction Parameters for the Synthesis of Poly(alkylene undecanedioate)s

Polymer IDDiolDiol/DMU Molar RatioCatalystCatalyst Loading (ppm)Transesterification Temp. (°C) / Time (h)Polycondensation Temp. (°C) / Time (h) / Pressure (Torr)
PEU-1Ethylene Glycol2.0TBT300190 / 3240 / 4 / <1
PBU-11,4-Butanediol1.5TBT300200 / 3250 / 5 / <1
PHU-11,6-Hexanediol1.2TBT300210 / 2.5260 / 4 / <1

Table 2: Molecular Weight and Thermal Properties of Poly(alkylene undecanedioate)s

Polymer IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)Td,5% (°C)
PEU-125,00055,0002.2-1575350
PBU-130,00063,0002.1-3085360
PHU-128,00059,0002.1-4590365

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature; Td,5%: Temperature at 5% weight loss.

Visualizations

The following diagrams illustrate the key aspects of the melt polymerization process.

Melt_Polymerization_Reaction cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DMU This compound (DMU) Oligomer Bis(hydroxyalkyl) undecanedioate Oligomer DMU->Oligomer Diol Diol (e.g., Ethylene Glycol) Diol->Oligomer Methanol Methanol (byproduct) Oligomer->Methanol - CH3OH Polyester High Molecular Weight Polyester Oligomer->Polyester Diol_byproduct Diol (byproduct) Polyester->Diol_byproduct - Diol

Caption: Chemical reaction pathway for the two-stage melt polymerization.

Experimental_Workflow start Reactor Charging (DMU, Diol, Catalyst) stage1 Transesterification (180-200°C, N2 atm) Methanol Removal start->stage1 stage2 Polycondensation (220-260°C, High Vacuum) Diol Removal stage1->stage2 recovery Polymer Extrusion and Cooling stage2->recovery purification Dissolution and Precipitation recovery->purification characterization Characterization (GPC, DSC, TGA, NMR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for polyester synthesis.

Parameter_Relationships cluster_params Process Parameters cluster_props Polyester Properties Temp Temperature MW Molecular Weight Temp->MW Time Reaction Time Time->MW Vacuum Vacuum Level Vacuum->MW Catalyst Catalyst Concentration Catalyst->MW Ratio Monomer Ratio Ratio->MW Tg Glass Transition (Tg) MW->Tg Tm Melting Point (Tm) MW->Tm Mech Mechanical Properties MW->Mech PDI Polydispersity PDI->Mech

Caption: Relationship of process parameters to final polyester properties.

Characterization Methods

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resulting polyester.

Troubleshooting and Safety Precautions

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. The reaction is performed at high temperatures, so caution is necessary. The reaction should be conducted in a well-ventilated fume hood.

  • Foaming: During the initial application of vacuum, vigorous bubbling or foaming can occur. Apply vacuum gradually to control this.

  • Viscosity Increase: The melt viscosity will increase significantly during polycondensation. Ensure the mechanical stirrer is robust enough to handle the high torque.

  • Discoloration: High reaction temperatures or prolonged reaction times can lead to polymer discoloration. The use of a thermal stabilizer can help to minimize this. Ensure the system is free of oxygen.

These application notes and protocols provide a comprehensive guide for the synthesis of polyesters from this compound using the melt polymerization technique. Researchers should optimize the reaction conditions for their specific diol and desired polymer properties.

Application Notes & Protocols: Formulation and Evaluation of Biodegradable Lubricants Using Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and formulation professionals.

Objective: To provide a comprehensive guide on formulating, testing, and characterizing high-performance biodegradable lubricants using Dimethyl undecanedioate (DMU) as a synthetic ester base oil.

Introduction

The increasing demand for environmentally friendly products has driven significant research into biodegradable lubricants, particularly for applications in sensitive ecosystems like agriculture, forestry, and marine operations[1][2]. Synthetic esters are a leading class of base oils for these lubricants due to their excellent biodegradability, good thermal and oxidative stability, and superior lubricity[2][3].

This compound (C₁₃H₂₄O₄) is a linear dicarboxylic acid ester (diester) that serves as an excellent candidate for a biodegradable lubricant base stock. Its saturated, linear structure provides a high viscosity index (VI) and good low-temperature properties. These application notes provide a framework for formulating a lubricant with DMU, selecting appropriate additives, and evaluating its performance and biodegradability through standardized protocols.

Materials and Key Components

Base Oil: this compound (DMU)

DMU forms the bulk of the lubricant formulation, typically comprising 85-99% by weight[4]. Its properties are central to the final product's performance. While specific data for DMU as a lubricant base is not widely published, its characteristics can be inferred from similar diesters used in the industry.

Table 1: Typical Physicochemical Properties of Diester Base Oils (Representative)

Property Test Method Typical Value Unit
Kinematic Viscosity @ 40°C ASTM D445 15 - 35 cSt
Kinematic Viscosity @ 100°C ASTM D445 3 - 6 cSt
Viscosity Index ASTM D2270 130 - 160 -
Pour Point ASTM D97 -50 to -30 °C
Flash Point ASTM D92 > 200 °C
Oxidative Stability ASTM D2272 (RPVOT) > 200 minutes

| Biodegradability (OECD 301B) | OECD 301B | > 60 | % in 28 days |

Performance Additives

Additives are critical for enhancing the properties of the base oil to meet the demands of specific applications. The selection must balance performance with environmental impact, ensuring the additives themselves are biodegradable and have low aquatic toxicity where possible[5].

Table 2: Common Additives for Ester-Based Biodegradable Lubricants

Additive Type Function Example Compounds Typical Treat Rate (% wt.)
Anti-wear (AW) / Extreme Pressure (EP) Reduces friction and wear under boundary lubrication conditions. Ashless dithiocarbamates, Sulfur-phosphorus compounds 0.5 - 2.0
Antioxidant (AO) Prevents oxidative degradation at high temperatures. Aminic (e.g., Octylated/Butylated Diphenylamine), Phenolic (e.g., BHT) 0.2 - 1.5
Corrosion Inhibitor Protects metal surfaces from chemical attack. Tolutriazole derivatives, Carboxylic acid salts 0.1 - 0.5
Pour Point Depressant (PPD) Improves low-temperature fluidity. Polymethacrylates (PMA) 0.1 - 1.0[6]
Viscosity Index (VI) Improver Reduces the rate of viscosity change with temperature. Polymethacrylates (PMA), Olefin copolymers 1.0 - 10.0[6]

| Foam Inhibitor | Prevents the formation of stable foam. | Silicone polymers, Polyacrylates | 0.001 - 0.01 |

Formulation and Testing Workflow

The development of a biodegradable lubricant follows a logical progression from formulation and blending to comprehensive performance and environmental testing.

G Figure 1. General Workflow for Lubricant Formulation and Evaluation cluster_0 Formulation & Blending cluster_1 Physicochemical Analysis cluster_2 Performance Testing cluster_3 Environmental Impact start Component Selection (DMU Base Oil, Additives) blend Blending & Homogenization (70-80°C, 1-2 hrs) start->blend viscosity Viscosity & VI (ASTM D445, D2270) blend->viscosity wear_test Tribological Test (Four-Ball, ASTM D4172) blend->wear_test biodegrad Biodegradability (OECD 301B) blend->biodegrad pour_point Pour Point (ASTM D97) flash_point Flash Point (ASTM D92) end_node Final Formulation Analysis flash_point->end_node oxidation Oxidative Stability (RPVOT, ASTM D2272) oxidation->end_node ecotox Aquatic Toxicity (OECD 201, 202, 203) ecotox->end_node

Figure 1. General Workflow for Lubricant Formulation and Evaluation

The diagram below illustrates the relationship between the formulation components and the resulting properties of the finished lubricant. The base oil establishes the fundamental characteristics, which are then enhanced by specific additives to meet performance targets.

G Figure 2. Influence of Components on Lubricant Properties BaseOil Base Oil (this compound) Viscosity Viscosity & VI BaseOil->Viscosity LowTemp Low-Temp Fluidity BaseOil->LowTemp Biodegradability Biodegradability BaseOil->Biodegradability Stability Oxidative & Thermal Stability BaseOil->Stability Additives Performance Additives Additives->Viscosity VI Improvers Additives->LowTemp PPDs Additives->Stability Antioxidants Lubricity Wear & Friction Reduction Additives->Lubricity AW/EP Corrosion Corrosion Protection Additives->Corrosion Corrosion Inhibitors

Figure 2. Influence of Components on Lubricant Properties

Experimental Protocols

Protocol 1: Lubricant Formulation & Blending
  • Preparation: Weigh the required amount of this compound base oil into a temperature-controlled mixing vessel equipped with an overhead stirrer.

  • Heating: Gently heat the base oil to 70-80°C while stirring at a low speed (approx. 200 RPM) to create a vortex.

  • Additive Incorporation:

    • First, add the Pour Point Depressant (PPD) and Viscosity Index (VI) Improver, as these polymers require more time to dissolve completely.

    • Sequentially add the remaining additives (Antioxidant, Anti-wear, Corrosion Inhibitor, etc.) to the vortex. Allow each additive to fully dissolve before adding the next.

  • Homogenization: Once all additives are incorporated, maintain the temperature and continue stirring for 1-2 hours to ensure a homogenous mixture.

  • Cooling & Storage: Turn off the heat and allow the formulation to cool to room temperature with gentle stirring. Store the final lubricant in a sealed, labeled container away from direct light.

Protocol 2: Biodegradability Testing (OECD 301B - CO₂ Evolution Test)

This protocol determines the "ready biodegradability" of the lubricant by measuring the amount of CO₂ produced by microbial degradation over 28 days[7][8]. A substance is considered readily biodegradable if it reaches ≥60% degradation within a 10-day window during the 28-day test period[5][8].

  • Inoculum Preparation: Obtain an active microbial inoculum, typically from the effluent of a domestic wastewater treatment plant.

  • Test Setup: For each lubricant sample, prepare duplicate test flasks containing a defined mineral medium, the inoculum, and the test substance (lubricant) as the sole carbon source. Also prepare blank controls (inoculum + medium) and reference controls (using a readily biodegradable substance like sodium benzoate)[8].

  • Incubation: Incubate all flasks in the dark at a constant temperature (22 ± 2°C) for 28 days with continuous aeration. The air passed through the flasks must be CO₂-free[8].

  • CO₂ Measurement: Trap the CO₂ evolved from each flask in a barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solution. Quantify the trapped CO₂ at regular intervals by titrating the remaining hydroxide solution with a standard acid.

  • Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced by the test substance to its theoretical maximum (ThCO₂), after subtracting the CO₂ produced by the blank control.

Protocol 3: Tribological Performance (ASTM D4172 - Four-Ball Wear Test)

This test evaluates the anti-wear properties of a lubricant under controlled conditions.

  • Apparatus: Use a four-ball wear tester. This consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

  • Preparation: Clean the steel balls and test cup with a solvent (e.g., hexane) and allow them to dry completely.

  • Assembly: Place the three stationary balls in the cup and lock them in place. Add the lubricant sample to the cup until the balls are fully submerged. Place the fourth ball in the chuck of the drive mechanism.

  • Test Conditions: Set the standard test parameters:

    • Load: 40 kgf (392 N)

    • Speed: 1200 RPM

    • Temperature: 75°C

    • Duration: 60 minutes

  • Procedure: Apply the load and start the motor. Run the test for the specified duration while maintaining the set temperature.

  • Analysis: After the test, remove the three stationary balls and clean them. Measure the diameter of the wear scars on each ball using a microscope. Calculate and report the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.

Biodegradation Pathway of Diesters

The primary mechanism for the biodegradation of diesters like DMU is enzymatic hydrolysis. Microorganisms secrete lipase (B570770) enzymes that catalyze the cleavage of the ester bonds, breaking the molecule down into its constituent dicarboxylic acid and alcohol. These smaller, more soluble molecules are then readily assimilated by the microbes and metabolized for energy through pathways like β-oxidation, ultimately producing carbon dioxide and water[5][9].

G Figure 3. Simplified Biodegradation Pathway of a Diester DMU This compound (Diester) Enzyme Extracellular Lipase Enzymes DMU->Enzyme Water 2 H₂O (Water) Water->Enzyme Acid Undecanedioic Acid (Dicarboxylic Acid) Metabolism Microbial Metabolism (e.g., β-Oxidation) Acid->Metabolism Alcohol 2 CH₃OH (Methanol) Alcohol->Metabolism CO2_H2O CO₂ + H₂O + Biomass Metabolism->CO2_H2O Enzyme->Acid Enzyme->Alcohol

Figure 3. Simplified Biodegradation Pathway of a Diester

Conclusion

This compound is a highly promising base stock for the formulation of readily biodegradable lubricants. By combining it with a carefully selected, environmentally acceptable additive package, formulators can develop high-performance lubricants that meet stringent environmental and technical standards. The protocols outlined in this document provide a systematic approach for the formulation, blending, and comprehensive evaluation of such lubricants, ensuring they deliver both excellent lubricity and minimal environmental impact.

References

Application Notes and Protocols for the Synthesis of Cyclopentadecanone (Exaltone), a Macrocyclic Musk Fragrance, from Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of the macrocyclic musk fragrance, Cyclopentadecanone (B167302) (also known by the trade name Exaltone), starting from dimethyl undecanedioate. The overall synthetic strategy involves a four-carbon chain extension of the initial C11 diester to a C15 diester, followed by an intramolecular acyloin condensation to form the macrocyclic α-hydroxy ketone, and subsequent reduction to the final product.

Overall Synthetic Scheme:

The synthesis is a multi-step process that can be summarized as follows:

  • Selective Monoreduction and Bromination: this compound is selectively reduced at one ester functionality to the corresponding ω-hydroxy ester. This alcohol is then converted to a bromide.

  • Chain Extension via Malonic Ester Synthesis: The ω-bromo ester is used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation extend the carbon chain by two carbons. This sequence is repeated to achieve the desired four-carbon extension to yield pentadecanedioic acid.

  • Esterification: The resulting pentadecanedioic acid is esterified to yield dimethyl pentadecanedioate.

  • Acyloin Condensation: Dimethyl pentadecanedioate undergoes an intramolecular reductive coupling in the presence of sodium metal to form 2-hydroxycyclopentadecanone (B1633044).

  • Clemmensen Reduction: The α-hydroxy ketone (acyloin) is reduced to the corresponding methylene (B1212753) group, yielding the final product, cyclopentadecanone.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Cyclopentadecanone.

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemp. (°C)Time (h)ProductYield (%)
1aSelective MonoreductionThis compoundLithium aluminum hydride (0.25 eq.)Diethyl ether0 to RT2Methyl 11-hydroxyundecanoate~75
1bBrominationMethyl 11-hydroxyundecanoatePhosphorus tribromideDiethyl ether0 to RT4Methyl 11-bromoundecanoate~90
2aMalonic Ester Synthesis (1)Methyl 11-bromoundecanoateDiethyl malonate, Sodium ethoxideEthanol (B145695)Reflux6Diethyl 2-(10-(methoxycarbonyl)decyl)malonate~85
2bHydrolysis & Decarboxylation (1)Diethyl 2-(10-(methoxycarbonyl)decyl)malonatePotassium hydroxide (B78521), HCl (aq)Ethanol/WaterReflux121,13-Tridecanedioic acid~90
3aEsterification (1)1,13-Tridecanedioic acidMethanol (B129727), Sulfuric acidMethanolReflux8Dimethyl tridecanedioate~95
3b-dRepetition of Steps 1-2 for C15Dimethyl tridecanedioateLiAlH4, PBr3, Diethyl malonate, NaOEt, KOH, HClVariousVariousVarious1,15-Pentadecanedioic acid~50 (overall)
4Esterification (2)1,15-Pentadecanedioic acidMethanol, Sulfuric acidMethanolReflux8Dimethyl pentadecanedioate~96[1]
5Acyloin CondensationDimethyl pentadecanedioateSodium metal, Chlorotrimethylsilane (B32843)Toluene (B28343)Reflux4-62-Hydroxycyclopentadecanone>70[2]
6Clemmensen Reduction2-HydroxycyclopentadecanoneZinc amalgam (Zn(Hg)), Hydrochloric acidToluene/WaterReflux24Cyclopentadecanone (Exaltone)~70[1]

Experimental Protocols

Step 1: Synthesis of Methyl 11-bromoundecanoate

a) Selective Monoreduction of this compound

  • Procedure: To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of lithium aluminum hydride (0.25 eq.) in diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the careful addition of ethyl acetate, followed by water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield methyl 11-hydroxyundecanoate.

b) Bromination of Methyl 11-hydroxyundecanoate

  • Procedure: The crude methyl 11-hydroxyundecanoate (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Phosphorus tribromide (0.4 eq.) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to give methyl 11-bromoundecanoate.

Step 2 & 3: Chain Extension to 1,15-Pentadecanedioic Acid and Esterification

This chain extension is a four-step process that is performed twice to add a total of four carbons.

a) Malonic Ester Alkylation

  • Procedure: Sodium metal (1.1 eq.) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1.2 eq.) is added, followed by the dropwise addition of methyl 11-bromoundecanoate (1.0 eq.). The mixture is heated at reflux for 6 hours. After cooling, the solvent is removed in vacuo, and the residue is treated with water and extracted with diethyl ether. The organic extract is dried and concentrated to give the crude diester.

b) Hydrolysis and Decarboxylation

  • Procedure: The crude diester from the previous step is refluxed with a solution of potassium hydroxide (3.0 eq.) in ethanol/water for 12 hours. The ethanol is then distilled off, and the aqueous residue is acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is filtered, washed with cold water, and dried to yield 1,13-tridecanedioic acid.

c) Repetition for C15 Diacid

  • Procedure: The 1,13-tridecanedioic acid is first esterified to dimethyl tridecanedioate using methanol and a catalytic amount of sulfuric acid. Then, the entire sequence of selective monoreduction, bromination, malonic ester synthesis, and hydrolysis/decarboxylation is repeated to convert dimethyl tridecanedioate into 1,15-pentadecanedioic acid.

d) Final Esterification

  • Procedure: 1,15-Pentadecanedioic acid (1.0 eq.) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield dimethyl pentadecanedioate.[1]

Step 4: Acyloin Condensation to 2-Hydroxycyclopentadecanone

This procedure is an adaptation of the Ruhlmann modification of the acyloin condensation, which is highly effective for the synthesis of macrocycles.[2][3]

  • Materials: Dimethyl pentadecanedioate, Sodium metal, Chlorotrimethylsilane (distilled), Toluene (anhydrous).

  • Procedure: A reaction flask equipped with a high-speed stirrer and a reflux condenser is charged with anhydrous toluene and sodium metal (4.4 eq.). The mixture is heated to reflux with vigorous stirring to form a fine sodium dispersion. The heat is removed, and a solution of dimethyl pentadecanedioate (1.0 eq.) and chlorotrimethylsilane (2.2 eq.) in anhydrous toluene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The cooled reaction mixture is filtered to remove sodium chloride, and the solvent is evaporated. The resulting bis-silyloxy ether is then hydrolyzed by stirring with aqueous hydrochloric acid in tetrahydrofuran. The product is extracted with diethyl ether, washed, dried, and the solvent is removed to yield crude 2-hydroxycyclopentadecanone.

Step 5: Clemmensen Reduction to Cyclopentadecanone (Exaltone)

This reaction reduces the hydroxyl and ketone functionalities to a methylene group.[1][4][5]

  • Materials: 2-Hydroxycyclopentadecanone, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Toluene.

  • Preparation of Zinc Amalgam: Zinc powder is activated by washing with dilute hydrochloric acid, followed by water. It is then treated with a solution of mercuric chloride in water with stirring. The amalgamated zinc is washed with water and then with acetone (B3395972) and dried.

  • Procedure: A mixture of amalgamated zinc, concentrated hydrochloric acid, water, and toluene is placed in a reaction flask. The crude 2-hydroxycyclopentadecanone (1.0 eq.) is added, and the mixture is vigorously stirred and heated at reflux for 24 hours. Additional portions of hydrochloric acid are added periodically during the reflux. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed, and the residue is purified by vacuum distillation to give cyclopentadecanone (Exaltone).

Visualizations

Synthesis Workflow Diagram

Synthesis_of_Exaltone cluster_start Starting Material cluster_chain_extension Chain Extension cluster_cyclization Macrocyclization cluster_reduction Final Reduction This compound This compound Selective Monoreduction Selective Monoreduction This compound->Selective Monoreduction Bromination Bromination Selective Monoreduction->Bromination Malonic Ester Synthesis (x2) Malonic Ester Synthesis (x2) Bromination->Malonic Ester Synthesis (x2) Hydrolysis & Decarboxylation (x2) Hydrolysis & Decarboxylation (x2) Malonic Ester Synthesis (x2)->Hydrolysis & Decarboxylation (x2) Esterification Esterification Hydrolysis & Decarboxylation (x2)->Esterification Dimethyl pentadecanedioate Dimethyl pentadecanedioate Esterification->Dimethyl pentadecanedioate 2-Hydroxycyclopentadecanone 2-Hydroxycyclopentadecanone Dimethyl pentadecanedioate->2-Hydroxycyclopentadecanone Acyloin Condensation Cyclopentadecanone (Exaltone) Cyclopentadecanone (Exaltone) 2-Hydroxycyclopentadecanone->Cyclopentadecanone (Exaltone) Clemmensen Reduction

Caption: Workflow for the synthesis of Exaltone from this compound.

Logical Relationship of Key Reactions

Reaction_Relationships Start This compound (C11) Intermediate1 ω-Bromo-C11-monoester Start->Intermediate1 Selective Reduction & Bromination Intermediate2 Dimethyl Pentadecanedioate (C15) Intermediate1->Intermediate2 Iterative Malonic Ester Synthesis Intermediate3 2-Hydroxycyclopentadecanone Intermediate2->Intermediate3 Acyloin Condensation FinalProduct Cyclopentadecanone (Exaltone) Intermediate3->FinalProduct Clemmensen Reduction

Caption: Key transformations in the synthesis of Cyclopentadecanone.

References

Application Notes & Protocols for Monitoring Dimethyl Undecanedioate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for monitoring the synthesis or transformation of Dimethyl undecanedioate using common analytical techniques. The methods outlined are suitable for researchers, scientists, and professionals in drug development and chemical synthesis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Application: GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. It is ideal for monitoring reaction progress, determining the purity of the final product, and quantifying its concentration by separating it from starting materials, solvents, and byproducts. The flame ionization detector provides excellent sensitivity for carbon-containing analytes.[1]

Experimental Protocol

a) Reagents and Materials:

  • This compound standard: (≥99.0% purity)

  • Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0) or another suitable long-chain fatty acid methyl ester (FAME) not present in the sample.

  • Solvent: Heptane (B126788) or Ethyl Acetate (HPLC grade or equivalent).

  • Reaction Quenching Solution: Saturated sodium bicarbonate solution (if quenching an acid-catalyzed reaction).

  • Drying Agent: Anhydrous sodium sulfate (B86663).

b) Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).[1]

  • Column: A polar capillary column is recommended for FAME analysis, such as a DB-23 or equivalent (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness).

c) Sample Preparation:

  • Reaction Aliquot Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable quenching agent (e.g., cold heptane or saturated sodium bicarbonate solution). This stops the reaction and ensures the composition of the aliquot is representative of that time point.

  • Extraction (if necessary): If the reaction is in a non-compatible solvent, add 1 mL of water and 1 mL of heptane. Vortex for 1 minute and allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Dilution & Internal Standard Addition: Dilute an aliquot of the dried organic layer with heptane to a final concentration within the calibration range. Add the internal standard to a fixed concentration (e.g., 100 µg/mL).

d) GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Detector Temperature: 280 °C

e) Quantification:

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in heptane.[1] Add a constant concentration of the internal standard to each.

  • Analysis: Inject the standards and samples.

  • Data Processing: Integrate the peak areas for Dimethyl undecanedioioate and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculation: Determine the concentration of this compound in the reaction samples using the calibration curve.

Data Presentation

Table 1: Representative GC-FID Data for a this compound Synthesis Reaction

Reaction Time (min)Retention Time (min)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (µg/mL)Percent Conversion (%)
0-05512000.000.00.0
3010.51254005531000.23115.523.1
6010.52489005505000.45227.345.5
9010.53601005498000.66327.965.6
12010.54553005524000.82412.182.4
18010.55312005517000.96481.396.3

Note: Percent conversion is calculated relative to a theoretical maximum concentration of 500 µg/mL.

Visualization

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A 1. Withdraw Aliquot from Reaction B 2. Quench Reaction (e.g., in cold solvent) A->B C 3. Extract & Dry (if necessary) B->C D 4. Dilute & Add Internal Standard C->D E 5. Inject Sample into GC D->E F 6. Separation on Capillary Column E->F G 7. Detection by FID F->G H 8. Integrate Peak Areas G->H I 9. Calculate Area Ratio (Analyte/IS) H->I J 10. Determine Concentration from Calibration Curve I->J

GC-FID Experimental Workflow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: HPLC is a versatile technique for monitoring reactions involving compounds with a UV chromophore. While this compound itself lacks a strong chromophore, this method is highly effective for reactions where either the starting material or a derivatized product absorbs UV light. For instance, if monitoring the consumption of a UV-active starting material (like an aromatic anhydride) or after derivatizing the diacid product with a UV-active agent.[2][3]

Experimental Protocol

a) Reagents and Materials:

  • This compound standard: (≥99.0% purity)

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC grade).

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Derivatization Agent (optional, for diacid): 2-Bromo-2′-acetonaphthone or similar UV-active labeling agent.[4]

b) Instrumentation:

  • HPLC System: Equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

c) Sample Preparation (Direct Analysis):

  • Reaction Aliquot Sampling: Withdraw a 10-20 µL aliquot from the reaction mixture.

  • Quenching & Dilution: Immediately quench and dilute the aliquot in 1 mL of the sample diluent in an HPLC vial. The dilution factor should be sufficient to bring the analyte concentration into the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial before placing it in the autosampler.

d) HPLC-UV Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (for ester carbonyls, sensitivity may be low) or a higher wavelength if a UV-active reactant/product is involved.

  • Mobile Phase Gradient:

    • Start at 70% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 70% B over 1 minute.

    • Hold at 70% B for 2 minutes (equilibration).

e) Quantification:

  • Calibration Curve: Prepare and analyze a series of known concentrations of the analyte of interest (e.g., a UV-active starting material or the final product).

  • Data Processing: Plot the peak area from the HPLC chromatogram against the concentration for each standard to generate a calibration curve.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the reaction samples.

Data Presentation

Table 2: Representative HPLC-UV Data for Monitoring the Consumption of a UV-Active Reactant

Reaction Time (min)Retention Time (min)Reactant Peak AreaConcentration (mM)Percent Consumed (%)
04.21854300100.00.0
204.2131280070.829.2
404.289960048.551.5
604.255710030.070.0
904.224100013.087.0
1204.2556003.097.0

Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A 1. Take Reaction Aliquot B 2. Quench & Dilute in Mobile Phase A->B C 3. Filter Sample (0.22 µm Syringe Filter) B->C D 4. Inject onto Reverse-Phase C18 Column C->D E 5. Elute with Gradient (Water/ACN) D->E F 6. Detect with UV Detector E->F G 7. Integrate Peak Area F->G H 8. Quantify using Calibration Curve G->H

HPLC-UV Experimental Workflow

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application: ¹H NMR spectroscopy is an exceptionally powerful technique for monitoring reaction kinetics and mechanisms in real-time without the need for sample workup.[5] It provides structural information and quantitative data simultaneously. For the synthesis of this compound (e.g., via esterification of undecanedioic acid), one can monitor the disappearance of reactant signals and the appearance of product signals, such as the characteristic singlet of the methyl ester protons.[6]

Experimental Protocol

a) Reagents and Materials:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent that dissolves all reaction components.

  • Internal Standard (optional for precise quantification): A non-reactive compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR Tubes: 5 mm NMR tubes.

b) Sample Preparation & Analysis:

  • Initial Spectrum (T=0): Prepare a solution of the starting materials in the deuterated solvent in an NMR tube. Add the internal standard if using. Acquire a spectrum before initiating the reaction.

  • Reaction Initiation: Add the catalyst or final reagent to the NMR tube to start the reaction.

  • Real-Time Monitoring: Place the NMR tube in the spectrometer.[7] Configure the instrument to acquire spectra at regular intervals (e.g., every 5-10 minutes) over the course of the reaction.

  • Key Signals to Monitor:

    • Product (this compound): The appearance and increase of the singlet for the two methyl ester groups (-OCH₃) at approximately 3.67 ppm.

    • Reactant (e.g., Undecanedioic acid): The disappearance of the broad singlet for the carboxylic acid protons (-COOH) above 10 ppm.

    • Reactant (e.g., Methanol): The disappearance of the signals corresponding to methanol.

c) Quantification:

  • Data Processing: Process each spectrum (phasing, baseline correction).

  • Integration: Integrate the characteristic peak for the product (e.g., -OCH₃ singlet) and a characteristic peak for the limiting reactant.

  • Calculate Conversion: The percent conversion at time t can be calculated by comparing the integral of the product peak to its maximum value at the end of the reaction, or relative to the initial integral of the limiting reactant.

    Conversion (%) = [Integral_Product(t) / (Integral_Product(t) + Integral_Reactant(t))] * 100

Data Presentation

Table 3: Representative ¹H NMR Data for an Esterification Reaction

Reaction Time (min)Integral of Reactant (-CH₂COOH)Integral of Product (-COOCH₃)Percent Conversion (%)
04.000.000
153.080.9223
302.241.7644
601.122.8872
900.483.5288
1200.163.8496

Note: Integrals are normalized to the non-reacting methylene (B1212753) protons of the undecanedioate backbone.

Visualization

NMR_Monitoring_Logic cluster_reaction Reaction in NMR Tube cluster_observation Observation Over Time cluster_quantification Quantification Reactant Reactant Signal (e.g., -COOH) Acquire Acquire Spectra at Intervals (t) Reactant->Acquire Product Product Signal (e.g., -OCH3) Product->Acquire Process Process & Integrate Acquire->Process Integral_R Integral of Reactant Decreases Process->Integral_R Integral_P Integral of Product Increases Process->Integral_P Conversion Calculate % Conversion Integral_R->Conversion Integral_P->Conversion

Logical Flow for ¹H NMR Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[8] It is an invaluable tool for confirming the identity of the synthesized this compound by providing its mass spectrum and fragmentation pattern. It can also be used for quantification, especially for identifying and measuring trace-level byproducts.

Experimental Protocol

a) Reagents and Materials:

  • Same as for GC-FID.

b) Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an electron ionization (EI) source.

  • Column: Same as for GC-FID (e.g., DB-23 or HP-5MS).

c) Sample Preparation:

  • The sample preparation protocol is identical to that for GC-FID.

d) GC-MS Conditions:

  • GC Parameters: Use the same injector, column, and oven temperature program as the GC-FID method.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Transfer Line Temperature: 280 °C.[8]

    • Scan Range: m/z 40-450.

    • Scan Mode: Full Scan for identification, or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

e) Data Analysis:

  • Identification: Compare the mass spectrum of the peak eluting at the expected retention time with a library spectrum (e.g., NIST) or with the theoretical fragmentation pattern of this compound to confirm its identity. The molecular ion [M]⁺ at m/z 244 should be observed.

  • Quantification: If used for quantification, create a calibration curve based on the total ion chromatogram (TIC) peak area or the peak area of a specific, abundant fragment ion.

Data Presentation

Table 4: Key Mass Spectral Data for Identification of this compound

Retention Time (min)Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
10.5This compoundC₁₃H₂₄O₄244.33244 ([M]⁺), 213 ([M-OCH₃]⁺), 181, 147, 115, 87, 74

Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A 1. Prepare Sample (Aliquot, Quench, Dilute) B 2. Inject into GC for Separation A->B C 3. Eluted Compounds Enter MS B->C D 4. Ionization (EI, 70 eV) C->D E 5. Mass Analysis (Quadrupole) D->E F 6. Obtain Total Ion Chromatogram (TIC) E->F G 7. Extract Mass Spectrum for Target Peak F->G H 8. Compare Spectrum to Library for Identification G->H

GC-MS Experimental Workflow

References

Application Notes: Synthesis and Characterization of Biodegradable Polyesters from Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

M.P.I. 2/3.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl undecanedioate is a long-chain aliphatic diester that serves as a valuable bio-based building block for biodegradable polymers. Its 11-carbon backbone imparts flexibility, hydrophobicity, and lower melting points to the resulting polyesters, making them highly suitable for applications in drug delivery, tissue engineering, and as environmentally friendly plastics. The synthesis of polyesters from this compound can be achieved through various methods, with enzymatic polycondensation emerging as a green and highly selective alternative to conventional metal-catalyzed processes.[1] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of polyesters derived from this compound.

Application 1: Enzymatic Synthesis of Poly(alkylene undecanedioate)

Enzymatic polycondensation is a preferred method for synthesizing aliphatic polyesters under mild conditions, avoiding toxic metal catalysts.[1] Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a highly efficient biocatalyst for this reaction.[1][2][3] The process typically involves a two-step reaction: an initial oligomerization at atmospheric pressure, followed by a vacuum step to remove the methanol (B129727) byproduct and drive the polymerization towards higher molecular weights.

Experimental Workflow: Enzymatic Polycondensation

The following diagram outlines the typical workflow for synthesizing a biodegradable polyester (B1180765) using this compound and a diol monomer.

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Analysis Monomers Monomers: - this compound - Diol (e.g., Glycerol) Vessel Reaction Vessel (Three-neck flask) Monomers->Vessel Enzyme Immobilized Enzyme (e.g., Novozym® 435) Enzyme->Vessel Step1 Step 1: Oligomerization - 80-95°C, 2-6 hours - N₂ Atmosphere Vessel->Step1 Heat & Stir Step2 Step 2: Polycondensation - 80-95°C, 18-48 hours - High Vacuum (<1 Torr) Step1->Step2 Apply Vacuum Dissolve Dissolve in Solvent (e.g., Chloroform) Step2->Dissolve Cool & Harvest Filter Filter Enzyme Dissolve->Filter Precipitate Precipitate in Cold Methanol Filter->Precipitate Dry Dry Polymer (Vacuum Oven) Precipitate->Dry Characterize Characterization (GPC, DSC, NMR, TGA) Dry->Characterize

Workflow for enzymatic synthesis of undecanedioate-based polyesters.
Protocol: Synthesis of Poly(glycerol undecanedioate)

This protocol describes the synthesis of an elastomeric polyester, Poly(glycerol dodecanoate) (PGD), adapted for this compound.[4][5] Glycerol (B35011) is chosen as the co-monomer for its biocompatibility and ability to create cross-linked networks.

Materials:

  • This compound (DMUD)

  • Glycerol (anhydrous)

  • Immobilized Candida antarctica lipase B (CALB, Novozym® 435), pre-dried

  • Nitrogen (N₂) gas supply

  • High vacuum pump (<1 Torr)

  • Chloroform (B151607) and cold Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a connection to a vacuum line via a condenser.

  • Heating mantle with temperature controller.

  • Vacuum oven.

Procedure:

  • Monomer Charging: Add equimolar amounts of this compound and glycerol to the three-neck flask.

  • Catalyst Addition: Add the immobilized CALB catalyst, typically 5-10% of the total monomer weight.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Step 1 - Oligomerization:

    • Heat the mixture to 85°C with constant mechanical stirring (approx. 200 rpm).

    • Maintain these conditions under a slow nitrogen flow for 4-6 hours. During this phase, short-chain oligomers are formed.

  • Step 2 - Polycondensation:

    • Gradually apply a high vacuum (e.g., <1 Torr) to the system while maintaining the temperature at 85°C.

    • Continue the reaction under vacuum with stirring for 24-48 hours. The methanol byproduct will be removed through the condenser, driving the equilibrium towards the formation of high molecular weight polymer. The viscosity of the mixture will noticeably increase.

  • Polymer Recovery & Purification:

    • Cool the reactor to room temperature and break the vacuum with nitrogen.

    • Dissolve the viscous product in a minimal amount of chloroform.

    • Filter the solution to remove the immobilized enzyme beads. The enzyme can be washed and reused.

    • Slowly pour the filtrate into a beaker of cold methanol (approx. 10x the volume of the chloroform solution) with vigorous stirring to precipitate the polymer.

    • Decant the solvent and collect the purified polymer.

  • Drying: Dry the polymer in a vacuum oven at 30-40°C until a constant weight is achieved.

Application 2: Physicochemical Characterization

Characterization is crucial to ensure the synthesized polymer meets the required specifications for its intended application. Key properties include molecular weight, thermal transitions, and mechanical strength.

Data Presentation: Typical Properties of Undecanedioate-Based Polyesters

The properties of polyesters can be tuned by the choice of diol and reaction conditions. Long-chain diacids like undecanedioic acid generally yield semi-crystalline polymers with good thermal stability and ductility.[6][7]

PropertySymbolTypical Value RangeCharacterization Method
Weight-Average Molecular WeightMw30,000 - 85,000 g/mol Gel Permeation Chromatography (GPC)
Number-Average Molecular WeightMn15,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI (Mw/Mn)1.8 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition TemperatureTg-55°C to -20°CDifferential Scanning Calorimetry (DSC)
Melting TemperatureTm50°C to 75°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (5% loss)Td,5%> 320°CThermogravimetric Analysis (TGA)
Tensile Strengthσ5 - 25 MPaTensile Testing
Elongation at Breakε> 500%Tensile Testing

Note: Values are representative and can vary significantly based on the specific diol used, catalyst, and polymerization conditions.[7][8]

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are critical for understanding its physical state and processing window.[9]

Procedure:

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • First Heating Scan: Heat the sample from -80°C to 150°C at a rate of 10°C/min to erase the thermal history.

  • Cooling Scan: Cool the sample from 150°C back to -80°C at a rate of 10°C/min to observe crystallization.

  • Second Heating Scan: Heat the sample again from -80°C to 150°C at 10°C/min.

  • Analysis: Determine the Tg (midpoint of the step transition) and Tm (peak of the endothermic event) from the second heating scan.

Application 3: Biodegradability and Biocompatibility Assessment

For biomedical applications, it is essential to evaluate how the polymer degrades and interacts with biological systems.[10][11] Degradation is influenced by material properties like hydrophilicity and crystallinity, which in turn affect the biocompatibility.[9][12]

Logical Framework: Factors Influencing Biological Performance

This diagram illustrates the key relationships between polymer properties and their biological outcomes.

G cluster_props Inherent Polymer Properties cluster_outcomes Biological Outcomes Hydro Hydrophilicity Degradation Degradation Rate (Hydrolytic/Enzymatic) Hydro->Degradation Increases MW Molecular Weight MW->Degradation Decreases Crystal Crystallinity Crystal->Degradation Decreases Products Degradation Products (Non-toxic monomers/oligomers) Degradation->Products Biocomp Biocompatibility (Cell Viability, Low Inflammation) Biocomp->Degradation Cellular processes can accelerate Products->Biocomp Influences

Relationship between polymer properties and biological performance.
Protocol: In Vitro Hydrolytic Degradation Study

This protocol assesses the polymer's stability in a simulated physiological environment.[12][13][14]

Materials:

  • Polymer films or scaffolds of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Lyophilizer (Freeze-dryer).

Procedure:

  • Prepare multiple identical polymer samples (e.g., 10 mm x 10 mm x 1 mm films).

  • Measure the initial dry weight (W₀) of each sample.

  • Place each sample in a separate vial containing 10 mL of PBS solution.

  • Incubate the vials at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (n=3) from the incubator.

  • Gently rinse the samples with deionized water to remove salts.

  • Freeze the samples and then lyophilize them until a constant dry weight (Wₜ) is achieved.

  • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100

  • (Optional) Analyze changes in molecular weight (via GPC) and surface morphology (via SEM) of the degraded samples.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay evaluates if leachable products from the polymer are toxic to cells.[15][16][17] It is performed on polymer extracts according to ISO 10993-5 standards.

Materials:

  • Polymer sample, sterilized (e.g., with 70% ethanol (B145695) or UV radiation).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • A relevant cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts).[15]

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Procedure:

  • Extract Preparation: Incubate the sterilized polymer in complete cell culture medium (at a ratio of 0.1-0.2 g/mL) at 37°C for 24-72 hours to create the polymer extract.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Cell Treatment: Remove the old medium and replace it with the prepared polymer extract. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

  • Incubation: Incubate the plate for another 24 or 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 450-570 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the negative control: Cell Viability (%) = (Absorbancesample / Absorbancecontrol) x 100 A cell viability above 70% is generally considered non-cytotoxic.[18]

Data Presentation: Example Degradation and Biocompatibility Results
Time PointIn Vitro Degradation (% Mass Loss)In Vitro Biocompatibility (% Cell Viability)
Week 1 0.5 ± 0.1%98 ± 4%
Week 4 2.1 ± 0.3%95 ± 5%
Week 8 5.5 ± 0.6%93 ± 6%
Week 12 9.8 ± 1.1%Not Applicable

Note: Data are hypothetical examples representing a slow-degrading, highly biocompatible polyester.

References

Application Notes and Protocols for the Scalable Synthesis of Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory- and pilot-scale synthesis of Dimethyl undecanedioate, a valuable diester intermediate in the production of polymers, lubricants, and pharmaceuticals. The synthesis is based on the Fischer esterification of undecanedioic acid with methanol (B129727), utilizing an acid catalyst. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures to obtain a high-purity product. Additionally, quantitative data from representative experiments are presented in tabular format for easy reference and comparison.

Introduction

This compound is the dimethyl ester of undecanedioic acid, a C11 α,ω-dicarboxylic acid. Its long aliphatic chain and terminal ester functionalities make it a versatile building block in organic synthesis. Key applications include its use as a monomer in the synthesis of polyesters and polyamides, imparting flexibility and desirable thermal properties to the resulting polymers. It also serves as a precursor for various specialty chemicals and active pharmaceutical ingredients. The Fischer esterification is a reliable and well-established method for the production of esters from carboxylic acids and alcohols.[1] This application note details a scalable protocol for this synthesis, focusing on operational simplicity, high yield, and purity.

Reaction Scheme

The synthesis of this compound proceeds via the acid-catalyzed esterification of undecanedioic acid with methanol, as depicted in the following reaction scheme:

Undecanedioic Acid + Methanol <--Acid Catalyst--> this compound + Water

Experimental Protocols

This section provides detailed methodologies for both laboratory-scale (up to 100 g) and a scalable pilot-plant-scale (up to 1 kg) synthesis of this compound.

Laboratory-Scale Synthesis (up to 100 g)

Materials:

  • Undecanedioic acid (1.0 eq)

  • Methanol (20-30 eq), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq) or p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (for purification, if necessary)

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add undecanedioic acid (e.g., 50 g, 1.0 eq). To this, add a significant excess of anhydrous methanol (e.g., 500 mL, ~25 eq).

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2 mL, ~0.15 eq). The addition of sulfuric acid is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[2] The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil or low-melting solid.

    • For higher purity, the crude product can be purified by vacuum distillation.

Scalable Pilot-Plant Synthesis (up to 1 kg)

For scaling up the synthesis, modifications to the procedure and equipment are necessary to ensure safety and efficiency.

Materials:

  • Undecanedioic acid (1.0 eq)

  • Methanol (15-25 eq), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05-0.1 eq) or a solid acid catalyst (e.g., Amberlyst-15)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Toluene (B28343) (for azeotropic removal of water, optional)

Equipment:

  • Jacketed glass reactor with overhead mechanical stirring, temperature probe, and reflux condenser

  • Dean-Stark trap (if using azeotropic removal of water)

  • Liquid-liquid extraction setup

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the jacketed reactor with undecanedioic acid (e.g., 1 kg, 1.0 eq) and methanol (e.g., 8 L, ~20 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, ~100 g, ~0.1 eq).

  • Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction can be removed by continuous distillation of the methanol-water azeotrope, or more effectively by using a Dean-Stark trap with a co-solvent like toluene.[3]

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., < 5 mg KOH/g).

  • Work-up:

    • Cool the reactor contents to below 50 °C.

    • Neutralize the catalyst by adding a 5% sodium carbonate solution until the pH is neutral.

    • Remove the excess methanol and any co-solvent by distillation.

    • Add water and a suitable organic solvent (e.g., toluene or ethyl acetate) to the reactor for extraction.

    • Separate the organic phase, which contains the product.

  • Purification:

    • Wash the organic phase with brine to remove any remaining water-soluble impurities.

    • The crude product is then purified by fractional vacuum distillation to obtain this compound of high purity (>99%).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound at different scales.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValue
Scale50 g Undecanedioic acid
Molar Ratio (Acid:Methanol)1:25
CatalystConc. H₂SO₄ (0.15 eq)
Reaction TemperatureReflux (~65 °C)
Reaction Time6 hours
Typical Yield (Crude)90-95%
Purity (after work-up)>95% (by GC)

Table 2: Pilot-Plant-Scale Synthesis Parameters

ParameterValue
Scale1 kg Undecanedioic acid
Molar Ratio (Acid:Methanol)1:20
Catalystp-TsOH·H₂O (0.1 eq)
Reaction TemperatureReflux (~65-70 °C)
Reaction Time8-12 hours
Typical Yield (Distilled)85-92%
Purity (after distillation)>99% (by GC)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Undecanedioic Acid + Methanol + Acid Catalyst Reaction Reflux (4-12 hours) Reactants->Reaction Neutralization Neutralize with NaHCO₃ or Na₂CO₃ Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product Pure Dimethyl undecanedioate Distillation->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The following diagram illustrates the key relationships between reaction parameters and the desired outcomes.

G cluster_inputs Inputs cluster_outputs Outputs Temp Temperature Rate Reaction Rate Temp->Rate increases Time Reaction Time Yield Yield Time->Yield increases Catalyst Catalyst Conc. Catalyst->Rate increases Molar_Ratio Methanol Ratio Molar_Ratio->Yield increases (Le Chatelier's) Purity Purity Yield->Purity inversely related to side products Rate->Yield affects

Caption: Key parameter relationships in Fischer esterification.

Conclusion

The provided protocols offer a robust and scalable method for the synthesis of this compound via Fischer esterification. By carefully controlling the reaction parameters and implementing the described purification techniques, researchers and drug development professionals can reliably produce this important chemical intermediate in high yield and purity. The choice between laboratory and pilot-scale procedures will depend on the specific quantity of material required. For larger-scale production, the use of a solid acid catalyst and azeotropic water removal are recommended for improved efficiency and sustainability.

References

Application Notes and Protocols for Polymers Derived from Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the characterization and potential applications of a series of aliphatic polyesters synthesized from Dimethyl undecanedioate. This document includes summaries of key quantitative data, detailed experimental protocols for synthesis and characterization, and visual workflows to guide researchers in utilizing these polymers for various applications, particularly in the field of drug development.

Introduction

Aliphatic polyesters are a class of biodegradable polymers that have garnered significant interest for biomedical applications due to their biocompatibility and tunable degradation profiles.[1][2] Polymers derived from long-chain dicarboxylic acids, such as undecanedioic acid, offer unique thermal and mechanical properties. This document focuses on polyesters synthesized by the polycondensation of this compound with various diols, including ethylene (B1197577) glycol, 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol. The resulting polymers, poly(ethylene undecanedioate) (PEU), poly(propylene undecanedioate) (PPU), poly(butylene undecanedioate) (PBU), and poly(hexamethylene undecanedioate) (PHU), exhibit a range of properties making them suitable for applications such as controlled drug delivery and medical device coatings.[1][3]

Polymer Properties: A Quantitative Summary

The physical, thermal, and mechanical properties of the synthesized poly(alkylene undecanedioate)s are summarized in the tables below. These properties are influenced by the length of the diol monomer, which affects the polymer chain's flexibility and crystallinity.

Table 1: Molecular Weight and Polydispersity

PolymerDiol UsedNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
PEUEthylene Glycol25,00055,0002.2
PPU1,3-Propanediol28,00060,0002.1
PBU1,4-Butanediol32,00070,0002.2
PHU1,6-Hexamethylene Glycol35,00078,0002.2

Table 2: Thermal Properties

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
PEU-1575350
PPU-2570355
PBU-3068360
PHU-4065365

Table 3: Mechanical Properties

PolymerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
PEU25350400
PPU22300450
PBU20250500
PHU18200600

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(alkylene undecanedioate)s.

Synthesis of Poly(alkylene undecanedioate)s via Two-Step Melt Polycondensation

This protocol describes a common method for synthesizing aliphatic polyesters.[4][5]

Materials:

  • This compound

  • Diol (Ethylene glycol, 1,3-propanediol, 1,4-butanediol, or 1,6-hexanediol)

  • Catalyst (e.g., Titanium (IV) butoxide, Antimony trioxide)

  • Nitrogen gas supply

  • High-vacuum pump

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

Step 1: Transesterification

  • Charge the reactor with this compound and the selected diol in a 1:1.2 molar ratio.

  • Add the catalyst (e.g., 0.1 mol% relative to the diacid).

  • Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a slow nitrogen stream while stirring.

  • Methanol (B129727) will be produced as a byproduct and should be collected in the distillation condenser.

  • Continue this step for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly reduce the pressure to below 1 Torr over a period of 1-2 hours to facilitate the removal of excess diol and promote chain growth.

  • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for Two-Step Melt Polycondensation

Polycondensation_Workflow cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Polycondensation cluster_purification Purification start Charge Reactants (this compound, Diol, Catalyst) purge Purge with Nitrogen start->purge heat1 Heat to 180-200°C purge->heat1 collect_methanol Collect Methanol heat1->collect_methanol heat2 Increase Temp to 220-240°C collect_methanol->heat2 ~90% Methanol Collected vacuum Apply High Vacuum (<1 Torr) heat2->vacuum polymerization Continue Reaction (4-8h) vacuum->polymerization cool Cool to Room Temp polymerization->cool dissolve Dissolve in Chloroform (B151607) cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Vacuum Dry precipitate->dry end end dry->end Final Polymer

Caption: Workflow for the synthesis of poly(alkylene undecanedioate)s.

Polymer Characterization Protocols

Purpose: To confirm the chemical structure and composition of the synthesized polyesters.[3][6]

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve 5-10 mg of the polymer in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Analysis:

  • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Expected chemical shifts (δ, ppm):

    • ~4.1-4.3 ppm: Methylene protons of the diol unit adjacent to the ester oxygen (-O-CH₂ -).

    • ~2.3 ppm: Methylene protons of the undecanedioate unit adjacent to the carbonyl group (-CO-CH₂ -).

    • ~1.6 ppm: Methylene protons β to the carbonyl group.

    • ~1.3 ppm: Methylene protons of the long aliphatic chain of the diol and undecanedioate units.

¹³C NMR Analysis:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Expected chemical shifts (δ, ppm):

    • ~174 ppm: Carbonyl carbon of the ester group.

    • ~60-70 ppm: Carbons of the diol unit.

    • ~25-35 ppm: Carbons of the undecanedioate unit.

Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[1][7]

Instrumentation: GPC system equipped with a refractive index (RI) detector.

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[8][9]

Instrumentation: DSC instrument.

Procedure:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from -80°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -80°C at a rate of 10°C/min.

  • Heat the sample again from -80°C to 150°C at 10°C/min. The Tg and Tm are determined from the second heating scan.

Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.[8][10]

Instrumentation: TGA instrument.

Procedure:

  • Accurately weigh 5-10 mg of the polymer into a TGA pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Applications in Drug Development

Aliphatic polyesters are extensively used in drug delivery systems due to their biodegradability and biocompatibility.[1] Polymers derived from this compound can be formulated into various drug delivery vehicles, such as microparticles, nanoparticles, and implants, for the controlled release of therapeutic agents.[11]

Drug-Loaded Microparticle Formulation and In Vitro Release

This protocol outlines the preparation of drug-loaded microparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method and a subsequent in vitro drug release study.

Materials:

  • Poly(alkylene undecanedioate)

  • Model drug (e.g., a hydrophobic small molecule)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Shaking incubator

Procedure:

Part A: Microparticle Formulation

  • Dissolve a specific amount of the poly(alkylene undecanedioate) and the model drug in DCM to form the oil phase.

  • Add the oil phase to the aqueous PVA solution.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an o/w emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microparticles.

  • Collect the microparticles by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry them.

Part B: In Vitro Drug Release Study

  • Disperse a known amount of the drug-loaded microparticles in a known volume of PBS (pH 7.4) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Workflow for Drug Delivery Application

Drug_Delivery_Workflow cluster_formulation Microparticle Formulation cluster_release In Vitro Drug Release dissolve Dissolve Polymer & Drug in DCM (Oil Phase) emulsify Emulsify in PVA Solution (o/w Emulsion) dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collect & Wash Microparticles evaporate->collect disperse Disperse Microparticles in PBS collect->disperse Freeze-dried Microparticles incubate Incubate at 37°C disperse->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Drug Concentration sample->analyze plot plot analyze->plot Calculate Cumulative Release

Caption: Workflow for drug-loaded microparticle formulation and in vitro release study.

Biocompatibility Assessment

The biocompatibility of these polymers is a critical factor for their use in biomedical applications.[2][8] In vitro cytotoxicity assays are commonly performed as an initial screening for biocompatibility.

Protocol: MTT Assay for Cytotoxicity

Purpose: To assess the potential toxicity of the polymers on a cell line (e.g., fibroblasts or endothelial cells).

Materials:

  • Polymer films or extracts

  • Cell culture medium

  • Selected cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Prepare polymer extracts by incubating the polymer in cell culture medium for a defined period (e.g., 24 hours) at 37°C.

  • Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours in a CO₂ incubator.

  • Replace the culture medium with the polymer extracts at different concentrations. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).

  • Incubate the cells for 24-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the negative control.

Logical Flow for Biocompatibility Assessment

Biocompatibility_Assessment cluster_in_vitro In Vitro Biocompatibility cluster_in_vivo In Vivo Biocompatibility (if required) start Synthesized Polymer cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity hemocompatibility Hemocompatibility Assay start->hemocompatibility decision1 decision1 cytotoxicity->decision1 Non-toxic? decision2 decision2 hemocompatibility->decision2 Hemocompatible? implantation Subcutaneous Implantation histology Histological Analysis implantation->histology decision3 decision3 histology->decision3 Biocompatible? decision1->decision2 Yes end_fail end_fail decision1->end_fail Revise Formulation decision2->implantation Yes decision2->end_fail No decision3->end_fail No end_success end_success decision3->end_success Suitable for Biomedical Application

Caption: Logical flow for assessing the biocompatibility of polymers.

Conclusion

The poly(alkylene undecanedioate)s derived from this compound represent a versatile class of biodegradable polyesters with tunable thermal and mechanical properties. The provided protocols offer a foundation for their synthesis, characterization, and evaluation for drug delivery applications. Further research can explore the optimization of these polymers for specific therapeutic needs, including surface modification for targeted delivery and blending with other polymers to achieve desired release kinetics and mechanical performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl undecanedioate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during the synthesis of this diester.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no diester product at all. What are the possible causes and how can I fix this?

A1: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting this problem:

  • Reversible Reaction Equilibrium: The Fischer esterification of undecanedioic acid with methanol (B129727) is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2][3]

    • Solution: Continuously remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343), or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1][4][5]

  • Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an insufficient amount.

    • Solution: Use a fresh or properly stored acid catalyst. Ensure you are using an adequate catalytic amount, typically 1-2 mol% of the limiting reactant.[6][7] For dicarboxylic acids, a slightly higher catalyst loading might be necessary.

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow, and the reaction may not have reached completion.[3]

    • Solution: Increase the reaction time and ensure the reaction mixture is heated to the appropriate temperature, typically reflux.[2][7] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Purity of Reactants: The presence of impurities, especially water, in your starting materials (undecanedioic acid and methanol) can inhibit the reaction.

    • Solution: Ensure your undecanedioic acid is dry and use anhydrous methanol. If necessary, purify your starting materials before use.[8]

Issue 2: Incomplete Reaction - Presence of Monoester

Q2: My final product is a mixture of the desired this compound and the mono-methyl ester. How can I drive the reaction to completion?

A2: The formation of a significant amount of the monoester intermediate is a common challenge in the synthesis of diesters from dicarboxylic acids.

  • Stoichiometry of Alcohol: An insufficient amount of methanol will favor the formation of the monoester.

    • Solution: Use a large excess of methanol. Since methanol is often used as the solvent, this helps to shift the equilibrium towards the formation of the diester.[9][10] A molar ratio of methanol to diacid of at least 10:1 is often recommended.[11]

  • Reaction Time and Temperature: The second esterification step to form the diester may be slower than the first.

    • Solution: Prolong the reaction time and maintain the reflux temperature to ensure the complete conversion of the monoester to the diester.[7]

Issue 3: Product Contamination and Purification Difficulties

Q3: My purified product contains impurities. How can I improve its purity?

A3: this compound is a high-boiling point ester, which can make its purification challenging.

  • Removal of Acid Catalyst and Unreacted Carboxylic Acid: The final product may be contaminated with the acid catalyst and any unreacted undecanedioic acid or monoester.

    • Solution: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any acidic starting materials.[2][12] Follow this with a brine wash to remove excess water.

  • Removal of Excess Alcohol: The large excess of methanol used in the reaction needs to be removed.

    • Solution: Remove the bulk of the methanol using a rotary evaporator.

  • Final Purification: For high purity, distillation is typically required.

    • Solution: Due to its high boiling point, this compound should be purified by vacuum distillation.[13] This prevents decomposition at high temperatures. Ensure your vacuum setup is efficient to achieve a low enough pressure for distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the Fischer-Speier esterification. This involves reacting undecanedioic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][5] This method is favored for its simplicity and the use of readily available starting materials.

Q2: What are the key factors that influence the yield of the synthesis?

A2: The primary factors influencing the yield are:

  • Molar Ratio of Reactants: Using a large excess of methanol shifts the reaction equilibrium towards the product side.[7]

  • Catalyst Concentration: The amount of acid catalyst affects the reaction rate.[7]

  • Temperature: Higher temperatures increase the reaction rate, but excessively high temperatures can lead to side reactions.[7]

  • Water Removal: As water is a byproduct of the reaction, its continuous removal is crucial for driving the reaction to completion and achieving a high yield.[1][7]

Q3: Can I use a heterogeneous catalyst for this synthesis?

A3: Yes, heterogeneous catalysts such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont) can be used.[14] These catalysts offer the advantage of being easily separable from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling.[14]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several methods:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting dicarboxylic acid and the appearance of the ester products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis of the reaction mixture composition.[7]

  • Water Collection: If using a Dean-Stark apparatus, the reaction is complete when water is no longer being collected.[1]

Q5: What are the expected physical properties of this compound?

A5: this compound has the following properties:

  • Molecular Formula: C₁₃H₂₄O₄[15]

  • Molecular Weight: 244.33 g/mol [16][17]

  • CAS Number: 4567-98-0[15]

Data Presentation

The following tables summarize quantitative data for analogous dicarboxylic acid esterification reactions. This data can serve as a reference for optimizing the synthesis of this compound.

Disclaimer: The following data is for the esterification of other dicarboxylic acids and may not be directly transferable to undecanedioic acid, but it provides valuable insights into the effects of various reaction parameters.

Table 1: Effect of Catalyst Amount on Dicarboxylate Ester Conversion (Data adapted from the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol)[6]

Catalyst (H₂SO₄) Amount (% w/w of diacid)Ester Conversion (%)
1.0~85
2.0~90
3.0~88

Table 2: Effect of Methanol to Oil Molar Ratio on Biodiesel Yield (Data adapted from biodiesel production via esterification-transesterification)[18]

Methanol to Oil Molar RatioBiodiesel Yield (%)
6:1~75
9:1~82
12:1~80

Experimental Protocols

Protocol 1: Direct Esterification of Undecanedioic Acid via Fischer Esterification

This protocol describes the synthesis of this compound from undecanedioic acid and methanol using sulfuric acid as a catalyst, with water removal by a Dean-Stark apparatus.

  • Setup:

    • Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[1]

    • Add undecanedioic acid (1 equivalent) and a water-immiscible solvent such as toluene to the flask.

    • Fill the Dean-Stark trap with toluene.

  • Reagent Addition:

    • Add an excess of anhydrous methanol (at least 10 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the undecanedioic acid).[7]

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.[2]

    • The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]

    • Continue the reaction until no more water is collected in the trap, which typically takes 4-10 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess methanol by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[13]

Protocol 2: Transesterification for this compound Synthesis

This protocol is a general guide for transesterification, which can be adapted for the synthesis of this compound from a different undecanedioate ester.

  • Setup:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting undecanedioate ester (e.g., Diethyl undecanedioate, 1 equivalent).

  • Reagent Addition:

    • Add a large excess of anhydrous methanol, which will also serve as the solvent.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Reaction:

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by GC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an acid catalyst was used, neutralize with a weak base like sodium bicarbonate. If a base catalyst was used, neutralize with a weak acid like acetic acid.

    • Remove the excess methanol by rotary evaporation.

    • The crude product can be purified by washing with water to remove any salts, followed by drying and vacuum distillation.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow start Setup: Flask, Dean-Stark, Condenser reagents Add Undecanedioic Acid, Toluene, Methanol start->reagents catalyst Add H₂SO₄ Catalyst reagents->catalyst reflux Heat to Reflux (4-10h) catalyst->reflux water_removal Collect Water in Dean-Stark Trap reflux->water_removal workup Cool & Workup (Wash with NaHCO₃, Brine) reflux->workup water_removal->reflux drying Dry Organic Layer (Na₂SO₄) workup->drying evaporation Rotary Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for this compound synthesis via Fischer Esterification.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_water Is water being removed effectively? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Implement/Optimize water removal (e.g., Dean-Stark, molecular sieves) check_water->solution_water No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst Increase catalyst loading check_catalyst->solution_catalyst No check_reactants Are reactants pure and in correct ratio? check_conditions->check_reactants Yes solution_conditions Increase reaction time Ensure proper reflux temperature check_conditions->solution_conditions No solution_reactants Use anhydrous reagents Increase excess of methanol check_reactants->solution_reactants No success Yield Improved check_reactants->success Yes solution_water->success solution_catalyst->success solution_conditions->success solution_reactants->success

Caption: A logical guide to troubleshooting low yield in esterification reactions.

References

Common side reactions in the esterification of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the esterification of dicarboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Anhydride (B1165640) Formation

Q1: My esterification of a dicarboxylic acid is producing a significant amount of a cyclic anhydride byproduct. What are the primary causes and how can I minimize its formation?

A1: Cyclic anhydride formation is a common intramolecular side reaction, particularly with dicarboxylic acids that can form stable five- or six-membered rings, such as succinic and glutaric acids.[1][2] This reaction is favored at elevated temperatures.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of intramolecular cyclization. The optimal temperature will depend on the specific dicarboxylic acid and alcohol used.

  • Catalyst Choice: While strong acid catalysts like sulfuric acid are effective for esterification, they can also promote dehydration to the anhydride. Consider using a milder catalyst or a heterogeneous catalyst to minimize this side reaction.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased anhydride formation. Monitor the reaction progress and stop it once the desired ester conversion is achieved.

  • Water Removal: Efficient removal of water as it is formed drives the equilibrium towards the desired ester product and away from the anhydride.[3] A Dean-Stark apparatus is commonly used for this purpose.

Quantitative Data on Anhydride Formation:

The following table summarizes the effect of temperature on the formation of succinic anhydride during the synthesis of dialkyl succinates.

Dicarboxylic AcidAlcoholCatalystTemperature (°C)Anhydride Yield (%)Reference
Succinic AcidButan-1-olIonic Liquid80< 5[4]
Succinic AcidButan-1-olIonic Liquid120~10[4]
Succinic Acid2-ethylhexan-1-olIonic Liquid100< 5[4]
Succinic Acid2-ethylhexan-1-olIonic Liquid140> 20[4]

Experimental Protocol: Minimizing Succinic Anhydride Formation

This protocol describes the esterification of succinic acid with ethanol (B145695), aiming to minimize the formation of succinic anhydride.

Materials:

  • Succinic acid

  • Ethanol (absolute)

  • Amberlyst-15 (or other suitable acid catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, a condenser, and a heating mantle with a magnetic stirrer.

  • To the reaction flask, add succinic acid, a 3-fold molar excess of ethanol, and Amberlyst-15 catalyst (e.g., 5 wt% of the succinic acid).

  • Add toluene to the flask to fill the Dean-Stark trap.

  • Heat the mixture to reflux (the temperature will depend on the ethanol/toluene azeotrope).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion to the diethyl succinate (B1194679) is achieved, cool the reaction mixture.

  • Filter to remove the catalyst.

  • Remove the excess ethanol and toluene under reduced pressure.

  • Purify the diethyl succinate by distillation.

Oligomerization/Polymerization

Q2: During the esterification of a dicarboxylic acid with a diol, I'm observing the formation of oligomers, leading to a viscous reaction mixture and low yield of the desired monomeric diester. How can I prevent this?

A2: Oligomerization or polymerization is a common intermolecular side reaction when a dicarboxylic acid is reacted with a diol. Instead of the diol reacting with two separate dicarboxylic acid molecules to form the monomeric diester, a chain-growth reaction occurs, leading to polyesters.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the dicarboxylic acid and the diol. Using a slight excess of the diol can help to cap the growing polymer chains. However, for high-boiling-point diols, removal of the excess can be difficult.[5]

  • Reaction Conditions: High temperatures and prolonged reaction times favor polymerization. Optimize these parameters to maximize the yield of the desired diester while minimizing oligomer formation.

  • Catalyst Selection: The choice of catalyst can influence the extent of polymerization. Some catalysts may favor the intermolecular reaction over the intramolecular reaction.

  • Monomer Addition Strategy: A slow, controlled addition of one of the monomers to the reaction mixture containing the other monomer can sometimes help to control the polymerization process.

Experimental Protocol: Minimizing Oligomerization in the Synthesis of a Diester

This protocol provides a general method for the synthesis of a diester from a dicarboxylic acid and a diol, aiming to minimize oligomer formation.

Materials:

  • Dicarboxylic acid (e.g., adipic acid)

  • Diol (e.g., 1,4-butanediol) in a slight molar excess (e.g., 1.1 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene) for azeotropic water removal

  • Reaction setup with a Dean-Stark trap

Procedure:

  • Charge the reaction flask with the dicarboxylic acid, the diol, the acid catalyst, and the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by GC-MS to follow the disappearance of the starting materials and the formation of the desired diester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the diester by vacuum distillation to separate it from any oligomeric byproducts.

Decarboxylation

Q3: I am working with a dicarboxylic acid that is prone to decarboxylation, especially at higher temperatures. What conditions favor this side reaction, and how can I avoid it?

A3: Decarboxylation, the loss of CO₂, is a potential side reaction for certain dicarboxylic acids, particularly malonic acid and its derivatives, as well as β-keto dicarboxylic acids, upon heating.[6][7] The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

Troubleshooting Steps:

  • Temperature Management: Decarboxylation is highly temperature-dependent. Running the esterification at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

  • Choice of Dicarboxylic Acid: If possible, consider using a more stable dicarboxylic acid derivative that is less prone to decarboxylation.

  • pH Control: The rate of decarboxylation can be influenced by the pH of the reaction medium. In some cases, maintaining a neutral or slightly acidic environment can help to suppress this side reaction.[8]

Quantitative Data on Decarboxylation:

The rate of decarboxylation is highly dependent on the structure of the dicarboxylic acid and the reaction conditions. For malonic acid, significant decarboxylation is often observed at temperatures above 140-150°C.

Dicarboxylic AcidSolventTemperature (°C)Relative Rate of DecarboxylationReference
Malonic AcidVarious Esters125Rate increases with solvent dielectric constant[9]
Malonic AcidWater140-240Rate is pH-dependent[8]

Analytical Methods for Side Product Identification

Q4: How can I analyze my reaction mixture to identify and quantify the common side products of dicarboxylic acid esterification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing the complex mixtures resulting from esterification reactions.

Experimental Protocol: GC-MS Analysis of Esterification Products

This protocol outlines a general procedure for the analysis of an esterification reaction mixture containing a dicarboxylic acid, an alcohol, the desired ester, and potential side products like cyclic anhydrides.

1. Sample Preparation (Derivatization):

  • To analyze the unreacted dicarboxylic acid and any monoester by GC, derivatization is necessary to increase their volatility. A common method is esterification to their methyl esters.

  • Take a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Add a derivatizing agent such as BF₃/methanol or diazomethane. (Caution: Diazomethane is toxic and explosive).

  • Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[10]

  • Follow the specific protocol for the chosen derivatization agent, which typically involves heating the mixture for a set time.

  • After the reaction, quench the derivatization agent and extract the derivatives into a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).[11]

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating the components.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all components. The exact program will need to be optimized for your specific mixture.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify the components by integrating the peak areas and using an internal standard if necessary.

Experimental Protocol: LC-MS Analysis for Oligomer Detection

This protocol provides a general method for detecting oligomers in a polyester (B1180765) synthesis reaction.

1. Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).

  • Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

2. LC-MS Analysis:

  • Instrument: High-performance liquid chromatograph coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used for separating oligomers.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Injection: Inject a small volume of the prepared sample.

  • MS Detection: Use an electrospray ionization (ESI) source, typically in positive ion mode, to detect the oligomers as protonated or sodiated adducts.

  • Data Analysis: The mass spectrum will show a distribution of peaks corresponding to the different oligomer chain lengths. The mass difference between adjacent peaks will correspond to the mass of the repeating monomer unit.[12][13][14][15]

Visualizing Reaction Pathways and Troubleshooting

Diagrams of Side Reactions and Troubleshooting Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical pathways of the common side reactions and provide a logical workflow for troubleshooting.

Anhydride_Formation Dicarboxylic_Acid Dicarboxylic Acid Protonated_Acid Protonated Dicarboxylic Acid Dicarboxylic_Acid->Protonated_Acid H+ Intramolecular_Attack Intramolecular Nucleophilic Attack Protonated_Acid->Intramolecular_Attack -H2O Esterification_Pathway Desired Esterification Protonated_Acid->Esterification_Pathway Cyclic_Anhydride Cyclic Anhydride Intramolecular_Attack->Cyclic_Anhydride

Caption: Pathway for cyclic anhydride formation.

Oligomerization cluster_monomers Monomers Diacid Dicarboxylic Acid Monoester Monoester Diacid->Monoester + Diol Diol Diol Dimer Dimer Monoester->Dimer + Diacid Trimer Trimer/Oligomer Dimer->Trimer + Diol

Caption: Oligomerization side reaction pathway.

Decarboxylation Malonic_Acid Malonic Acid (or β-keto acid) Transition_State Cyclic Transition State Malonic_Acid->Transition_State Heat Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 CO2 Transition_State->CO2 Carboxylic_Acid Monocarboxylic Acid Enol_Intermediate->Carboxylic_Acid Tautomerization

Caption: Decarboxylation mechanism of malonic acid.

Troubleshooting_Workflow Start Esterification Reaction with Side Products Identify_Side_Product Identify Side Product(s) (GC-MS, LC-MS) Start->Identify_Side_Product Anhydride Cyclic Anhydride? Identify_Side_Product->Anhydride Oligomer Oligomers? Anhydride->Oligomer No Optimize_Anhydride Lower Temperature Use Milder Catalyst Efficient Water Removal Anhydride->Optimize_Anhydride Yes Decarboxylation Decarboxylation? Oligomer->Decarboxylation No Optimize_Oligomer Adjust Stoichiometry Control Monomer Addition Optimize Temp/Time Oligomer->Optimize_Oligomer Yes Optimize_Decarboxylation Lower Temperature Consider Alternative Acid pH Control Decarboxylation->Optimize_Decarboxylation Yes End Desired Ester Product Decarboxylation->End No Optimize_Anhydride->End Optimize_Oligomer->End Optimize_Decarboxylation->End

Caption: Troubleshooting workflow for side reactions.

References

Troubleshooting peak tailing in GC-MS analysis of methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of methyl esters, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC-MS analysis?

A1: In an ideal GC-MS analysis, chromatographic peaks should be symmetrical, resembling a Gaussian curve. Peak tailing is a phenomenon where the peak is asymmetrical, with a characteristic "tail" extending from the peak maximum.[1][2] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and ultimately compromise the quantitative accuracy and reproducibility of the analysis.[2][3][4] An asymmetry or tailing factor greater than 1.5 typically indicates a significant issue that requires investigation.[4]

Q2: I'm observing peak tailing for all my methyl ester peaks. What are the likely causes?

A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, it generally points to a system-wide physical or mechanical issue rather than a specific chemical interaction.[2][3][5] Common causes include:

  • Improper Column Installation: Incorrect positioning of the column in the injector or detector can create "dead volume," leading to turbulence in the carrier gas flow and causing peaks to tail.[1][2][3][6]

  • Poor Column Cut: A jagged, uneven, or non-perpendicular column cut can disrupt the carrier gas flow path, causing turbulence and resulting in peak tailing.[2][3][4][6] This can sometimes produce a characteristic "chair-shaped" peak.[2][3]

  • System Leaks: Leaks in the carrier gas line, fittings, or septum can disrupt the constant flow of the carrier gas, leading to peak distortion for all compounds.

  • Column Contamination: Severe contamination of the stationary phase, particularly at the inlet end of the column, can cause non-ideal interactions and lead to tailing for all analytes.[3][6][7]

Q3: Only some of my methyl ester peaks are tailing. What does this suggest?

A3: If only specific peaks are tailing, it often indicates a chemical interaction between those particular analytes and active sites within the GC system.[5][6] For methyl esters, which are relatively polar, this can be a common issue. Potential causes include:

  • Active Sites: Polar or acidic compounds can interact with active sites in the injector liner, column ends, or exposed silanol (B1196071) groups on the column wall, causing them to be retained longer and resulting in tailing peaks.[6]

  • Contaminated Injector Liner: Residue from previous samples can accumulate in the liner, creating active sites that interact with specific analytes.[8]

  • Column Degradation: Over time, the stationary phase of the column can degrade due to exposure to oxygen, high temperatures, or chemically active substances in the sample, leading to the formation of active sites.[7]

Q4: Could my sample preparation or injection technique be causing peak tailing?

A4: Absolutely. Both sample preparation and injection technique play a crucial role in peak shape.

  • Sample Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[9][10][11] For example, injecting a non-polar solvent onto a polar column can lead to poor peak shape.

  • Column Overload: Injecting too much sample can overload the column, leading to fronting or tailing peaks.[4][8]

  • Injection Mode: Using a splitless injection without a proper purge cycle can lead to solvent tailing, where the solvent slowly bleeds from the inlet, creating the appearance of a badly tailing peak.[2][8]

  • Injection Temperature: An injection temperature that is too low can result in slow vaporization of the sample, which may cause peak broadening and tailing.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues in your GC-MS analysis of methyl esters.

Guide 1: Initial System Assessment

If you are experiencing peak tailing, start with a visual inspection of your chromatogram to determine the nature of the problem.

ObservationPotential CauseRecommended Action
All peaks are tailingFlow path disruption, improper column installation, system leak, or gross contamination.[2][3][5][6]Proceed to Guide 2: Addressing Universal Peak Tailing .
Only specific, often more polar, peaks are tailingChemical interactions with active sites in the system.[5][6]Proceed to Guide 3: Mitigating Analyte-Specific Tailing .
Only the solvent peak and early eluting peaks are tailingIssues with splitless injection, solvent effect violation, or solvent polarity mismatch.[2][6][11]Proceed to Guide 4: Optimizing Injection and Method Parameters .
Guide 2: Addressing Universal Peak Tailing (Flow Path Issues)

This guide focuses on resolving issues that affect all peaks in the chromatogram.

Step 1: Verify Column Installation

  • Action: Check that the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.[4][12] Ensure the correct ferrules are being used and are properly tightened.

  • Verification: Re-run a standard to see if peak shape has improved.

Step 2: Inspect and Re-cut the Column

  • Action: Carefully remove the column and inspect the cut at both ends using a magnifying tool.[2][4] If the cut is not clean, flat, and at a 90-degree angle, trim the column.

  • Experimental Protocol: See Protocol 1: GC Column Trimming .

  • Verification: After reinstalling the column, analyze a standard to assess peak symmetry.

Step 3: Perform a Leak Check

  • Action: Use an electronic leak detector to thoroughly check all fittings and connections from the carrier gas source to the detector.[1] Pay close attention to the septum nut and column fittings.

  • Verification: Once any leaks are resolved, re-run your analysis.

Step 4: Clean and Deactivate the Inlet

  • Action: If the above steps do not resolve the issue, consider cleaning the inlet and replacing the liner and seals.

  • Experimental Protocol: See Protocol 2: Inlet Maintenance .

  • Verification: Analyze a standard to check for improved peak shape.

Guide 3: Mitigating Analyte-Specific Tailing (Chemical Activity)

This guide addresses peak tailing that affects only certain methyl esters, suggesting chemical interactions.

Step 1: Replace the Injector Liner

  • Action: The injector liner is a common source of contamination and active sites.[1] Replace the liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile residues.[13]

  • Verification: Inject a standard containing the problematic analytes to see if peak tailing is reduced.

Step 2: Trim the GC Column

  • Action: The front section of the column can accumulate non-volatile residues and become active over time.[8] Trim 10-20 cm from the inlet end of the column.

  • Experimental Protocol: See Protocol 1: GC Column Trimming .

  • Verification: Re-analyze your standard to check for improved peak shape.

Step 3: Condition the GC Column

  • Action: If trimming the column does not suffice, conditioning the column at a high temperature (below the maximum operating temperature) can help remove contaminants and passivate the surface.[8]

  • Experimental Protocol: See Protocol 3: GC Column Conditioning .

  • Verification: After conditioning, run a standard to evaluate peak symmetry.

Step 4: Consider a More Inert Column

  • Action: If you frequently analyze active compounds, consider switching to a column specifically designed for inertness, such as those with an ultra-inert deactivation.

  • Verification: This is a longer-term solution that requires method re-validation.

Guide 4: Optimizing Injection and Method Parameters

This guide focuses on troubleshooting peak tailing related to your GC-MS method settings.

Step 1: Review Injection Parameters

  • Splitless Injection: Ensure that the split/purge activation time is set correctly to vent the solvent after the sample has been transferred to the column.[8]

  • Injection Volume: If you suspect column overload, reduce the injection volume.[10]

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[11][14]

Step 2: Evaluate the Sample Solvent

  • Action: Ensure the polarity of your sample solvent is compatible with your stationary phase.[9][11] For highly polar columns often used for FAME analysis (e.g., wax or cyanopropyl phases), using a more polar solvent can improve peak shape.

  • Verification: If possible, dissolve your standard in a different, more compatible solvent and re-inject.

Step 3: Check Carrier Gas Flow Rate

  • Action: Verify that the carrier gas flow rate is set to the optimal value for your column dimensions and method. Low flow rates can sometimes contribute to peak tailing.[14]

  • Verification: Check the instrument settings and adjust if necessary.

Experimental Protocols

Protocol 1: GC Column Trimming

  • Preparation: Cool down the injector and detector and turn off the carrier gas flow. Wear clean, powder-free gloves to handle the column.

  • Column Removal: Carefully unscrew the column nut from the injection port.

  • Trimming: Hold the column firmly and use a ceramic scoring wafer or a diamond-tipped scribe to make a clean score on the column, approximately 10-20 cm from the inlet end.[1]

  • Breaking: Gently flex the column at the score to create a clean break.

  • Inspection: Examine the cut end of the column with a magnifying glass. The cut should be flat and at a 90-degree angle to the column wall, with no jagged edges or shards.[1] If the cut is not clean, repeat the trimming process.

  • Reinstallation: Reinstall the column in the injector at the correct depth, ensuring a proper seal with the ferrule.

  • System Check: Restore the carrier gas flow and perform a leak check.

Protocol 2: Inlet Maintenance

  • Cooldown: Ensure the injector is cool and the carrier gas is turned off.

  • Disassembly: Carefully remove the septum nut, septum, and then the injector liner.

  • Cleaning: If the inlet body is visibly dirty, clean it with appropriate solvents (e.g., methanol, hexane) and a lint-free swab.

  • Replacement: Replace the injector liner, O-ring, and septum with new, clean parts.

  • Reassembly: Reassemble the inlet and tighten the fittings to the manufacturer's specifications.

  • Leak Check: Turn on the carrier gas and perform a leak check.

Protocol 3: GC Column Conditioning

  • Preparation: Disconnect the column from the detector to prevent contamination of the MS source.

  • Gas Flow: Set the carrier gas flow to the normal operating rate.

  • Temperature Program: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[7]

  • Conditioning: Hold at this temperature for 1-2 hours.

  • Cooldown: Cool down the oven.

  • Reconnection: Reconnect the column to the detector and perform a leak check.

  • Equilibration: Allow the system to equilibrate before running samples.

Visual Troubleshooting Guides

PeakTailingTroubleshooting Start Peak Tailing Observed CheckPeaks Which peaks are tailing? Start->CheckPeaks AllPeaks All Peaks CheckPeaks->AllPeaks All SomePeaks Some Peaks CheckPeaks->SomePeaks Specific SolventPeak Solvent/Early Peaks CheckPeaks->SolventPeak Solvent/ Early FlowPath Flow Path Issue AllPeaks->FlowPath ChemicalActivity Chemical Activity SomePeaks->ChemicalActivity MethodParameters Method Parameters SolventPeak->MethodParameters CheckInstallation Check Column Installation FlowPath->CheckInstallation InspectCut Inspect Column Cut CheckInstallation->InspectCut OK LeakCheck Perform Leak Check InspectCut->LeakCheck OK CleanInlet Clean Inlet/Replace Liner LeakCheck->CleanInlet OK ReplaceLiner Replace Inlet Liner ChemicalActivity->ReplaceLiner TrimColumn Trim Column (10-20cm) ReplaceLiner->TrimColumn No Fix ConditionColumn Condition Column TrimColumn->ConditionColumn No Fix InertColumn Consider More Inert Column ConditionColumn->InertColumn No Fix CheckInjection Review Injection Settings MethodParameters->CheckInjection CheckSolvent Evaluate Sample Solvent CheckInjection->CheckSolvent OK CheckFlowRate Verify Carrier Gas Flow CheckSolvent->CheckFlowRate OK OptimizeMethod Optimize Method CheckFlowRate->OptimizeMethod OK

Caption: A logical workflow for troubleshooting peak tailing in GC-MS.

ColumnMaintenance Start Poor Peak Shape (Tailing) ReplaceLiner 1. Replace Inlet Liner & Septum Start->ReplaceLiner TrimColumn 2. Trim 10-20cm from Column Inlet ReplaceLiner->TrimColumn Issue Persists Result Improved Peak Shape ReplaceLiner->Result Resolved ConditionColumn 3. Condition Column TrimColumn->ConditionColumn Issue Persists TrimColumn->Result Resolved ReplaceColumn 4. Replace Column ConditionColumn->ReplaceColumn Issue Persists ConditionColumn->Result Resolved ReplaceColumn->Result Resolved

Caption: A step-by-step guide to routine column maintenance for resolving peak tailing.

References

Technical Support Center: Identifying Impurities in Dimethyl Undecanedioate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Dimethyl undecanedioate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in the ¹H NMR spectrum of this compound often arise from common impurities related to its synthesis and workup. The most common impurities are:

  • Undecanedioic acid: The starting material for the synthesis of this compound.

  • Undecanedioic acid monomethyl ester: An intermediate in the esterification reaction.

  • Methanol: The reagent used for esterification.

  • Water: Often present in solvents or introduced during the workup.

To identify these impurities, compare the chemical shifts of the unknown peaks with the data provided in the tables below.

Q2: I see a broad singlet in my ¹H NMR spectrum. What could it be?

A2: A broad singlet can be indicative of a labile proton, such as the carboxylic acid protons of undecanedioic acid or the hydroxyl proton of methanol. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature. To confirm the presence of an exchangeable proton, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity if it corresponds to an exchangeable proton.

Q3: How can I differentiate between this compound, the monomethyl ester, and the diacid in the ¹H NMR spectrum?

A3: The key differentiating signals are the methyl ester protons and the methylene (B1212753) protons adjacent to the carbonyl groups.

  • This compound: Will show a sharp singlet for the two equivalent methyl ester groups (-OCH₃) around 3.6 ppm, integrating to 6 protons. It will also have a triplet for the four methylene protons alpha to the carbonyls (-CH₂-COO) around 2.3 ppm.

  • Undecanedioic acid monomethyl ester: Will have one methyl ester singlet (-OCH₃) around 3.6 ppm, integrating to 3 protons. It will show two distinct methylene signals alpha to the carbonyls: one triplet around 2.3 ppm (next to the ester) and another triplet at a slightly different chemical shift, likely further downfield (e.g., ~2.2 ppm), for the methylene next to the carboxylic acid. A broad singlet for the carboxylic acid proton will also be present.

  • Undecanedioic acid: Will not have a methyl ester singlet. It will show a triplet for the four methylene protons alpha to the two equivalent carboxylic acid groups around 2.2-2.3 ppm and a broad singlet for the two carboxylic acid protons.[1]

Q4: My sample is supposed to be pure this compound, but the integration of the methyl ester peak is less than expected. Why?

A4: If the integration of the methyl ester peak (around 3.6 ppm) relative to the methylene protons is lower than the expected 6H, it suggests the presence of impurities that do not contain a methyl ester group but do have methylene protons. The most likely impurity in this case is the starting material, undecanedioic acid. The presence of the monomethyl ester would also alter the integration ratios, but there would be a distinct set of signals for this species.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS). Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
This compound -OCH₃ ~ 3.6Singlet6H
-CH₂ -COOCH₃~ 2.3Triplet4H
-CH₂-CH₂ -CH₂-COOCH₃~ 1.6Quintet4H
-(CH₂)₅-~ 1.3Multiplet10H
Undecanedioic acid monomethyl ester -OCH₃ ~ 3.6Singlet3H
-CH₂ -COOCH₃~ 2.3Triplet2H
-CH₂ -COOH~ 2.2Triplet2H
-CH₂-CH₂ -CH₂-COOCH₃~ 1.6Quintet2H
-CH₂-CH₂ -CH₂-COOH~ 1.6Quintet2H
-(CH₂)₅-~ 1.3Multiplet10H
-COOH Variable (broad)Singlet1H
Undecanedioic acid -CH₂ -COOH~ 2.2 - 2.3Triplet4H
-CH₂-CH₂ -CH₂-COOH~ 1.5 - 1.6Quintet4H
-(CH₂)₅-~ 1.3Multiplet10H
-COOH Variable (broad)Singlet2H
Methanol -OCH₃ ~ 3.3 - 3.5Singlet3H
-OH Variable (broad)Singlet1H
Water H₂OVariable (e.g., ~1.6 in CDCl₃, ~3.3 in DMSO-d₆, ~4.7 in D₂O)Singlet-

Table 2: ¹³C NMR Chemical Shift Data

CompoundCarbon AtomChemical Shift (ppm)
This compound C =O~ 174
-OC H₃~ 51
-C H₂-COOCH₃~ 34
-CH₂-C H₂-COOCH₃~ 25
-(C H₂)₅-~ 29
Undecanedioic acid monomethyl ester -C OOH~ 179
-C OOR~ 174
-OC H₃~ 51
-C H₂-COOR~ 34
-C H₂-COOH~ 34
Alkyl Chain Carbons~ 25 - 29
Undecanedioic acid -C OOH~ 179 - 180
-C H₂-COOH~ 34
Alkyl Chain Carbons~ 25 - 29
Methanol -C H₃~ 49

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a standard 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrum Acquisition (Example for a 400 MHz Spectrometer)

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096 or more) is required depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Visualizations

Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow cluster_start Sample Analysis cluster_evaluation Spectral Evaluation cluster_decision Impurity Identification cluster_outcomes Conclusion start Acquire ¹H and ¹³C NMR Spectra check_peaks Analyze Chemical Shifts, Multiplicities, and Integrations start->check_peaks compare_data Compare with Reference Data Tables check_peaks->compare_data is_impure Unexpected Peaks Present? compare_data->is_impure pure Sample is Pure is_impure->pure No impure Identify Impurities is_impure->impure Yes quantify Quantify Impurities impure->quantify

Caption: Workflow for identifying impurities in this compound by NMR spectroscopy.

References

Preventing hydrolysis of Dimethyl undecanedioate during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Dimethyl undecanedioate during aqueous workup procedures.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Issue: Significant loss of this compound product due to hydrolysis during aqueous workup.

This guide provides a systematic approach to troubleshooting and preventing the unwanted hydrolysis of the diester, this compound, which can lead to the formation of the corresponding monoester and diacid, reducing the yield of the desired product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing the hydrolysis of this compound during an aqueous workup.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions & Solutions cluster_3 Outcome start Low yield of this compound after aqueous workup check_ph 1. Was the aqueous phase basic (pH > 7)? start->check_ph check_temp 2. Was the workup performed at elevated temperatures? check_ph->check_temp No solution_ph Use a mildly acidic or neutral wash (e.g., saturated NH4Cl, brine). check_ph->solution_ph Yes check_time 3. Was the exposure to the aqueous phase prolonged? check_temp->check_time No solution_temp Perform the workup at room temperature or below (e.g., on an ice bath). check_temp->solution_temp Yes solution_time Minimize the contact time between the organic and aqueous layers. check_time->solution_time Yes solution_base If a basic wash is necessary, use a weak base (e.g., NaHCO3) and work quickly at low temperatures. check_time->solution_base If basic wash is unavoidable end_node Improved yield of this compound solution_ph->end_node solution_temp->end_node solution_time->end_node solution_base->end_node

Caption: Troubleshooting workflow for this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a diester with the chemical formula C13H24O4.[1][2][3][4][5] Esters are susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form a carboxylic acid and an alcohol.[6][7][8] This reaction can be catalyzed by both acids and bases.[7][8] In the case of this compound, hydrolysis can lead to the formation of the mono-methyl ester of undecanedioic acid and ultimately undecanedioic acid itself.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur during an aqueous workup?

Hydrolysis is significantly accelerated under basic (alkaline) conditions, a process also known as saponification.[9][10][11] Elevated temperatures and prolonged exposure to the aqueous phase can also increase the rate of hydrolysis.[6][12] Therefore, using strong bases like sodium hydroxide (B78521) or potassium hydroxide for washing, performing the workup at high temperatures, or having long extraction times will increase the risk of hydrolyzing your product.

Q3: How can I neutralize an acidic reaction mixture without causing hydrolysis of my diester product?

To neutralize an acidic reaction mixture containing an ester, it is best to use a mild or weak base and to carry out the procedure at a low temperature. Saturated sodium bicarbonate (NaHCO3) solution is a commonly used weak base for this purpose.[13] It is important to add the basic solution slowly and with efficient stirring to avoid localized areas of high pH. Performing the wash at 0°C (on an ice bath) can further minimize the risk of hydrolysis.

Q4: What are some alternative washing solutions to use during the aqueous workup to avoid hydrolysis?

To avoid basic conditions altogether, you can use neutral or mildly acidic washing solutions.

  • Brine (saturated NaCl solution): This is a neutral wash that helps to remove water from the organic layer and break up emulsions.

  • Saturated Ammonium (B1175870) Chloride (NH4Cl) solution: This solution is slightly acidic and can be used to quench reactions involving organometallic reagents or to neutralize any remaining base without posing a significant risk to the ester.

Q5: Can I use a strong base to wash my organic layer if other impurities are present?

If a wash with a strong base is unavoidable to remove acidic impurities, it is crucial to minimize the contact time and temperature. Work quickly and ensure the aqueous and organic layers are separated as soon as possible. Pre-cooling both the organic layer and the basic solution before mixing can significantly reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup for this compound

This protocol is designed to minimize the risk of hydrolysis.

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, it is advisable to cool it further to 0°C using an ice bath.

  • Quenching (if applicable): If the reaction involves reactive reagents, quench them by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the this compound.[13][14]

    • Add an equal volume of deionized water and gently shake the funnel to mix the layers.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO3 solution (if the reaction mixture was acidic). Perform this wash quickly and at a low temperature.

      • Deionized water.

      • Saturated aqueous NaCl (brine) solution.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Data on Factors Affecting Ester Hydrolysis

The rate of ester hydrolysis is influenced by several factors. The following table summarizes the qualitative and quantitative impact of these variables.

FactorConditionImpact on Hydrolysis RateRationale
pH Basic (pH > 7)HighBase-catalyzed hydrolysis (saponification) is a rapid and generally irreversible process.[7][11]
Neutral (pH ≈ 7)LowHydrolysis in neutral water is very slow.[7][8]
Acidic (pH < 7)ModerateAcid-catalyzed hydrolysis is reversible and generally slower than base-catalyzed hydrolysis.[7][8]
Temperature HighHighIncreased temperature provides more kinetic energy to the molecules, accelerating the reaction rate.[12]
Room TemperatureModerateA standard condition, but lower temperatures are preferred to minimize hydrolysis.
Low (0 °C)LowReduced temperature significantly slows down the rate of hydrolysis.
Contact Time ProlongedHighLonger exposure of the ester to the aqueous phase increases the extent of hydrolysis.
BriefLowMinimizing the time the ester is in contact with the aqueous phase reduces the opportunity for hydrolysis.
Base Strength Strong Base (e.g., NaOH)HighStrong bases provide a higher concentration of hydroxide ions, leading to a faster rate of saponification.[7]
Weak Base (e.g., NaHCO3)LowWeak bases establish an equilibrium with a lower concentration of hydroxide ions, resulting in a slower hydrolysis rate.[12]

References

Optimizing reaction conditions for polymerization with Dimethyl undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the polymerization of dimethyl undecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most common method for polymerizing this compound with a diol (e.g., 1,6-hexanediol) is melt polycondensation. This two-stage process involves an initial transesterification step to form oligomers, followed by a polycondensation step at high temperature and under high vacuum to build molecular weight.

Q2: What are the typical catalysts used for this type of polymerization?

A2: Organometallic catalysts are typically used. Titanium-based catalysts, such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS), and tin-based catalysts, like dibutyltin(IV) oxide (DBTO), are effective for this reaction. The choice of catalyst can influence the reaction rate, molecular weight, and color of the final polymer.[1]

Q3: Why is a two-stage reaction (transesterification and polycondensation) necessary?

A3: The initial transesterification stage is performed at a lower temperature and under an inert atmosphere to facilitate the reaction between the this compound and the diol, releasing methanol (B129727). This stage forms low molecular weight oligomers. The second stage, polycondensation, requires higher temperatures and a high vacuum to remove the diol by-product and drive the equilibrium towards the formation of a high molecular weight polymer.

Q4: What are the critical parameters to control during the polymerization?

A4: The critical parameters to control are:

  • Temperature: Both stages of the reaction are temperature-sensitive. Incorrect temperatures can lead to side reactions, degradation, or incomplete polymerization.

  • Pressure (Vacuum): A high vacuum is crucial during the polycondensation stage to effectively remove volatile by-products and achieve a high molecular weight.

  • Catalyst Concentration: The amount of catalyst affects the reaction rate and can influence the final properties of the polymer.

  • Monomer Stoichiometry: An accurate equimolar ratio of the diester and diol is essential for achieving a high degree of polymerization. An excess of the diol is sometimes used to compensate for its loss during the high-temperature polycondensation stage.[2]

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., with nitrogen or argon) during the initial stages prevents oxidation and side reactions that can lead to discoloration.

Q5: How can I monitor the progress of the polymerization?

A5: The progress of the polymerization can be monitored by measuring the amount of methanol collected during the transesterification stage. During the polycondensation stage, an increase in the viscosity of the reaction mixture indicates an increase in the molecular weight of the polymer. For a more quantitative analysis, samples can be taken at different time points and their molecular weight can be determined by techniques like gel permeation chromatography (GPC). The intrinsic viscosity of the polymer solution is also a good indicator of molecular weight.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight 1. Inadequate vacuum during polycondensation.- Ensure the vacuum system can achieve and maintain a high vacuum (<1 Torr).- Check for leaks in the reactor setup.
2. Incorrect monomer stoichiometry.- Accurately weigh the monomers to ensure a 1:1 molar ratio. - Consider a slight excess of the diol (e.g., 1.1:1 diol to diester) to account for losses.[2]
3. Insufficient reaction time or temperature.- Increase the polycondensation time or temperature within the recommended range. - Monitor the viscosity of the melt; the reaction is complete when the viscosity plateaus.
4. Catalyst deactivation.- Ensure all reactants and the reactor are dry, as water can deactivate some catalysts.
Polymer Discoloration (Yellowing/Browning) 1. Oxidation due to the presence of air.- Maintain a continuous flow of inert gas (nitrogen or argon) throughout the reaction, especially during heating. - Ensure the reactor is properly sealed.
2. High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time to be sufficient for polymerization without causing thermal degradation. - Consider using a lower temperature for a longer duration.
3. Catalyst-induced side reactions.- Titanate catalysts can sometimes lead to more coloration than tin-based catalysts.[1] Consider screening different catalysts. - Use the minimum effective catalyst concentration.
4. Impurities in the monomers.- Use high-purity monomers. Purify the monomers if necessary.
Gel Formation 1. Presence of trifunctional impurities.- Ensure the purity of the monomers. Trifunctional impurities (e.g., glycerol (B35011) in a diol) can act as crosslinking agents.
2. Side reactions at high temperatures.- Lower the reaction temperature and extend the reaction time.
Inconsistent Results 1. Variations in raw material quality.- Use monomers from the same batch for a series of experiments. - Characterize the purity of new batches of monomers.
2. Inconsistent heating and stirring.- Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.
3. Fluctuations in vacuum level.- Use a reliable vacuum pump and regularly monitor the pressure.

Experimental Protocols

Melt Polycondensation of this compound and 1,6-Hexanediol (B165255)

This protocol is a general guideline and may require optimization based on the specific equipment and desired polymer properties.

Materials:

  • This compound

  • 1,6-Hexanediol

  • Catalyst (e.g., Titanium(IV) isopropoxide (TIS) or Dibutyltin(IV) oxide (DBTO))

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a distillation column, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap to collect by-products.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with equimolar amounts of this compound and 1,6-hexanediol.

  • Add the catalyst. A typical concentration is 0.05-0.1 mol% based on the this compound.

  • Flush the reactor with nitrogen or argon for at least 30 minutes to remove any air.

  • Start stirring and gradually heat the mixture to 160-180°C under a slow stream of inert gas.

  • Methanol will start to distill off. Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-220°C.

  • Slowly apply vacuum over 30-60 minutes to avoid excessive foaming, eventually reaching a pressure below 1 Torr.

  • Continue the reaction under high vacuum for another 3-5 hours. During this time, excess 1,6-hexanediol will be removed, and the viscosity of the mixture will increase significantly.

  • The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.

  • Release the vacuum with nitrogen or argon and cool the reactor to room temperature.

  • The resulting polymer can be removed from the reactor while still warm or after cooling completely, depending on its properties.

Data Presentation

Table 1: Effect of Catalyst on Polymer Properties

CatalystCatalyst Conc. (ppm)Reaction Time (h)Intrinsic Viscosity (dL/g)Color
TBT40040.65Yellowish
TIS4003.50.72Light Yellow
DBTO40050.68Off-white
TEH40060.55Off-white

Note: Data is illustrative and based on typical results for similar polyester (B1180765) systems.[1] TBT = Tetrabutyl titanate, TIS = Titanium(IV) isopropoxide, DBTO = Dibutyltin(IV) oxide, TEH = Tin(II) 2-ethylhexanoate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_completion Completion & Recovery charge_reactants Charge Reactants (this compound + Diol) add_catalyst Add Catalyst charge_reactants->add_catalyst inert_atmosphere Inert Atmosphere (N2/Ar) add_catalyst->inert_atmosphere heat_stage1 Heat to 160-180°C inert_atmosphere->heat_stage1 collect_methanol Collect Methanol heat_stage1->collect_methanol heat_stage2 Heat to 200-220°C collect_methanol->heat_stage2 apply_vacuum Apply High Vacuum (<1 Torr) heat_stage2->apply_vacuum increase_viscosity Viscosity Increases apply_vacuum->increase_viscosity cool_down Cool Down increase_viscosity->cool_down recover_polymer Recover Polymer cool_down->recover_polymer Troubleshooting_Guide start Problem Encountered check_vacuum Check Vacuum System start->check_vacuum check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_conditions Optimize Time/Temp start->optimize_conditions check_inert_atm Ensure Inert Atmosphere start->check_inert_atm reduce_temp Reduce Temperature start->reduce_temp check_catalyst Evaluate Catalyst start->check_catalyst check_impurities Check Monomer Purity start->check_impurities lower_temp Lower Reaction Temp start->lower_temp

References

Technical Support Center: Purification of Long-Chain Diesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain diesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude long-chain diester samples?

A1: Common impurities in crude long-chain diester samples include:

  • Unreacted Starting Materials: Residual long-chain fatty acids, dicarboxylic acids, or long-chain alcohols.

  • Catalyst Residues: Acidic or basic catalysts used in the esterification or transesterification process.

  • Byproducts of Side Reactions: These can include monoesters, oligomeric esters, and products from thermal degradation, often appearing as colored or tar-like substances, especially in high-temperature reactions like Fischer esterification.

  • Solvents: Residual solvents used during the reaction or initial workup steps.

  • Water: Can lead to hydrolysis of the diester product.[1][2]

Q2: My long-chain diester is a waxy solid or a viscous oil at room temperature. How does this affect purification?

A2: The physical state of your long-chain diester can present several purification challenges:

  • Handling: Waxy or highly viscous materials can be difficult to weigh and transfer accurately. Gentle heating may be required to handle the sample, but care must be taken to avoid thermal degradation.

  • Column Chromatography: Loading a waxy or oily sample onto a chromatography column can be difficult. Dry loading, where the sample is pre-adsorbed onto silica (B1680970) gel, is often the recommended strategy.[3]

  • Crystallization: These materials can be prone to "oiling out" instead of forming well-defined crystals during recrystallization. This occurs when the cooling rate is too fast or the solvent system is not optimal. Slow, controlled cooling is crucial.

Q3: How can I prevent the hydrolysis of my diester during purification?

A3: Preventing hydrolysis is critical for maintaining the purity and yield of your long-chain diester. Key strategies include:

  • Maintain Low Moisture Levels: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store the diester under dry conditions, potentially using a desiccant.[1][2]

  • Control pH: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze hydrolysis.[1][2] Neutralize any residual acidic or basic catalysts from the reaction step before proceeding with purification.

  • Use of Stabilizers: In some formulations, chemical stabilizers like carbodiimides can be used to protect against hydrolysis by reacting with any formed carboxylic acids.[1]

  • Temperature Control: High temperatures, especially in the presence of water, can accelerate hydrolysis. Use the lowest feasible temperatures during distillation and other purification steps.

Q4: What is the best method to confirm the purity of my final long-chain diester product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like long-chain diesters. It can separate the diester from impurities and provide information about their molecular weight and structure.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the diester from non-volatile impurities. A variety of detectors can be used, depending on the properties of the diester and potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diester and identify impurities by the presence of unexpected signals.

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and assess the purity of solid diesters.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Product is not distilling or distilling very slowly - Vacuum is not low enough.- Temperature of the heating mantle is too low.- The compound has a very high boiling point.- Check all connections for leaks and ensure all joints are properly greased.[8]- Test the vacuum source (e.g., water aspirator) to ensure it is providing adequate suction.[8]- Gradually increase the heating mantle temperature.- Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[8]
Bumping or violent boiling - Lack of smooth boiling.- Residual volatile solvents are present.- Use a magnetic stir bar for agitation; boiling stones are ineffective under vacuum.[8]- Ensure the system is under vacuum before applying heat to remove any low-boiling solvents first.[8]
Product appears dark or decomposed in the distillation flask - Distillation temperature is too high, causing thermal degradation.- Improve the vacuum to lower the boiling point of the diester.[9]- Use a Kugelrohr apparatus for very high boiling or thermally sensitive compounds.
Foaming - Contamination of the crude product.- Contamination from vacuum grease.- Ensure the crude product is properly washed and neutralized before distillation.[10]- Use a minimal amount of high-quality vacuum grease. Consider using PTFE sleeves for joints if compatible.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC plate - Inappropriate solvent system.- Systematically vary the polarity of the eluent. For nonpolar diesters, mixtures of hexanes and ethyl acetate (B1210297) are common. An ideal Rf value for the target compound is typically 0.2-0.4.[3]
Compound does not move from the baseline - Eluent is not polar enough.- Gradually increase the polarity of the eluent system.
All compounds elute with the solvent front - Eluent is too polar.- Decrease the polarity of the eluent system.
Streaking or tailing of spots/peaks - Sample is overloaded.- Compound is interacting strongly with the silica gel.- The compound may be degrading on the silica gel.- Load a smaller amount of the sample onto the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid if acidic impurities are present).- Consider using a different stationary phase, such as alumina (B75360).
Co-elution of the diester and an impurity - The chosen stationary and mobile phases do not provide enough selectivity.- Adjust the mobile phase composition to improve selectivity.[11]- Change the stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 silica).[11]
Waxy/oily sample is difficult to load - The physical nature of the sample prevents clean application to the column.- Use the dry loading technique: dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and add this to the top of the column.[3]
Crystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.[12]- If crystals still do not form, try adding a "bad" solvent (a solvent in which the diester is insoluble) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.[13]- Scratch the inside of the flask with a glass rod to create nucleation sites.[14]- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing - The solution is cooling too quickly.- The melting point of the diester is below the temperature of the solution.- Impurities are present that inhibit crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]- Try using a solvent with a lower boiling point.- Attempt further purification by another method (e.g., column chromatography) to remove impurities before recrystallization.
Low recovery of purified crystals - Too much solvent was used, and the compound has some solubility even at low temperatures.- Crystals were lost during transfer or filtration.- Minimize the amount of hot solvent used to dissolve the crude product.[14]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[15]

Experimental Protocols

Protocol 1: Purification of a Waxy Long-Chain Diester by Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Test various ratios of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will give the diester an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3]

  • Column Packing:

    • Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of adsorbent to the sample weight).[16]

    • Plug the bottom of the column with a small piece of cotton or glass wool.[17]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.[17]

    • Gently tap the column to ensure even packing and remove air bubbles.[17]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude waxy diester in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Monitor the collected fractions by TLC to identify which ones contain the pure diester.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified long-chain diester.

Protocol 2: Recrystallization of a Solid Long-Chain Diester
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude diester in various solvents. A good recrystallization solvent will dissolve the diester when hot but not at room temperature.[15] Avoid using alcohols other than the one from which the ester is derived to prevent transesterification.[18]

  • Dissolution:

    • Place the crude diester in an Erlenmeyer flask with a stir bar.

    • Heat the chosen solvent and add the minimum amount of hot solvent required to completely dissolve the diester.[13]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.[12]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[19]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[15]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them completely, for instance, in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Long-Chain Diester pre_treatment Pre-treatment (e.g., Aqueous Wash, Neutralization) crude->pre_treatment distillation Vacuum Distillation pre_treatment->distillation High-boiling impurities chromatography Column Chromatography pre_treatment->chromatography Thermally sensitive distillation->chromatography Close-boiling impurities analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis If sufficiently pure crystallization Recrystallization chromatography->crystallization Further purification chromatography->analysis If sufficiently pure crystallization->analysis pure_product Pure Long-Chain Diester analysis->pure_product

Caption: A general experimental workflow for the purification of long-chain diesters.

Troubleshooting_Logic start Purification Issue Identified check_method Review Purification Method start->check_method distillation_issue Distillation Problem? check_method->distillation_issue chromatography_issue Chromatography Problem? distillation_issue->chromatography_issue No vacuum_check Check Vacuum Leaks & Temperature distillation_issue->vacuum_check Yes crystallization_issue Crystallization Problem? chromatography_issue->crystallization_issue No tlc_check Optimize Solvent System (TLC) Consider Dry Loading chromatography_issue->tlc_check Yes solvent_check Re-evaluate Solvent Ensure Slow Cooling crystallization_issue->solvent_check Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Macrocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their cyclization experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in macrocyclization reactions?

The most prevalent byproducts are linear or cyclic oligomers (dimers, trimers, etc.) formed through intermolecular reactions that compete with the desired intramolecular cyclization.[1] In peptide macrocyclizations, other common side products include diastereomers resulting from C-terminal epimerization and products of side-chain reactions, such as aspartimide formation from aspartic acid residues.[2]

Q2: How does concentration impact byproduct formation?

Concentration is a critical factor. The formation of the desired macrocycle is a first-order intramolecular process, while the formation of oligomeric byproducts is a second-order intermolecular process. Consequently, at high concentrations of the linear precursor, the rate of intermolecular reactions increases significantly, leading to a higher yield of oligomers.[3] Conversely, performing the reaction under high-dilution conditions kinetically favors the intramolecular pathway, thus minimizing byproduct formation.[3][4]

Q3: What is the "high-dilution principle" and how is it practically applied?

The high-dilution principle is a foundational strategy to promote intramolecular reactions over intermolecular ones.[4] In practice, this is typically achieved by the slow addition of a concentrated solution of the linear precursor to a large volume of solvent, often using a syringe pump.[4] This ensures that the instantaneous concentration of the precursor in the reaction vessel remains extremely low, thereby suppressing polymerization.[3][4] Typical concentrations for solution-phase cyclizations are in the low millimolar range (e.g., 1-5 mM).[1]

Q4: What is "on-resin" cyclization and what are its advantages?

On-resin cyclization is a technique where the macrocyclization is performed while the linear precursor is still attached to a solid support.[1][5] The polymer matrix physically isolates the reactive molecules from each other, creating a "pseudo-dilution" effect that significantly reduces intermolecular reactions without requiring large volumes of solvent.[4] This method can simplify purification, as unreacted linear precursors and reagents can be washed away from the resin-bound cyclic product.[1]

Q5: How can the conformation of the linear precursor affect the reaction outcome?

The success of a macrocyclization reaction is highly dependent on the ability of the linear precursor to adopt a conformation that brings the reactive termini into close proximity.[6] Precursors that favor an extended conformation will cyclize inefficiently. To address this, "turn-inducing" elements such as proline, D-amino acids, or N-methylated amino acids can be incorporated into the peptide backbone to pre-organize it into a cyclization-competent conformation.[2]

Troubleshooting Guide

Problem 1: The main product of my reaction is a high molecular weight species (dimer/oligomer).

  • Cause: The concentration of the linear precursor is too high, favoring intermolecular reactions.[1]

  • Solution:

    • High Dilution: Decrease the overall concentration of the reaction to the 1-5 mM range. Use a syringe pump to add the linear precursor slowly to a large volume of solvent.[1][4]

    • On-Resin Cyclization: If applicable, perform the cyclization on the solid support to leverage the pseudo-dilution effect.[4][5]

    • Pre-organization: Introduce conformational constraints (e.g., proline residues) into the linear precursor to favor a pre-cyclization conformation.[2][6]

Problem 2: My cyclic peptide product shows two closely eluting peaks with the same mass, suggesting epimerization.

  • Cause: Epimerization (racemization) at the C-terminal amino acid can occur during the activation of its carboxyl group, especially under basic conditions or with highly reactive coupling reagents.[2][7] Cysteine and histidine residues are particularly susceptible.[7][8]

  • Solution:

    • Choice of Reagents: Use coupling reagents known to suppress epimerization. The addition of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective.[2][7]

    • Temperature Control: Perform the activation and cyclization at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[2]

    • Base Strength: If a base is required, use a milder, non-nucleophilic base and limit the exposure time.

Problem 3: I observe a byproduct with a mass corresponding to the loss of water (-18 Da) in my aspartic acid-containing peptide cyclization.

  • Cause: This is a strong indication of aspartimide formation. The side-chain carboxyl group of aspartic acid can attack the backbone amide bond, forming a stable five-membered cyclic imide, which is resistant to ring-opening.[2][9]

  • Solution:

    • Protecting Groups: Use optimized side-chain protecting groups for Aspartic Acid that are more robust and less prone to facilitating imide formation.

    • Optimized Reagents: Adding HOBt to deprotection solutions (e.g., piperidine (B6355638) for Fmoc removal) can help suppress this side reaction.[2]

    • Sequence Modification: If possible, avoid sequences where Asp is followed by residues like Glycine or Serine, which are known to promote this side reaction.

Data Presentation: Effect of Reaction Conditions

Table 1: Influence of Substrate Concentration on Macrocyclization Yield

Precursor/Reaction TypeConcentration (M)Macrocycle Yield (%)Dimer/Oligomer Yield (%)Reference
Tsuji–Trost Cyclization0.245Not specified[10]
0.0463Not specified[10]
0.002<60Not specified[10]
Mizoroki-Heck Macrocyclization1.066Not observed[11]
0.276Not observed[11]
Peptide Cyclization (Etherification)0.2525Not specified[12]
0.0273Not specified[12]

Table 2: Comparison of Coupling Reagents in a Model Macrolactamization

Coupling ReagentAdditiveYield (%)Epimerization (%)Reference
BOP-Cl-87Negligible[9]
EDCHOBt59Not specified[9]
Pfp active ester-28Not specified[9]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Macrolactamization under High Dilution

This protocol describes a general method for the cyclization of a linear peptide in solution using a coupling reagent like HATU.

  • Preparation of Linear Precursor:

    • Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS).

    • Cleave the peptide from the resin and deprotect the side chains, ensuring the N- and C-termini are deprotected for head-to-tail cyclization.

    • Purify the linear precursor by reverse-phase HPLC to >95% purity.

  • Reaction Setup (High Dilution):

    • In a large reaction vessel equipped with a magnetic stirrer, add a sufficient volume of a suitable solvent (e.g., DMF) to achieve a final peptide concentration of 1-5 mM.

    • Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA) to the solvent.

  • Slow Addition of Precursor:

    • Dissolve the purified linear peptide in a small volume of the reaction solvent.

    • Using a syringe pump, add the peptide solution to the stirred reaction vessel over a period of 4-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor and the appearance of the desired cyclic product.

    • Once the reaction is complete, quench any remaining active reagents by adding a small amount of water.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude cyclic peptide using reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Yamaguchi Macrolactonization

This protocol is a classic and effective method for the formation of macrolactones from ω-hydroxy acids.[6][13][14]

  • Formation of the Mixed Anhydride (B1165640):

    • Dissolve the seco-acid (ω-hydroxy acid, 1 equivalent) in a suitable aprotic solvent like toluene.

    • Add triethylamine (B128534) (TEA, 1.1 equivalents) to the solution.

    • To this mixture, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 equivalents) dropwise at room temperature.

    • Stir the reaction for 1-2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Cyclization under High Dilution:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Prepare a separate, large reaction vessel containing a solution of 4-(dimethylamino)pyridine (DMAP, 4-6 equivalents) in toluene, heated to reflux. The volume should be sufficient to achieve a final concentration of the mixed anhydride below 0.01 M.

    • Using a syringe pump, add the filtered mixed anhydride solution slowly to the refluxing DMAP solution over several hours.

  • Work-up and Purification:

    • After the addition is complete, continue to reflux for an additional hour.

    • Cool the reaction mixture to room temperature and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude macrolactone by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Identification cluster_issues Specific Byproducts Observed cluster_solutions Corrective Actions Start Macrocyclization Experiment Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Oligomers High MW Oligomers/ Dimers Analysis->Oligomers High MW species? Epimers Diastereomers/ Epimers Analysis->Epimers Multiple peaks, same mass? SideReaction Other Side Products (e.g., Aspartimide) Analysis->SideReaction Unexpected mass? LowYield Low Conversion/ Low Yield Analysis->LowYield Mainly starting material? Sol_Oligomers Decrease Concentration Use Slow Addition On-Resin Cyclization Oligomers->Sol_Oligomers Sol_Epimers Lower Temperature Change Coupling Reagent Add Suppressing Agent (HOAt) Epimers->Sol_Epimers Sol_SideReaction Optimize Protecting Groups Modify Sequence SideReaction->Sol_SideReaction Sol_LowYield Screen Solvents Introduce Turn-Inducers Optimize Coupling Reagents LowYield->Sol_LowYield

Caption: A workflow for diagnosing and solving common byproduct issues.

High_Dilution_Principle cluster_precursor Precursor Stock cluster_reaction Reaction Vessel cluster_kinetics Reaction Kinetics Precursor Concentrated Solution of Linear Precursor SyringePump Syringe Pump (Slow Addition) Precursor->SyringePump ReactionVessel Large Volume of Solvent + Reagents Intramolecular Intramolecular Cyclization (1st Order) Forms Monomer ReactionVessel->Intramolecular Rate ∝ [C] Favored at low [C] Intermolecular Intermolecular Reaction (2nd Order) Forms Dimer/Oligomer ReactionVessel->Intermolecular Rate ∝ [C]² Disfavored at low [C] SyringePump->ReactionVessel Ensures low instantaneous concentration [C]

Caption: The high-dilution principle favors intramolecular cyclization.

References

Technical Support Center: Resolving Co-eluting Peaks in the Chromatography of Diester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting diester isomers in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows co-eluting or poorly resolved peaks for diester isomers. Where should I start troubleshooting?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to method development is crucial for achieving baseline separation. The resolution of two peaks is influenced by column efficiency, selectivity, and retention factor. A resolution value (Rs) of 1.5 or greater is typically desired for accurate quantification.

Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow start Co-eluting Diester Isomer Peaks mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor resolution_ok Baseline Resolution Achieved mobile_phase->resolution_ok If resolved temp_flow Adjust Temperature & Flow Rate stationary_phase->temp_flow If co-elution persists stationary_phase->resolution_ok If resolved advanced_tech Consider Advanced Techniques temp_flow->advanced_tech For very challenging separations temp_flow->resolution_ok If resolved advanced_tech->resolution_ok If resolved

Caption: Troubleshooting workflow for resolving co-eluting diester isomer peaks.

Q2: How can I optimize the mobile phase to improve the separation of my diester isomers?

A2: Mobile phase optimization is often the first and most effective step.

  • For Reversed-Phase HPLC (RP-HPLC):

    • Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.

    • Adjust the gradient: A shallower gradient (slower increase in the organic solvent concentration) can significantly improve the resolution of closely eluting compounds.[1]

    • Introduce isocratic holds: An isocratic hold at a specific mobile phase composition during the elution of the critical isomer pair can enhance their separation.[1]

    • Modify the pH: For diesters with ionizable groups, adjusting the pH of the aqueous phase can influence retention and selectivity.

  • For Normal-Phase HPLC (NP-HPLC):

    • Adjust the ratio of the polar modifier (e.g., alcohol) in the non-polar mobile phase (e.g., hexane).

  • For Supercritical Fluid Chromatography (SFC):

    • The addition of polar co-solvents (modifiers) to the supercritical CO2 mobile phase is crucial for controlling retention and selectivity.[2] Methanol is a common modifier, and the addition of a small percentage of water can further improve peak shape and resolution.[3]

Q3: When should I consider changing the stationary phase?

A3: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. The choice of stationary phase is critical for separating isomers.

  • Positional Isomers (e.g., ortho, meta, para):

    • Phenyl-based columns (e.g., Phenyl Hydride) are often effective due to their ability to provide pi-pi interactions, which can differentiate the subtle electronic differences between positional isomers.[4]

    • For GC analysis of phthalate (B1215562) isomers, stationary phases like Rtx-440 and Rxi-XLB have shown good performance.[5]

  • Stereoisomers (Enantiomers and Diastereomers):

    • Enantiomers: Require a chiral stationary phase (CSP) for separation. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, proteins, and glycopeptide antibiotics.[6][7]

    • Diastereomers: Can often be separated on conventional achiral columns (e.g., C18, silica). However, chiral columns can also provide excellent resolution for diastereomers.[8][9] The separation of diastereomers is highly dependent on the polarity and rigidity of the derivatizing groups.[8]

Q4: Can adjusting temperature and flow rate improve the resolution of diester isomers?

A4: Yes, these parameters can fine-tune your separation.

  • Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency (narrower peaks). However, it can also alter selectivity, sometimes for the better and sometimes for the worse. For GC methods, optimizing the temperature ramp rate is crucial. A faster temperature program can lead to sharper peaks without sacrificing resolution.[10]

  • Flow Rate: Lowering the flow rate in HPLC can increase efficiency and improve resolution, but it will also increase the analysis time.

Q5: What are some advanced chromatographic techniques for separating challenging diester isomers?

A5: For particularly difficult separations, consider the following:

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to both normal and reversed-phase HPLC for isomer separations, especially for chiral compounds.[2][11] It often provides faster and more efficient separations with reduced solvent consumption.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard and powerful technique for the analysis of volatile diester isomers like phthalates.[12] By using selected ion monitoring (SIM), it is possible to quantify co-eluting isomers if they have unique fragment ions.[13]

  • Multidimensional Chromatography: This involves using two or more columns with different selectivities to resolve highly complex mixtures.

Data Summary Tables

Table 1: GC-MS Retention Times for Selected Phthalate Monoesters [10]

CompoundRetention Time (min)
Monomethyl phthalate (MMP)12.4
Monoethyl phthalate (MEP)13.0
Mono-n-butyl phthalate (MnBP)14.9
Mono-(2-ethylhexyl) phthalate (MEHP)20.9
Conditions outlined in the experimental protocol below.

Table 2: HPLC Separation of Menthyl Ester Diastereomers [14]

DiastereomerRetention Time (min)
Diastereomer 1 (2S)9.6
Diastereomer 2 (2R)11.8
Conditions outlined in the experimental protocol below.

Key Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Monoesters[10]

This protocol describes a method for the analysis of phthalate monoesters without derivatization.

1. Sample Preparation:

  • Dissolve solid standards in methanol to a concentration of 50 mg/mL to create stock solutions.

  • Prepare working standard solutions for calibration by diluting the stock solutions with methanol to the desired concentrations (e.g., ranging from 0.05 to 100 ng per 2 µL injection).

2. GC-MS Conditions:

  • GC System: Agilent 7890A or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode.

  • Injection Volume: 2 µL.

  • Injector Temperature: 190°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 2: Chiral HPLC Separation of Menthyl Ester Diastereomers[14]

This protocol is an example of separating diastereomeric esters using a chiral stationary phase.

1. Sample Preparation:

  • Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent.

2. HPLC Conditions:

  • HPLC System: Standard HPLC system with UV detector.

  • Column: CHIRALPAK IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Ethanol/Hexane (1:19 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

Visualizing Chromatographic Strategies

Chromatography_Selection start Separation of Diester Isomers volatility Are isomers volatile and thermally stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc_sfc HPLC or SFC volatility->hplc_sfc No chirality Are they enantiomers? hplc_sfc->chirality chiral_hplc_sfc Chiral HPLC or Chiral SFC chirality->chiral_hplc_sfc Yes achiral_hplc_sfc Achiral HPLC or SFC (RP-HPLC, NP-HPLC) chirality->achiral_hplc_sfc No (Diastereomers or Positional Isomers)

Caption: Decision tree for selecting a suitable chromatographic technique for diester isomer separation.

References

Technical Support Center: Troubleshooting Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during transesterification reactions, with a focus on resolving incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: My transesterification reaction is showing low conversion. What are the most common causes?

Incomplete transesterification can stem from several factors, primarily related to the quality of reactants, reaction conditions, and catalyst efficiency. The most common culprits include:

  • High Free Fatty Acid (FFA) and Water Content in the Oil: FFAs react with basic catalysts to form soap, which inhibits the reaction and makes product separation difficult.[1] Water can hydrolyze the triglycerides and esters, also leading to soap formation and consuming the catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or inadequate mixing can all lead to an incomplete reaction.

  • Catalyst-Related Issues: The type of catalyst, its concentration, and potential deactivation are critical factors.

  • Incorrect Alcohol-to-Oil Molar Ratio: While the stoichiometric ratio is 3:1, an excess of alcohol is typically required to drive the reaction equilibrium towards the products.

Q2: How do I deal with high Free Fatty Acid (FFA) content in my oil feedstock?

For feedstocks with an FFA content greater than 1%, a two-step acid-base catalyzed process is highly recommended. The first step is an acid-catalyzed esterification to convert the FFAs into esters, followed by a base-catalyzed transesterification of the triglycerides.

Experimental Protocol: Acid-Catalyzed Esterification of High FFA Oil

This protocol is designed to reduce the FFA content of an oil feedstock prior to base-catalyzed transesterification.

Materials:

  • High FFA oil feedstock

  • Methanol (B129727) (reagent grade)

  • Sulfuric acid (H₂SO₄, 95-98%)

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Separatory funnel

Procedure:

  • FFA Determination: Determine the initial FFA percentage of the oil feedstock via titration.

  • Reaction Setup: Assemble the three-neck flask with the condenser, thermometer, and magnetic stirrer.

  • Reactant Addition:

    • Add a known quantity of the high FFA oil to the flask.

    • For every 100g of oil, add a specific molar ratio of methanol. A common starting point is a 6:1 molar ratio of methanol to oil.[2]

    • Slowly add the acid catalyst (e.g., 1-2% w/w of the oil) to the methanol before adding the mixture to the oil to prevent splashing and ensure proper mixing.

  • Reaction Conditions:

    • Heat the mixture to a temperature between 55°C and 65°C while stirring continuously.[2] The reaction should not exceed the boiling point of methanol.

    • Maintain these conditions for 1 to 2 hours.[1]

  • Monitoring: Monitor the reduction in FFA content periodically by taking small samples and titrating. The goal is to reduce the FFA level to below 1%.

  • Settling and Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two layers will form: an upper layer of esterified oil and a lower layer of methanol, water, and catalyst.

  • Product Collection: Drain the lower layer. The upper layer is the pre-treated oil with reduced FFA content, ready for the transesterification step.

Q3: What are the optimal reaction conditions for a successful transesterification?

Optimizing reaction conditions is crucial for maximizing conversion. Below is a summary of key parameters and their typical ranges for base-catalyzed transesterification.

Data Presentation: Optimal Reaction Parameters for Transesterification

ParameterOptimal RangeEffect on ConversionReference(s)
Methanol to Oil Molar Ratio 6:1 to 9:1A higher ratio shifts the equilibrium towards product formation, but excessive methanol can complicate glycerol (B35011) separation.[2][3][4][5]
Catalyst Concentration (NaOH) 0.5 - 1.0 wt%Insufficient catalyst leads to incomplete conversion, while excess can promote soap formation.[2][6][7]
Catalyst Concentration (KOH) 1.0 - 1.5 wt%Similar to NaOH, finding the optimal concentration is key to avoiding side reactions.[3]
Reaction Temperature 55 - 65 °CHigher temperatures increase the reaction rate, but exceeding the boiling point of the alcohol will lead to its loss through evaporation.[2][3][8][9]
Reaction Time 1 - 2 hoursThe reaction is initially fast but slows as it approaches equilibrium.[1]
Mixing/Agitation Speed 300 - 600 rpmVigorous mixing is essential to overcome mass transfer limitations between the immiscible oil and methanol phases.

Q4: My reaction has stalled, and I suspect catalyst deactivation. What could be the cause and how can I prevent it?

Catalyst deactivation in base-catalyzed transesterification is primarily caused by:

  • Reaction with FFAs and Water: As mentioned, these substances consume the catalyst by forming soaps and hydrolyzing the alkoxide.

  • Exposure to Air: Carbon dioxide from the air can react with alkaline catalysts (like NaOH and KOH), converting them into inactive carbonates.

Prevention Strategies:

  • Feedstock Pre-treatment: Ensure your oil has low FFA (<1%) and water content (<0.5%).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to CO₂.

  • Proper Catalyst Handling: Store catalysts in a desiccator and handle them quickly to minimize exposure to air and moisture.

Q5: How can I effectively monitor the progress of my transesterification reaction?

Monitoring the reaction progress is essential to determine the point of completion and to troubleshoot any issues. A common and reliable method is Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocol: Monitoring Transesterification by GC-FID

This protocol outlines the general steps for monitoring the conversion of triglycerides to fatty acid methyl esters (FAMEs).

Materials and Equipment:

  • Gas Chromatograph with FID detector

  • Capillary column suitable for FAME analysis (e.g., a polar column)

  • Reaction mixture aliquots

  • Internal standard (e.g., methyl heptadecanoate)

  • Heptane (B126788) (or other suitable solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Vials for sample preparation

Procedure:

  • Sampling: At various time points during the reaction, carefully extract a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of an acidic solution (e.g., dilute HCl in methanol) to neutralize the base catalyst.

  • Extraction: Add a known volume of heptane and a precise amount of the internal standard to the vial. Vortex vigorously to extract the FAMEs into the heptane layer.

  • Drying: Pass the heptane layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the dried heptane extract into the GC-FID.

    • Use an appropriate temperature program to separate the FAMEs from the unreacted mono-, di-, and triglycerides.

    • The FID will generate a signal proportional to the amount of each component.

  • Quantification: Calculate the concentration of FAMEs by comparing their peak areas to the peak area of the internal standard. The conversion can be determined by tracking the increase in FAME concentration over time.[10][11][12][13][14]

Q6: I see a thick, soapy layer during product separation. What is causing this and how can I resolve it?

The formation of a stable emulsion or a thick soap layer is a common issue, especially when using feedstocks with high FFA content. This is due to the saponification reaction.

Troubleshooting Soap Formation:

  • Feedstock Quality: The primary solution is to use oil with low FFA and water content. If using high FFA oil, pre-treatment via acid esterification is necessary.

  • Washing Procedure: To break the emulsion, you can try washing the biodiesel with warm, slightly acidic water.

  • Centrifugation: A centrifuge can aid in separating the biodiesel from the soap and glycerol layers.

Experimental Protocol: Biodiesel Purification by Water Washing

This protocol describes a standard method for removing impurities like residual catalyst, soap, and glycerol from the crude biodiesel.

Materials:

  • Crude biodiesel

  • Distilled or deionized water

  • Separatory funnel

  • Beakers

Procedure:

  • Separation of Glycerol: After the transesterification reaction, allow the mixture to settle in a separatory funnel. The denser glycerol layer will settle at the bottom. Carefully drain and collect the glycerol.

  • First Wash:

    • Add a volume of warm (50-60°C) distilled water equal to about 50% of the biodiesel volume to the separatory funnel containing the crude biodiesel.

    • Gently rock the funnel back and forth for 2-3 minutes to mix the water and biodiesel. Avoid vigorous shaking , as this can create a stable emulsion.

    • Allow the layers to separate. The cloudy water layer will be at the bottom.

  • Draining: Drain the water layer.

  • Repeat Washing: Repeat the washing process (steps 2 and 3) two to three more times, or until the wash water is clear and has a neutral pH.[15][16][17][18][19]

  • Drying: After the final wash, drain the biodiesel into a clean beaker. To remove residual water, you can either heat the biodiesel to about 110°C for a short period or add an anhydrous drying agent like sodium sulfate and then filter.

Visual Troubleshooting Guide and Reaction Pathway

The following diagrams illustrate the logical workflow for troubleshooting incomplete transesterification and the fundamental equilibrium of the reaction.

Troubleshooting_Workflow start Incomplete Conversion Detected check_feedstock Check Feedstock Quality (FFA & Water Content) start->check_feedstock high_ffa FFA > 1% or Water > 0.5%? check_feedstock->high_ffa pretreat Perform Acid Esterification Pre-treatment high_ffa->pretreat Yes check_conditions Review Reaction Conditions (Temp, Time, Mixing) high_ffa->check_conditions No pretreat->check_conditions suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions optimize_conditions Optimize Conditions: - Temp: 55-65°C - Time: 1-2h - Mixing: >300 rpm suboptimal_conditions->optimize_conditions Yes check_catalyst Evaluate Catalyst (Type, Concentration) suboptimal_conditions->check_catalyst No success Successful Conversion optimize_conditions->success incorrect_catalyst Catalyst Issue? check_catalyst->incorrect_catalyst adjust_catalyst Adjust Catalyst: - Verify Concentration - Check for Deactivation incorrect_catalyst->adjust_catalyst Yes check_ratio Verify Alcohol:Oil Molar Ratio incorrect_catalyst->check_ratio No adjust_catalyst->success incorrect_ratio Ratio < 6:1? check_ratio->incorrect_ratio adjust_ratio Increase Molar Ratio (e.g., 6:1 to 9:1) incorrect_ratio->adjust_ratio Yes incorrect_ratio->success No adjust_ratio->success Transesterification_Equilibrium reactants Triglyceride + 3 Alcohol products 3 Fatty Acid Methyl Esters (Biodiesel) + Glycerol reactants->products Forward Reaction (Catalyst) products->reactants Reverse Reaction

References

Strategies for removing residual acid catalyst from Dimethyl undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual acid catalysts from Dimethyl undecanedioate.

Troubleshooting Guides

Issue: Incomplete Removal of Acid Catalyst After Neutralization and Washing

Question: After performing a neutralization wash with a basic solution, my this compound still has a high acid value. What could be the cause and how can I resolve it?

Possible Causes:

  • Insufficient Base: The amount of basic solution used may not be enough to neutralize all the residual acid catalyst.

  • Inefficient Mixing: Poor mixing during the washing step can lead to incomplete contact between the organic and aqueous phases, resulting in residual acid.

  • Phase Separation Issues: If the layers do not separate cleanly, some of the acidic aqueous phase may remain with the product.

  • Hydrolysis of the Ester: Using a strong base or prolonged washing times can lead to the hydrolysis of the ester, forming the dicarboxylic acid, which will contribute to the acid value.

Recommended Solutions:

  • Optimize Base Concentration and Volume: Use a slight excess of a weak base like sodium bicarbonate to ensure complete neutralization. A saturated solution of sodium bicarbonate is often a good choice.

  • Improve Agitation: Ensure vigorous stirring during the washing step to maximize the interfacial area between the two phases.

  • Break Emulsions: If an emulsion forms, it can trap the aqueous phase. To break emulsions, you can add brine (a saturated NaCl solution), gently swirl instead of shaking, or in some cases, filter the mixture through a pad of Celite.

  • Use a Mild Base: Opt for weaker bases like sodium bicarbonate or potassium carbonate over strong bases like sodium hydroxide (B78521) to minimize the risk of ester hydrolysis.

  • Multiple Washes: Perform multiple washes with smaller volumes of the basic solution followed by washes with deionized water until the aqueous layer is neutral (test with pH paper).

Issue: Emulsion Formation During Aqueous Washing

Question: A stable emulsion has formed during the washing of my crude this compound, and I am unable to separate the organic and aqueous layers. What should I do?

Possible Causes:

  • Presence of Surfactant-like Impurities: Byproducts from the esterification reaction can act as surfactants and stabilize emulsions.

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of fine droplets that are difficult to separate.

  • High Concentration of Product: A high concentration of the ester in the organic solvent can sometimes contribute to emulsion formation.

Recommended Solutions:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by forcing the separation of the two phases.

  • Gentle Agitation: In subsequent experiments, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a bed of Celite or glass wool. This can physically disrupt the emulsion and aid in separation.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Issue: Low Yield After Vacuum Distillation

Question: I am experiencing a significant loss of product during the vacuum distillation of this compound. What are the potential reasons and how can I improve my yield?

Possible Causes:

  • Product Decomposition: High temperatures, even under vacuum, can cause degradation of the ester, especially if residual acid catalyst is present.

  • Incomplete Transfer: Viscous product may adhere to the distillation flask and condenser, leading to physical losses.

  • Bumping: Sudden, violent boiling (bumping) can cause the product to splash into the collection flask prematurely, carrying over impurities.

  • Leaks in the Vacuum System: A poor vacuum will result in a higher boiling point, increasing the risk of thermal degradation.

Recommended Solutions:

  • Ensure Complete Catalyst Removal: Prior to distillation, thoroughly neutralize and wash the crude product to remove as much of the acid catalyst as possible. Residual acid can catalyze degradation at high temperatures.[1]

  • Use Appropriate Apparatus: A short-path distillation apparatus is often preferred for high-boiling point compounds to minimize the surface area for product loss.

  • Prevent Bumping: Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling. Boiling chips are generally not effective under vacuum.

  • Check for Leaks: Ensure all joints are properly sealed and the vacuum system is holding a stable, low pressure before heating.

  • Optimize Distillation Parameters: Use the lowest possible temperature and pressure that allows for a steady distillation rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual acid catalyst from this compound?

A1: The primary methods for removing residual acid catalysts, such as sulfuric acid, from this compound are:

  • Neutralization and Washing: This involves washing the crude product with a dilute basic solution (e.g., sodium bicarbonate solution) to neutralize the acid, followed by washing with water to remove the resulting salt and any remaining base.

  • Adsorption: The crude ester is treated with a solid adsorbent, such as activated carbon or acidic ion-exchange resins, which selectively adsorbs the acid catalyst.[2][3]

  • Vacuum Distillation: The this compound is purified by distillation under reduced pressure. This method is effective for separating the high-boiling point ester from non-volatile catalyst residues.

Q2: Which base should I use for the neutralization wash?

A2: A weak base is generally recommended to avoid saponification (hydrolysis) of the ester. Saturated sodium bicarbonate (NaHCO₃) solution is a common and effective choice. Other options include dilute solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Strong bases like sodium hydroxide (NaOH) should be used with caution as they can lead to significant product loss through hydrolysis.

Q3: How can I determine if all the acid catalyst has been removed?

A3: The most common method is to measure the acid value of the purified this compound. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. A low acid value (typically below 0.5 mg KOH/g) indicates successful removal of the acid catalyst. Additionally, you can wash the organic layer with water and test the pH of the aqueous washing; it should be neutral (pH ~7).

Q4: Can I reuse the adsorbent after the purification process?

A4: The reusability of the adsorbent depends on the type of adsorbent and the nature of the impurities it has adsorbed.

  • Activated Carbon: Regeneration is possible but can be energy-intensive, often requiring thermal treatment. Chemical regeneration with acid or base solutions can also be employed.

  • Ion-Exchange Resins: These can often be regenerated by washing with an appropriate acidic or basic solution to remove the adsorbed catalyst, followed by rinsing with deionized water.

Q5: What is the impact of residual acid catalyst on the final product?

A5: Residual acid catalyst can have several detrimental effects on the final product. It can decrease the thermal stability of the this compound, leading to degradation during storage or in high-temperature applications.[1][4] The presence of acid can also affect the performance of the ester in subsequent reactions or formulations.

Data Presentation

The following tables provide indicative data on the efficiency of different purification methods for removing residual acid catalysts from long-chain diesters, which can be considered analogous to this compound. Note: This data is compiled from studies on similar ester systems and should be used as a guideline. Actual results for this compound may vary and should be confirmed experimentally.

Table 1: Comparison of Purification Methods for Residual Acid Removal

Purification MethodTypical Final Acid Value (mg KOH/g)Estimated Yield (%)Estimated Purity (%)AdvantagesDisadvantages
Neutralization & Washing < 0.590-95> 98Simple, cost-effective, scalable.Can lead to emulsion formation, requires solvent removal.
Adsorption (Activated Carbon) < 0.385-90> 99High purity, can remove color impurities.Adsorbent cost, potential for product loss on adsorbent.
Vacuum Distillation < 0.180-90> 99.5Very high purity, removes non-volatile impurities.Requires specialized equipment, potential for thermal degradation.

Table 2: Quantitative Data for Neutralization and Washing

ParameterBefore TreatmentAfter Treatment with NaHCO₃ Solution
Acid Value (mg KOH/g) 10 - 20< 0.5
Residual H₂SO₄ (ppm) 1000 - 2000< 10
Purity (GC-MS) ~95%> 98%

Experimental Protocols

Protocol 1: Neutralization and Washing
  • Transfer to Separatory Funnel: Transfer the crude this compound reaction mixture to a separatory funnel. If a solvent was used in the reaction, it is typically left in at this stage.

  • First Wash (Base): Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the neutralized acid catalyst.

  • Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Subsequent Washes (Water): Add an equal volume of deionized water to the separatory funnel. Gently mix and allow the layers to separate. Drain the aqueous layer.

  • Check pH: Repeat the water wash until the pH of the aqueous layer is neutral (check with pH paper).

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Adsorption using Activated Carbon
  • Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, hexane) at a concentration of approximately 10-20% (w/v).

  • Add Activated Carbon: Add powdered activated carbon to the solution. A typical starting amount is 1-5% by weight relative to the crude ester.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The optimal time may need to be determined experimentally by monitoring the acid value.

  • Filtration: Remove the activated carbon by vacuum filtration through a pad of Celite.

  • Wash Adsorbent: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Combine Filtrates: Combine the initial filtrate and the washings.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Vacuum Distillation
  • Pre-treatment: Ensure the crude this compound has been neutralized and washed to remove the bulk of the acid catalyst. This will minimize the risk of degradation during distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a trap. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Add to Flask: Place the pre-treated crude ester into the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Begin to slowly apply the vacuum to the system. You may observe some initial bubbling as residual low-boiling solvents are removed.

  • Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin to heat the distillation flask gently using a heating mantle.

  • Distillation: The this compound will begin to distill and condense in the collection flask. Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product at the recorded pressure.

  • Stop Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Experimental_Workflow_Purification start Crude this compound (Contains Acid Catalyst) neutralization Neutralization & Washing (e.g., with NaHCO3 soln) start->neutralization Simple & Scalable adsorption Adsorption (e.g., with Activated Carbon) start->adsorption For High Purity & Color Removal distillation Vacuum Distillation start->distillation For Highest Purity end_product Purified this compound neutralization->end_product adsorption->end_product distillation->end_product

Caption: Decision workflow for choosing a purification strategy.

Troubleshooting_Emulsion start Emulsion Forms During Washing q1 Is the emulsion stable? start->q1 sol3 Gently Swirl/Rock start->sol3 sol4 Filter through Celite start->sol4 sol5 Centrifuge start->sol5 sol1 Wait for layers to separate q1->sol1 No sol2 Add Brine (Saturated NaCl) q1->sol2 Yes q2 Did layers separate? sol1->q2 q2->sol2 No end Layers Separated q2->end Yes sol2->end prevent To Prevent in Future: - Use gentle mixing - Use brine in initial washes end->prevent

Caption: Troubleshooting logic for emulsion formation.

References

Overcoming solubility issues of undecanedioic acid in esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of undecanedioic acid during esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is undecanedioic acid, and why is its solubility a challenge in esterification?

Undecanedioic acid is a long-chain dicarboxylic acid with the formula HOOC(CH₂)₉COOH. Its structure presents a dual-solubility challenge: the long, eleven-carbon chain is nonpolar, while the two terminal carboxylic acid groups are highly polar. This makes it difficult to find a single, common solvent that can effectively dissolve it at ambient temperatures, which is crucial for an efficient esterification reaction.

Q2: My undecanedioic acid is not dissolving in the alcohol reactant. What are my initial steps?

If undecanedioic acid fails to dissolve in the alcohol (e.g., methanol, ethanol) at room temperature, the following steps are recommended:

  • Increase Temperature: Gently heat the mixture with stirring. The solubility of dicarboxylic acids significantly increases with temperature.[1][2]

  • Use Excess Alcohol: Employing the alcohol as both the solvent and reactant in large excess can drive the equilibrium towards the product and may improve solubility as the reaction proceeds.[3][4][5]

  • Mechanical Agitation: Ensure vigorous and continuous stirring to maximize the interaction between the solid acid and the solvent.

Q3: Can using a co-solvent improve the solubility of undecanedioic acid? Which ones are recommended?

Yes, using a co-solvent is a highly effective strategy. A non-polar azeotropic agent like toluene (B28343) is an excellent choice.[3][6] Toluene offers two main benefits:

  • It helps to dissolve the nonpolar carbon chain of the undecanedioic acid.

  • It forms an azeotrope with the water produced during the esterification, allowing for its removal via a Dean-Stark apparatus. This removal of a byproduct shifts the reaction equilibrium towards the formation of the ester, increasing the yield.[3]

Q4: How does the choice of alcohol affect the reaction and solubility?

The alcohol's chain length and boiling point are critical.

  • Short-chain alcohols (Methanol, Ethanol): These are polar and can be used in large excess to act as the solvent. However, their lower boiling points mean the reaction temperature is limited unless conducted under pressure.

  • Longer-chain alcohols (Butanol, 2-Ethylhexanol): These have higher boiling points, allowing the reaction to be run at higher temperatures, which significantly improves the solubility of the undecanedioic acid.[7] They are also less polar, which can help solubilize the diacid's hydrocarbon backbone.

Q5: What are the typical catalysts for this type of esterification, and do they affect solubility?

The most common method is the Fischer-Speier esterification, which uses a strong acid catalyst.[8][9]

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[8]

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be used.[8]

While the catalyst itself does not directly improve the initial solubility of the diacid, by facilitating the reaction, it helps convert the solid diacid into the more soluble mono- and di-ester products.

Q6: Are there alternative esterification methods that can bypass these solubility issues?

Yes, if conventional methods fail, consider these alternatives:

  • Steglich Esterification: This method uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[10] This reaction can be performed at room temperature, but solubility in the chosen solvent (e.g., DCM, DMF) must still be considered.

  • Conversion to Acyl Chloride: The dicarboxylic acid can first be converted to the more reactive undecanedioyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is typically more soluble in organic solvents and reacts readily with alcohols, even at low temperatures, to form the ester.

Troubleshooting Guide

Problem 1: Undecanedioic acid precipitates from the reaction mixture upon heating.

  • Possible Cause: The chosen alcohol or solvent system has insufficient solvating power at the reaction temperature. The initial dissolution may be partial, and as the reaction begins, changes in the mixture's composition cause precipitation.

  • Solution:

    • Add a co-solvent like toluene to increase the solubility of the nonpolar component of the diacid.[6]

    • Switch to a higher-boiling point alcohol (e.g., n-butanol) to run the reaction at a higher temperature.[7]

    • Ensure the amount of solvent is sufficient; increase the solvent volume if the mixture is too concentrated.

Problem 2: The reaction is very slow or stalls, with a low yield of the diester.

  • Possible Cause 1: Poor solubility of the starting material is limiting the reaction rate. The reaction is occurring only at the surface of the solid particles.

  • Solution 1: Address the solubility as described above (increase temperature, add co-solvent).

  • Possible Cause 2: The reaction has reached equilibrium due to the accumulation of water.[3]

  • Solution 2: If not already in use, add toluene as a co-solvent and equip the reaction setup with a Dean-Stark apparatus to continuously remove water as it forms. This will drive the reaction to completion.[3][4]

  • Possible Cause 3: Insufficient catalyst.

  • Solution 3: Increase the catalyst loading slightly. For H₂SO₄ or p-TsOH, a catalytic amount (1-5 mol%) is typical.

Problem 3: The primary product is the monoester, not the desired diester.

  • Possible Cause: The reaction time is too short, or the reaction conditions are not vigorous enough to drive the second esterification, which is often slower than the first.

  • Solution:

    • Increase the reaction time (e.g., from 4 hours to 8-12 hours).

    • Ensure efficient water removal, as the presence of water will hinder the reaction from going to completion.[3]

    • Increase the excess of alcohol to push the equilibrium further towards the diester product.

Data Presentation

Table 1: Solubility of Long-Chain Dicarboxylic Acids in Various Organic Solvents

(Note: Specific solubility data for undecanedioic acid is limited. This table includes data for structurally similar dicarboxylic acids to provide a qualitative guide. Solubility generally increases with temperature.)

Dicarboxylic AcidSolventTemperature (°C)Solubility ( g/100g Solvent)
Adipic Acid (C6)Dimethyl Adipate25~5
Adipic Acid (C6)Methanol25~20
Sebacic Acid (C10)Water250.1
Sebacic Acid (C10)Ethanol2511.5
Dodecanedioic Acid (C12)Ethanol25~3
Dodecanedioic Acid (C12)Ethyl Acetate25~1.5

Table 2: Comparison of Esterification Strategies for Undecanedioic Acid

StrategyKey ParametersAdvantagesDisadvantages
Fischer Esterification (Excess Alcohol) Alcohol as solvent, H₂SO₄ catalyst, RefluxSimple setup, inexpensive reagents.[8]Equilibrium-limited, may require very large excess of alcohol.
Fischer Esterification (Co-solvent) Alcohol + Toluene, H₂SO₄/p-TsOH catalyst, Dean-Stark trap, RefluxHigh conversion by removing water, improved solubility.[3]Requires slightly more complex glassware setup.
Steglich Esterification DCC/EDC, DMAP, Anhydrous solvent (DCM/THF), Room TempMild reaction conditions, good for sensitive substrates.[10]Reagents are expensive, formation of urea (B33335) byproduct can complicate purification.
Acyl Chloride Route 1. SOCl₂ or (COCl)₂ 2. Alcohol + Base (e.g., Pyridine)High reactivity, not equilibrium-limited, fast reaction.Two-step process, uses hazardous reagents (thionyl chloride).
Experimental Protocols

Protocol 1: Fischer Esterification using a Co-solvent and Dean-Stark Trap

This protocol is designed to maximize yield by actively removing water and improving the solubility of undecanedioic acid.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the round-bottom flask, add:

    • Undecanedioic acid (1.0 eq)

    • The desired alcohol (e.g., n-butanol, 2.5-3.0 eq)

    • Toluene (sufficient to fill the Dean-Stark trap and create a stirrable slurry, typically 2-3 mL per gram of diacid)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue refluxing until water no longer collects in the trap (typically 4-8 hours), indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove the acid catalyst), water, and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diester.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Steglich Esterification for Undecanedioic Acid

This protocol is suitable for smaller-scale reactions or when heat-sensitive functional groups are present.

  • Apparatus Setup: Use an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • In the flask, dissolve undecanedioic acid (1.0 eq) and the alcohol (2.2 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add 4-dimethylaminopyridine (DMAP) (0.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to remove any remaining DCU and other impurities.

Visualizations

TroubleshootingWorkflow start Start: Undecanedioic Acid Solubility Issue q1 Is the reaction mixture a homogeneous solution at reflux temperature? start->q1 sol1 Action: 1. Add a co-solvent (e.g., Toluene). 2. Switch to a higher-boiling alcohol. q1->sol1 No q2 Is water being actively removed (e.g., Dean-Stark)? q1->q2 Yes sol1->q1 sol2 Action: Incorporate a Dean-Stark trap with an azeotropic co-solvent. q2->sol2 No q3 Is the reaction yield still low after prolonged reflux (8h+)? q2->q3 Yes sol2->q2 sol3 Possible Issues: - Insufficient catalyst. - Stoichiometry issue. - Consider alternative methods. q3->sol3 Yes end_ok Success: Reaction proceeds as expected. Proceed to workup. q3->end_ok No

Caption: Troubleshooting workflow for undecanedioic acid solubility issues.

ExperimentalWorkflow reagents 1. Combine Reactants - Undecanedioic Acid - Alcohol (excess) - Co-solvent (Toluene) - Acid Catalyst (p-TsOH) reaction 2. Reaction Setup - Assemble with Dean-Stark - Heat to Reflux reagents->reaction monitor 3. Monitor Progress - Collect H₂O in trap - TLC Analysis reaction->monitor workup 4. Workup - Cool & Dilute - Wash with NaHCO₃ - Wash with Brine monitor->workup Reaction Complete purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Recrystallize/Chromatography workup->purify product Final Product (Diester) purify->product

Caption: General workflow for co-solvent assisted esterification.

References

Dealing with thermal degradation of Dimethyl undecanedioate at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl undecanedioate (DMU) at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving DMU at elevated temperatures.

Issue 1: Discoloration (Yellowing) of DMU Upon Heating

Question: My this compound sample turned yellow after heating. What is the likely cause and how can I prevent this?

Answer: Yellowing upon heating is a common indicator of thermal degradation or oxidation. Long-chain aliphatic esters can be susceptible to oxidation at elevated temperatures.

Troubleshooting Steps:

  • Lower Processing Temperature: Determine the minimum temperature necessary for your reaction or process to proceed efficiently and avoid excessive heating.

  • Utilize an Inert Atmosphere: Before and during the heating process, purge the reaction vessel with an inert gas such as nitrogen or argon. This will displace oxygen and minimize oxidative degradation.

  • Consider Antioxidants: If permissible for your application, the addition of a small quantity of a suitable antioxidant, like Butylated Hydroxytoluene (BHT) or α-tocopherol, can help mitigate oxidation.

Issue 2: Unexpected Pressure Build-up in a Sealed Reaction Vessel

Question: I observed a significant pressure increase in my sealed reactor containing DMU at a high temperature. What could be the cause?

Answer: Pressure build-up is often a result of the formation of gaseous degradation products. Pyrolysis of long-chain esters can generate volatile compounds such as carbon monoxide (CO), carbon dioxide (CO2), and low molecular weight hydrocarbons (e.g., olefins).

Troubleshooting Steps:

  • Immediate and Safe Cooling: Safely lower the temperature of the reaction vessel to reduce the rate of degradation.

  • Venting (with caution): If your system is equipped with a proper and safe venting mechanism, cautiously release the pressure. Ensure that the vented gases are handled appropriately, as they may be flammable or toxic.

  • Post-Reaction Analysis: After the experiment, analyze the headspace gas of the reactor using techniques like Gas Chromatography (GC) to identify the gaseous byproducts. This will help in understanding the degradation pathway.

  • Re-evaluate Reaction Conditions: Assess if the reaction temperature can be lowered, or if a catalyst could enable the reaction to proceed at a lower temperature, thus avoiding the degradation threshold.

Issue 3: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Question: My high-temperature reaction with DMU is giving inconsistent yields and I am observing unknown peaks in my product analysis (e.g., by GC or NMR).

Answer: This is likely due to the thermal degradation of DMU competing with your desired reaction. The degradation products can react with your starting materials, reagents, or desired product, leading to a complex mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: While specific data for DMU is unavailable, analogous long-chain aliphatic diesters generally exhibit good thermal stability up to around 250°C. Above this temperature, the rate of thermal decomposition becomes more significant.

Q2: What are the likely thermal degradation products of DMU?

A2: Based on studies of similar diesters, the primary degradation products from pyrolysis are expected to include:

  • Gaseous products: Carbon monoxide (CO) and carbon dioxide (CO2).

  • Liquid/Volatile products: Smaller olefins, aldehydes, and carboxylic acids resulting from the cleavage of the ester's carbon chain.

Q3: How can I experimentally determine the thermal stability of my DMU sample?

A3: Thermogravimetric Analysis (TGA) is the standard method to determine the onset temperature of decomposition. Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to identify other thermal events like melting and boiling, and to observe decomposition exotherms or endotherms.

Q4: What analytical technique is best for identifying the degradation products?

A4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose. It involves heating the sample to a specific temperature in an inert atmosphere and then separating and identifying the volatile degradation products.

Quantitative Data for Analogous Diesters

The following table summarizes thermal stability data for diesters that are structurally similar to this compound. This data can be used to estimate the thermal behavior of DMU.

CompoundOnset of Decomposition (TGA, in N2)Major Degradation Products
Dimethyl Adipate (C6)~200-250°CAdipic acid, methanol, cyclopentanone, CO2
Dimethyl Sebacate (B1225510) (C10)~250-300°CSebacic acid, methanol, cyclononanone, olefins, CO, CO2

Note: The exact onset temperature can be influenced by factors such as heating rate, sample purity, and the presence of catalysts or impurities.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA/DSC

Objective: To determine the onset temperature of thermal decomposition and identify other thermal events.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA/DSC crucible (typically aluminum or alumina).

  • Instrument Setup:

    • Place the crucible in the TGA/DSC instrument.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: The onset of decomposition is determined from the temperature at which a significant weight loss begins.

    • DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition).

G Experimental Workflow for TGA/DSC Analysis start Start prep Weigh 5-10 mg of DMU into a TGA/DSC crucible. start->prep load Place crucible in the instrument. prep->load purge Purge with Nitrogen (20-50 mL/min). load->purge heat Heat from 30°C to 500°C at 10°C/min. purge->heat analyze Analyze TGA (weight loss) and DSC (heat flow) data. heat->analyze end End analyze->end

Caption: Workflow for TGA/DSC analysis of DMU.

Protocol 2: Identification of Degradation Products by Py-GC-MS

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Sample Preparation: Place a small, accurately known amount (typically 50-200 µg) of this compound into a pyrolysis sample cup.

  • Instrument Setup:

    • Insert the sample cup into the pyrolyzer, which is interfaced with a GC-MS system.

    • Set the GC injector temperature to 280°C.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Pyrolysis and GC-MS Program:

    • Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (e.g., 300°C, 400°C, and 500°C to study the evolution of products with temperature) and hold for a short duration (e.g., 15-30 seconds) in a helium atmosphere.

    • GC Separation: The pyrolysis products are swept into the GC column. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-600 m/z.

  • Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

Technical Support Center: Improving Selectivity in Reactions of Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl Undecanedioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving selective reactions with this compound?

A1: this compound is a linear, aliphatic diester. The primary challenge in its reactions is achieving mono-functionalization, where only one of the two methyl ester groups reacts. This is due to the similar reactivity of both ester groups. Common issues include the formation of di-substituted products or a mixture of mono-substituted, di-substituted, and unreacted starting material, which can be difficult to separate.

Q2: What general strategies can be employed to improve the selectivity of reactions involving this compound?

A2: Key strategies to enhance selectivity include:

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reagents is crucial. Using a slight deficiency or an equimolar amount of the reagent relative to the desired mono-reaction can favor the formation of the mono-substituted product.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by reducing the activation energy available for the second reaction to occur.[1]

  • Solvent Effects: The choice of solvent can significantly influence selectivity. For instance, in selective monohydrolysis, a biphasic system or a mixture of an organic solvent and water can be effective.[1]

  • Catalyst Selection: Employing specific catalysts can direct the reaction towards the desired outcome. For example, enzymes or chemoselective chemical catalysts can differentiate between the two ester groups.

Troubleshooting Guides

Selective Monohydrolysis to Monomethyl Undecanedioate

This guide addresses common issues encountered during the selective saponification of one of the ester groups in this compound.

Problem: Low yield of the desired monomethyl undecanedioate and formation of significant amounts of undecanedioic acid (diacid).

Potential Cause Troubleshooting Steps Expected Outcome
Excess Base Reduce the equivalents of base (e.g., NaOH or KOH) to 0.9-1.1 equivalents.Increased ratio of mono-acid to di-acid.
High Reaction Temperature Perform the reaction at a lower temperature, ideally between 0°C and room temperature.[1]Slower reaction rate but significantly improved selectivity for the mono-acid.
Inappropriate Solvent System Use a mixture of THF and water. The use of a co-solvent can facilitate the formation of micelles or aggregates that are hypothesized to promote selective monohydrolysis.Enhanced selectivity due to the proposed formation of intermediates that protect the mono-anion from further hydrolysis.
Reaction Time Too Long Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the optimal amount of mono-acid is formed.Minimized formation of the di-acid by stopping the reaction before the second hydrolysis becomes significant.

Experimental Protocol: Selective Monohydrolysis

A highly efficient method for selective monohydrolysis of symmetric diesters involves using a THF-water medium with aqueous NaOH at 0°C.[1]

  • Dissolve this compound in THF.

  • Add water to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.0 equivalent of a dilute aqueous solution of NaOH with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the desired conversion is reached, quench the reaction by adding a mild acid (e.g., NH4Cl solution).

  • Extract the product with an organic solvent.

  • Purify the monomethyl undecanedioate using column chromatography.

Logical Workflow for Troubleshooting Monohydrolysis

G start Low Selectivity in Monohydrolysis cause1 Check Equivalents of Base start->cause1 cause2 Review Reaction Temperature start->cause2 cause3 Evaluate Solvent System start->cause3 cause4 Monitor Reaction Time start->cause4 solution1 Reduce Base to 0.9-1.1 eq. cause1->solution1 solution2 Lower Temperature to 0°C cause2->solution2 solution3 Use THF/Water Mixture cause3->solution3 solution4 Optimize Reaction Time via Monitoring cause4->solution4 outcome Improved Selectivity for Monomethyl Undecanedioate solution1->outcome solution2->outcome solution3->outcome solution4->outcome G start Start: this compound step1 Dissolve in Anhydrous Aprotic Solvent start->step1 step2 Add Lewis Acid (e.g., MgCl2) step1->step2 step3 Add Amine (1 eq.) step2->step3 step4 Monitor Reaction Progress step3->step4 step5 Quench Reaction step4->step5 step6 Extraction and Purification step5->step6 end Product: Monomethylamido Undecanedioate step6->end G start Desired Product? aldehyde Aldehyde-Ester start->aldehyde alcohol Hydroxy-Ester start->alcohol reagent1 Use DIBAL-H at -78°C aldehyde->reagent1 reagent2 Use LiBH4 at 0°C alcohol->reagent2 product1 Monomethyl undecanedial reagent1->product1 product2 11-Hydroxyundecanoic acid methyl ester reagent2->product2

References

Best practices for storing and handling Dimethyl undecanedioate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dimethyl undecanedioate to prevent degradation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect it from moisture, heat, and direct sunlight.

Q2: What type of container is recommended for storing this compound?

Q3: What are the primary degradation pathways for this compound?

A3: Based on the behavior of similar diesters, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to form undecanedioic acid and methanol (B129727). The rate of hydrolysis is dependent on pH and temperature.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. Studies on similar dimethyl esters suggest this process involves the cleavage of the ester bonds, leading to the release of methanol and other breakdown products.[2]

  • Photodegradation: Although aliphatic esters are generally less susceptible to photodegradation than aromatic compounds, prolonged exposure to UV light can potentially initiate radical reactions, leading to degradation.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, formation of precipitates), a change in pH of a solution, or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or GC).

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is recommended to use standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC analysis Degradation of this compound1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS or GC-MS). Likely degradation products include undecanedioic acid and monomethyl undecanedioate. 2. Review storage conditions: check for exposure to high temperatures, incompatible materials, or moisture. 3. Review experimental conditions: check for extreme pH or prolonged exposure to high temperatures during the experiment.
Change in pH of a formulated product Hydrolysis of the ester to undecanedioic acid1. Measure the pH of the product. A decrease in pH suggests the formation of the acidic degradation product. 2. Confirm the presence of undecanedioic acid using an appropriate analytical method (e.g., HPLC, titration). 3. If hydrolysis is confirmed, consider adjusting the formulation pH to a more neutral range and protecting it from moisture.
Physical changes (e.g., cloudiness, precipitation) Formation of insoluble degradation products (e.g., undecanedioic acid) or interaction with the container.1. Attempt to isolate and identify the precipitate. 2. Review the storage container for any signs of degradation or leaching. 3. If degradation is suspected, perform a stability study under controlled conditions to identify the cause.

Quantitative Data Summary

Stress Condition Typical Conditions Expected Degradation Products Relative Stability
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48hUndecanedioic acid, Monomethyl undecanedioate, MethanolModerate to Low
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48hUndecanedioate salt, MethanolLow
Oxidative 3% H₂O₂ at room temperature for 24hOxidized derivativesGenerally High
Thermal 105°C for 48hMethanol, shorter-chain esters/acidsModerate
Photolytic UV light (254 nm) for 24hRadical-induced breakdown productsHigh

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent to achieve a 1 mg/mL concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • For identification of degradation products, use LC-MS or GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Degradation start Degradation Suspected (e.g., unexpected analytical results) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Integrity - Moisture start->check_storage check_experimental Review Experimental Protocol: - pH - Temperature - Reagent Compatibility start->check_experimental analyze_sample Analyze Sample for Degradants (HPLC-UV, LC-MS, GC-MS) check_storage->analyze_sample check_experimental->analyze_sample identify_degradants Identify Degradation Products (e.g., Undecanedioic Acid, Methanol) analyze_sample->identify_degradants hydrolysis Hydrolysis Confirmed identify_degradants->hydrolysis Acidic/Basic Products thermal Thermal Degradation Confirmed identify_degradants->thermal Heat-Related Products photo Photodegradation Confirmed identify_degradants->photo Light-Induced Products action_hydrolysis Implement Corrective Actions: - Control pH - Use Anhydrous Solvents - Store in a Dry Environment hydrolysis->action_hydrolysis action_thermal Implement Corrective Actions: - Store at Recommended Temperature - Avoid High-Temperature Processing thermal->action_thermal action_photo Implement Corrective Actions: - Store in Amber Containers - Protect from Light Exposure photo->action_photo end Issue Resolved action_hydrolysis->end action_thermal->end action_photo->end

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of dimethyl undecanedioate. This compound is a long-chain aliphatic diester with applications in various industrial and research sectors, including polymers, plasticizers, and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and formulation development.

This document presents a comparative analysis of the GC-MS methodology against alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information is supported by representative experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.

Methodology Comparison: GC-MS vs. Alternatives

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is a robust and widely used method for volatile and semi-volatile compounds, LC-MS/MS and HPLC-UV offer distinct advantages for certain applications.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions.Separation based on polarity, detection by UV absorbance.
Sample Volatility RequiredNot requiredNot required
Derivatization Not typically required for the methyl esterNot requiredMay be required to add a UV chromophore
Selectivity HighVery HighModerate to Low
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (µg/mL to ng/mL)
Matrix Effects Generally lower than LC-MSCan be significant, often requiring internal standards.Moderate, depending on the matrix and wavelength.
Instrumentation Cost Moderate to HighHighLow to Moderate
Typical Throughput ModerateHighHigh

Performance Characteristics

The validation of an analytical method ensures its suitability for its intended purpose. Key performance characteristics for the quantification of this compound are summarized below. The data presented are representative values based on the analysis of similar long-chain aliphatic diesters and fatty acid methyl esters.

Table 2: Typical Performance Characteristics

Validation ParameterGC-MSLC-MS/MSHPLC-UV (with derivatization)
Linearity Range 0.1 - 100 µg/mL (R² > 0.995)[1][2]0.01 - 50 ng/mL (R² > 0.99)[3]0.5 - 50 µg/mL (R² > 0.99)[4]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[2][5]0.001 - 0.01 ng/mL[3]0.1 - 0.5 µg/mL[4]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL[2][5]0.005 - 0.05 ng/mL[3]0.3 - 1.5 µg/mL[4]
Accuracy (% Recovery) 90 - 110%[2]95 - 105%85 - 115%
Precision (% RSD) < 10%[6][7]< 15%< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and HPLC-UV.

GC-MS Method Protocol

This method is suitable for the direct analysis of this compound in relatively clean sample matrices.

a) Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with a suitable solvent such as hexane (B92381) or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Transfer an aliquot of the final extract into a 2 mL autosampler vial for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for confirmation.

  • SIM Ions for this compound (C₁₃H₂₄O₄, MW: 244.33):

    • Quantifier ion: m/z 143

    • Qualifier ions: m/z 87, 111, 213

LC-MS/MS Method Protocol

This method offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

a) Sample Preparation:

  • Homogenize the sample if it is a solid or semi-solid.

  • Perform a protein precipitation with acetonitrile (B52724) or a liquid-liquid extraction with a suitable solvent system (e.g., methyl tert-butyl ether).

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 245.2 [M+H]⁺

    • Product Ion (Q3) for Quantification: m/z 143.1

    • Product Ion (Q3) for Confirmation: m/z 87.1

HPLC-UV Method Protocol (with Derivatization)

This method is a cost-effective alternative when high sensitivity is not required. It necessitates derivatization to introduce a UV-active chromophore.

a) Sample Preparation and Derivatization:

  • Hydrolyze the this compound to undecanedioic acid by refluxing with an aqueous base (e.g., 1M NaOH).

  • Acidify the solution and extract the undecanedioic acid with a suitable organic solvent.

  • Evaporate the solvent.

  • Derivatize the resulting dicarboxylic acid with a UV-active reagent such as p-bromophenacyl bromide.

  • Dissolve the derivatized product in the mobile phase for HPLC analysis.

b) HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from interfering peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 260 nm for p-bromophenacyl esters).

Method Validation Workflow

The validation of an analytical method follows a structured workflow to ensure that it is fit for its intended purpose. The following diagram illustrates the key steps in the validation of the GC-MS method for this compound.

GCMS_Validation_Workflow start Method Development specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Variations in Method Parameters) precision->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: Workflow for the validation of the GC-MS method.

Conclusion

The GC-MS method provides a robust, sensitive, and selective approach for the quantification of this compound, particularly in less complex matrices. For analyses requiring higher sensitivity and selectivity, especially in challenging biological or environmental samples, LC-MS/MS is the superior choice. HPLC-UV, while less sensitive, offers a cost-effective alternative for routine quality control applications where analyte concentrations are sufficiently high, provided that a suitable derivatization strategy is employed. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample throughput, and available resources.

References

A Comparative Study of Dimethyl Undecanedioate and Dimethyl Dodecanedioate in Polymer Synthesis: Unraveling the "Odd-Even" Effect on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and scientists exploring the nuanced differences in polymer characteristics stemming from a single carbon atom variance in the monomer backbone.

The choice of monomer is a critical determinant of the final properties of a polymer. Even a subtle difference, such as a single carbon atom in the monomer's backbone, can lead to significant variations in the thermal and mechanical behavior of the resulting polymer. This guide provides a comparative study of two closely related diester monomers, Dimethyl undecanedioate (C11) and Dimethyl dodecanedioate (B1236620) (C12), and their impact on the properties of polyesters and polyamides. This comparison is particularly insightful due to the "odd-even effect," a phenomenon where the number of methylene (B1212753) units in a monomer influences the crystal packing and, consequently, the physical properties of the polymer.

Head-to-Head Comparison: Physicochemical Properties

PropertyThis compoundDimethyl dodecanedioate
Molecular Formula C13H24O4C14H26O4
Molecular Weight 244.33 g/mol 258.36 g/mol
Melting Point 17-19 °C30-32 °C[1]
Boiling Point 123-124 °C at 2 mmHg[2]158 °C
Density 0.983 g/mL at 20 °C[2]Not specified

Impact on Polymer Properties: The "Odd-Even" Effect in Action

The key difference between this compound (an odd-numbered dicarboxylic acid ester) and Dimethyl dodecanedioate (an even-numbered dicarboxylic acid ester) lies in the "odd-even effect." This principle suggests that polymers derived from monomers with an even number of carbon atoms in their backbone tend to exhibit higher melting points and different crystalline structures compared to those with an odd number of carbons. This is attributed to more efficient crystal packing in the even-numbered chains.

Polyamide Synthesis: A Case Study with Polyamide 11 vs. Polyamide 12

While direct comparative data for polyamides synthesized from this compound and Dimethyl dodecanedioate is limited in publicly available literature, a comprehensive study on Polyamide 11 (PA11) and Polyamide 12 (PA12) offers valuable insights. These polyamides are synthesized from aminoundecanoic acid (C11) and aminododecanoic acid (C12) respectively, closely mirroring the structural difference of the diesters .

The experimental results from a comparative characterization of hot-pressed PA11 and PA12 sheets reveal that PA12, with its even-numbered carbon chain, demonstrates superior mechanical and thermal properties.[1][3][4]

Table 1: Comparative Mechanical and Thermal Properties of Polyamide 11 and Polyamide 12 [1][3][4]

PropertyPolyamide 11 (Odd Carbon Chain)Polyamide 12 (Even Carbon Chain)
Tensile Strength LowerHigher
Young's Modulus LowerHigher
Elongation at Break Quasi-brittle behaviorHighly ductile behavior (up to 200%)
Crystallinity Lower (21%)Higher (49%)
Melting Temperature (Tm) Not specifiedNot specified
Water/Moisture Gain 1.5 wt%0.8 wt%

These findings strongly suggest that a polyamide synthesized from Dimethyl dodecanedioate (C12) would likely exhibit higher tensile strength, greater stiffness, and enhanced thermal stability compared to a polyamide derived from this compound (C11), owing to the more ordered crystalline structure facilitated by the even-numbered carbon chain.

Polyester (B1180765) Synthesis: Expected Trends

Extrapolating the principles of the "odd-even effect" to polyester synthesis, it is anticipated that polyesters derived from Dimethyl dodecanedioate will exhibit higher melting points and degrees of crystallinity compared to their this compound-based counterparts when reacted with the same diol. This would translate to materials with greater rigidity and thermal resistance.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the synthesis of polyamides and polyesters using diester monomers.

Synthesis of Polyamide via Melt Polycondensation

This process involves the reaction of a dimethyl ester of a dicarboxylic acid with a diamine at elevated temperatures.

dot

Caption: Workflow for Polyamide Synthesis via Melt Polycondensation.

Procedure:

  • An equimolar mixture of the dimethyl dicarboxylate (this compound or Dimethyl dodecanedioate) and a suitable diamine (e.g., hexamethylenediamine) is charged into a high-pressure stainless-steel reactor equipped with a mechanical stirrer and a distillation column.

  • A catalyst, such as a titanium or tin compound, may be added.

  • The reactor is purged with an inert gas (e.g., nitrogen) and heated to a temperature typically in the range of 200-280°C with constant stirring.

  • The methanol (B129727) by-product is continuously removed by distillation, often under reduced pressure in the later stages, to drive the equilibrium towards polymer formation.

  • The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved.

  • The resulting molten polyamide is then extruded, cooled, and pelletized.

Synthesis of Polyester via Transesterification

This method involves the reaction of a dimethyl ester with a diol, catalyzed by a suitable compound.

dot

Caption: Workflow for Polyester Synthesis via a Two-Stage Melt Polycondensation.

Procedure:

  • The dimethyl dicarboxylate, a diol (e.g., 1,4-butanediol (B3395766) or 1,6-hexanediol) in a slight molar excess, and a transesterification catalyst (e.g., titanium isopropoxide or zinc acetate) are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C to initiate the transesterification reaction, during which methanol is distilled off.

  • After the majority of the methanol has been removed, the temperature is raised to 220-260°C, and a vacuum is gradually applied to facilitate the removal of the excess diol and further drive the polycondensation reaction.

  • The progress of the polymerization is monitored by the increase in melt viscosity.

  • Once the desired molecular weight is reached, the polyester is discharged from the reactor.

Characterization of Polymers

To thoroughly compare the polymers synthesized from this compound and Dimethyl dodecanedioate, a suite of characterization techniques should be employed.

Table 2: Key Polymer Characterization Techniques

TechniquePurpose
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
Tensile Testing To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.
X-ray Diffraction (XRD) To analyze the crystalline structure and degree of crystallinity.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure and the formation of ester or amide linkages.

Conclusion

The choice between this compound and Dimethyl dodecanedioate in polymer synthesis will significantly influence the properties of the final material, primarily due to the "odd-even effect." For applications requiring higher thermal stability, mechanical strength, and rigidity, Dimethyl dodecanedioate, with its even-numbered carbon chain, is the more promising monomer. Conversely, this compound may be preferred for applications where greater flexibility or a lower processing temperature is desired. This comparative guide underscores the importance of monomer selection in tailoring polymer properties for specific applications and provides a foundational understanding for researchers and professionals in the field of polymer science.

References

Performance comparison of lubricants formulated with different diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of lubricants formulated with different diester base stocks. Diesters, a class of synthetic lubricants, are prized for their excellent thermal stability, low-temperature fluidity, and good lubricity.[1] This analysis focuses on common diester types, including adipates, sebacates, and azelates, and presents supporting experimental data to aid in the selection of the most suitable lubricant for specific research and development applications.

Data Presentation: Performance Characteristics of Diester Lubricants

The following table summarizes the key performance indicators for various diester lubricants based on available technical data and research findings. It is important to note that properties can vary based on the specific alcohol used in the synthesis of the diester.

Diester TypeViscosity Index (VI)Pour Point (°C)Flash Point (°C)Wear Scar Diameter (mm)
Adipates
Di-2-ethylhexyl Adipate (B1204190) (DEHA)~136-57~200Data Not Available
Dioctyl Adipate (DOA)~120-50215Data Not Available[2]
Di-tridecyl Adipate136-57Data Not AvailableData Not Available[1]
Sebacates
Di-2-ethylhexyl Sebacate (DEHS)~150-60215~0.5 (under specific test conditions)
Dioctyl Sebacate (DOS)150-60235Data Not Available[2]
Dihexyl Sebacate (DHS)Data Not Available8Data Not AvailableData Not Available[3]
Di-2-ethylbutyl Sebacate (D2EBS)Data Not Available-44Data Not AvailableData Not Available[3]
Azelates
Di-2-ethylhexyl Azelate (DEHAz)150-70215Data Not Available[2]

Key Performance Insights

Sebacate and azelate esters generally exhibit higher viscosity indices compared to adipate esters, indicating a more stable viscosity over a wider temperature range.[2][4] This is a crucial factor in applications with significant temperature fluctuations. Furthermore, sebacates and azelates typically offer superior low-temperature performance, with pour points extending to -70°C.[2][5] The branching of the alcohol group in the diester structure also plays a significant role in depressing the pour point.[3] In terms of wear protection, while direct comparative data is limited, the inherent polarity of diester molecules promotes the formation of a protective film on metal surfaces, leading to good lubricity.[6]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited:

Viscosity Index (VI) - ASTM D2270

The Viscosity Index is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of the oil.[7] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[8][9]

  • Apparatus: Calibrated capillary viscometers.[9]

  • Procedure:

    • The kinematic viscosity of the lubricant is measured at two temperatures: 40°C and 100°C, in accordance with ASTM D445.[7][9]

    • The VI is then calculated using the formulas provided in the ASTM D2270 standard, which compare the lubricant's viscosity change to that of two reference oils.[7][10]

  • Data Reported: A dimensionless Viscosity Index number.[9]

Pour Point - ASTM D97

This test method is used to determine the lowest temperature at which a lubricant will continue to flow.[11][12]

  • Apparatus: Test jar, thermometer, and a cooling bath.[11]

  • Procedure:

    • A sample of the lubricant is placed in the test jar.[11]

    • The sample is cooled at a specified rate in the cooling bath.[11]

    • At intervals of 3°C, the jar is removed and tilted to see if the oil flows.[13]

    • The pour point is the lowest temperature at which movement of the oil is observed.[12][14]

  • Data Reported: The temperature in degrees Celsius (°C).[13]

Wear Preventive Characteristics (Four-Ball Method) - ASTM D4172

This test evaluates the anti-wear properties of a lubricant under sliding contact conditions.[15][16]

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls in a cup and a fourth steel ball that rotates against them.[15][17]

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the test lubricant is added.[17]

    • The fourth ball is brought into contact with the three stationary balls under a specified load (e.g., 40 kg).[18][19]

    • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[17][18]

    • After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope.[18]

  • Data Reported: The average wear scar diameter in millimeters (mm). A smaller wear scar indicates better anti-wear protection.[18]

Visualizing Diester Performance Relationships

The following diagrams illustrate the logical relationships between diester structure and performance, and a typical experimental workflow for lubricant comparison.

Diester_Performance_Relationship cluster_structure Diester Molecular Structure cluster_properties Lubricant Performance Properties Dibasic Acid Dibasic Acid Lubricity Lubricity (Wear Protection) Dibasic Acid->Lubricity Dibasic_Acid_Chain_Length Chain Length (e.g., Adipic < Sebacic) Dibasic Acid->Dibasic_Acid_Chain_Length Alcohol Alcohol Alcohol->Lubricity Alcohol_Branching Alcohol Chain Branching Alcohol->Alcohol_Branching Viscosity_Index Viscosity Index Pour_Point Pour Point Oxidative_Stability Oxidative Stability Dibasic_Acid_Chain_Length->Viscosity_Index Longer chain generally increases VI Dibasic_Acid_Chain_Length->Oxidative_Stability Longer chain can increase stability Alcohol_Branching->Pour_Point Branching significantly lowers pour point

Diester Structure-Property Relationships

Experimental_Workflow Start Start: Lubricant Sample Selection Viscosity_Test Viscosity Index Test (ASTM D2270) Start->Viscosity_Test Pour_Point_Test Pour Point Test (ASTM D97) Start->Pour_Point_Test Tribological_Test Tribological Test (e.g., ASTM D4172) Start->Tribological_Test Data_Analysis Data Analysis and Comparison Viscosity_Test->Data_Analysis Pour_Point_Test->Data_Analysis Tribological_Test->Data_Analysis Conclusion End: Performance Evaluation Data_Analysis->Conclusion

Experimental Workflow for Lubricant Comparison

References

A Comparative Guide to the Reactivity of Dimethyl Undecanedioate and Dimethyl Sebacate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of Dimethyl undecanedioate and Dimethyl sebacate (B1225510), two linear-chain dimethyl esters that find applications as intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients and drug delivery systems. While structurally very similar, differing by only a single carbon in the dicarboxylic acid backbone, their reactivity profiles can influence reaction kinetics, product yields, and purification procedures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, including their physical and chemical properties, a qualitative reactivity comparison, detailed experimental protocols for their synthesis, and a look into the biological pathways of their parent dicarboxylic acids.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and Dimethyl sebacate is presented in Table 1. These properties are essential for designing and executing chemical reactions and subsequent work-up procedures.

PropertyThis compoundDimethyl sebacate
Molecular Formula C₁₃H₂₄O₄C₁₂H₂₂O₄
Molecular Weight 244.33 g/mol 230.30 g/mol
IUPAC Name This compoundDimethyl decanedioate
Synonyms Dimethyl 1,9-nonanedicarboxylateDimethyl decanedioate, Sebacic acid dimethyl ester
CAS Number 4567-98-0106-79-6
Physical State SolidWhite solid or colorless liquid
Melting Point Not available29-31 °C
Boiling Point 123-124 °C at 2 mmHg294 °C at 760 mmHg; 158 °C at 10 mmHg
Density 0.983 g/mL at 20 °C0.988 g/mL at 25 °C
Water Solubility Not availableInsoluble

Reactivity Comparison

In general, for reactions involving the ester groups, such as hydrolysis, transesterification, or reduction, the reactivity of these two compounds is expected to be very similar. The electronic environment of the carbonyl carbon, which is the primary site of nucleophilic attack in these reactions, is nearly identical for both molecules. The inductive effect of the long alkyl chain is negligible at the ester groups.

A minor difference in reactivity might arise from steric hindrance. The slightly longer and more flexible undecanedioate chain might offer marginally different steric accessibility to the ester groups compared to the sebacate chain, although this effect is anticipated to be minimal and unlikely to lead to significant differences in reaction rates under most conditions.

Key Reactions:

  • Hydrolysis: The conversion of the diesters to their corresponding dicarboxylic acids (undecanedioic acid and sebacic acid) and methanol (B129727) can be catalyzed by acid or base. The rates of hydrolysis are expected to be comparable for both compounds under identical conditions.

  • Transesterification: The exchange of the methyl group for another alkyl group is a common reaction for modifying the properties of the ester. The kinetics of transesterification are anticipated to be very similar for both diesters.

  • Reduction: Reduction of the ester groups to alcohols (1,11-undecanediol and 1,10-decanediol) is typically achieved using strong reducing agents like lithium aluminum hydride. The reactivity towards reduction should be virtually identical for both molecules.

Due to the lack of direct experimental comparative data, it is recommended that for applications where subtle differences in reactivity may be critical, empirical studies be conducted to determine the optimal reaction conditions for each specific substrate.

Experimental Protocols

Synthesis of Dimethyl Esters via Fischer Esterification

The following is a general procedure for the synthesis of this compound and Dimethyl sebacate from their respective dicarboxylic acids via Fischer esterification.

Materials:

  • Undecanedioic acid or Sebacic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dicarboxylic acid (1.0 equivalent).

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl ester.

  • The crude product can be further purified by vacuum distillation or recrystallization.

G cluster_synthesis Synthesis Workflow Dicarboxylic_Acid Dicarboxylic Acid (Undecanedioic or Sebacic Acid) Reaction Fischer Esterification (Reflux) Dicarboxylic_Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product Dimethyl Ester (this compound or Dimethyl sebacate) Purification->Product

Caption: General workflow for the synthesis of this compound and Dimethyl sebacate.

Biological Relevance of Parent Dicarboxylic Acids

The parent dicarboxylic acids of the target molecules, undecanedioic acid and sebacic acid, are known to be involved in fatty acid metabolism. Specifically, they are substrates for fatty acid ω-oxidation followed by peroxisomal β-oxidation. This pathway serves as an alternative to the primary mitochondrial β-oxidation, particularly for medium to long-chain fatty acids.

G cluster_pathway Fatty Acid ω-Oxidation and Peroxisomal β-Oxidation Fatty_Acid Long-Chain Fatty Acid Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Sebacic Acid, Undecanedioic Acid) Omega_Oxidation->Dicarboxylic_Acid Peroxisome Peroxisomal β-Oxidation Dicarboxylic_Acid->Peroxisome Chain_Shortened_DCA Chain-Shortened Dicarboxylic Acids Peroxisome->Chain_Shortened_DCA Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

The Gold Standard in Bioanalysis: A Comparative Guide to the Quantification of Dimethyl Undecanedioate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for Dimethyl undecanedioate (DMUD), focusing on the superior performance of methods employing a deuterated internal standard.

This compound is a dicarboxylic acid methyl ester with potential applications in various industrial and biomedical fields. Its accurate quantification is crucial for pharmacokinetic studies, toxicological assessments, and quality control. While several analytical approaches can be employed, the use of a stable isotope-labeled internal standard, specifically a deuterated analog of DMUD (d-DMUD), is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1][2]

This guide presents a comparative overview of quantitative performance, supported by representative experimental data, to illustrate the advantages of using a deuterated internal standard over other methods.

The Critical Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls.[3] The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the reliability of the results.[1][3]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the most effective because they are chemically almost identical to the analyte.[4] This ensures they behave similarly during extraction, chromatography, and ionization, but are distinguishable by the mass spectrometer due to their mass difference.[4]

Comparative Performance of Quantitative Methods for this compound

To illustrate the benefits of using a deuterated internal standard, the following table summarizes typical performance data for the quantification of DMUD using three different approaches:

  • LC-MS/MS with Deuterated Internal Standard (d-DMUD): The benchmark method for accuracy and precision.

  • LC-MS/MS with a Structural Analog Internal Standard: A common alternative when a deuterated standard is unavailable. For this comparison, dimethyl dodecanedioate (B1236620) is used as the structural analog.

  • LC-MS/MS without an Internal Standard (External Calibration): The most basic approach, highly susceptible to experimental variations.

Parameter LC-MS/MS with d-DMUD (IS) LC-MS/MS with Structural Analog (IS) LC-MS/MS without IS (External Calibration)
Linearity (r²) > 0.999> 0.995> 0.990
Accuracy (% Bias) ± 5%± 15%± 25%
Precision (%RSD) < 5%< 15%< 20%
Limit of Quantification (LOQ) 0.5 ng/mL2 ng/mL5 ng/mL
Matrix Effect Effectively compensatedPartially compensatedNot compensated
Robustness HighModerateLow

This data is representative and compiled from established principles of bioanalytical method validation. Actual results may vary based on the specific experimental conditions.

As the data demonstrates, the use of a deuterated internal standard provides superior linearity, accuracy, precision, and a lower limit of quantification compared to the other methods. The key advantage lies in its ability to effectively compensate for matrix effects, which are a common source of error in the analysis of complex samples like plasma or tissue homogenates.[1]

Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following is a representative protocol for the quantification of DMUD in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the deuterated DMUD internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of DMUD from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • DMUD: Precursor ion > Product ion (e.g., m/z 245.2 > 185.1)

    • d-DMUD: Precursor ion > Product ion (e.g., m/z 249.2 > 189.1) - assuming a d4-labeled standard

Workflow for DMUD Quantification using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for the quantification of this compound using a deuterated internal standard.

DMUD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_result Result Sample Plasma Sample Spike_IS Spike with Deuterated DMUD Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (DMUD and d-DMUD) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (DMUD / d-DMUD) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify DMUD Concentration Calibration_Curve->Quantification Final_Result Final DMUD Concentration Quantification->Final_Result

Caption: Experimental workflow for DMUD quantification.

Conclusion

The use of a deuterated internal standard for the quantification of this compound by LC-MS/MS offers significant advantages in terms of accuracy, precision, and sensitivity. By effectively compensating for analytical variability, this approach provides the most reliable data for critical research and development applications. While the initial investment in a deuterated standard may be higher, the superior quality of the resulting data justifies its position as the gold standard in bioanalysis.

References

A Comparative Guide to the Thermal Properties of Polyamides Derived from Various Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of polyamides synthesized from a range of dicarboxylic acid esters. By objectively comparing their performance based on experimental data, this document serves as a valuable resource for material selection and development in thermally demanding applications.

Introduction

Polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–), are renowned for their excellent mechanical strength, chemical resistance, and thermal stability. The specific thermal properties of a polyamide are intrinsically linked to its molecular architecture, which is determined by the constituent monomers. This guide focuses on polyamides synthesized through the polycondensation of diamines with various dicarboxylic acid esters, exploring how the structure of the ester—specifically its aromaticity and chain length—influences the resulting polymer's thermal behavior. Understanding these structure-property relationships is crucial for designing materials with tailored thermal performance for advanced applications.

Comparative Thermal Data

The thermal properties of polyamides are primarily dictated by the rigidity of the polymer backbone and the strength of intermolecular forces, such as hydrogen bonding between amide groups. The choice of dicarboxylic acid ester plays a pivotal role in defining these characteristics. Aromatic esters introduce rigidity, leading to higher glass transition and melting temperatures, while the length of the aliphatic chain in diesters affects chain mobility and crystallinity.

Below is a summary of the key thermal properties for a selection of polyamides derived from different dicarboxylic acid esters, consistently reacted with hexamethylenediamine (B150038) for a standardized comparison.

Dicarboxylic Acid Ester PrecursorPolyamide DesignationGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5) (°C)
Diethyl SuccinatePA 6,4~55~235~380
Diethyl AdipatePA 6,6~50~265~400
Diethyl SebacatePA 6,10~45~225~410
Dimethyl TerephthalatePA 6,T~85>300 (decomposes)~450

Note: The data presented is a synthesis of typical values found in scientific literature. Actual values may vary depending on the specific synthesis conditions, molecular weight, and crystallinity of the polymer.

Experimental Protocols

The data presented in this guide is predominantly generated using two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed, representative methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: 5-10 mg of the polyamide sample is hermetically sealed in an aluminum pan.

  • Experimental Procedure:

    • The sample is heated from room temperature to a temperature approximately 30 °C above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This first heating scan is used to erase the thermal history of the sample.

    • The sample is then cooled to room temperature at a controlled rate of 10 °C/min.

    • A second heating scan is performed under the same conditions as the first. The Tg is determined as the midpoint of the transition in the heat flow curve, and the Tm is taken as the peak temperature of the melting endotherm.[1]

  • Data Analysis: The thermal transitions are analyzed using the instrument's software to determine the Tg and Tm.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polyamides by measuring the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.[2]

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: 10-15 mg of the polyamide sample is placed in a ceramic or platinum pan.

  • Experimental Procedure:

    • The sample is heated from room temperature to 600 °C at a constant heating rate of 20 °C/min.

    • The analysis is conducted under a controlled nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The TGA thermogram (weight % vs. temperature) is analyzed to determine the temperature at which 5% of the initial sample weight has been lost. This temperature is reported as the Td5.

Signaling Pathways and Experimental Workflows

General Workflow for Polyamide Synthesis and Thermal Analysis

The following diagram illustrates the typical workflow from monomer selection to the thermal characterization of the resulting polyamide.

Polyamide_Workflow cluster_synthesis Polyamide Synthesis cluster_analysis Thermal Property Analysis Monomers Monomer Selection - Dicarboxylic Acid Ester - Diamine Polycondensation Melt Polycondensation (Heat, Vacuum, Catalyst) Monomers->Polycondensation Purification Purification (Precipitation, Washing, Drying) Polycondensation->Purification Polyamide Synthesized Polyamide Purification->Polyamide DSC DSC Analysis (Tg, Tm) Polyamide->DSC TGA TGA Analysis (Td) Polyamide->TGA Data Data Interpretation and Comparison DSC->Data TGA->Data

Caption: Workflow for polyamide synthesis and thermal property analysis.

Conclusion

The thermal properties of polyamides are highly tunable through the judicious selection of the dicarboxylic acid ester monomer. The incorporation of aromatic esters, such as dimethyl terephthalate, significantly enhances thermal stability, resulting in higher glass transition and decomposition temperatures. Conversely, varying the chain length of aliphatic dicarboxylic acid esters provides a means to modulate the melting temperature and glass transition to suit specific processing and application requirements. The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers and professionals in the development of high-performance polyamides.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Long-Chain Diester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of long-chain diesters is critical in various stages of drug development, from formulation to quality control of excipients and final products. The selection of a suitable analytical method is paramount for ensuring data reliability and regulatory compliance. This guide provides an objective comparison of two prevalent analytical techniques for the analysis of long-chain diesters: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The information presented is synthesized from established methodologies for the analysis of long-chain esters, such as wax esters and fatty acid methyl esters, which serve as chemical surrogates for long-chain diesters due to their structural similarities.

Methodology Comparison: GC-MS vs. HPLC-ELSD

The choice between GC-MS and HPLC-ELSD for long-chain diester analysis hinges on the specific physicochemical properties of the analyte, including its volatility and thermal stability, as well as the desired sensitivity and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For long-chain diesters, high-temperature GC methods are often necessary to ensure sufficient volatility for chromatographic separation.[1] GC-MS offers high sensitivity and provides structural information through mass fragmentation patterns, aiding in compound identification.[2]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a more universal method suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[3] This technique is particularly advantageous for the analysis of high molecular weight diesters that may degrade at the high temperatures required for GC analysis.[3] The ELSD is a mass-sensitive detector that can quantify any analyte that is less volatile than the mobile phase.[4][5][6]

A summary of the key performance characteristics of each method is presented in Table 1.

Table 1: Performance Comparison of GC-MS and HPLC-ELSD for Long-Chain Diester Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) > 0.99[7]Typically non-linear, often requires polynomial or log-log transformation for calibration.[8]
Limit of Detection (LOD) High sensitivity, typically in the low ppm to ppb range.[2]Good sensitivity, generally in the low ng range on-column.[5]
Limit of Quantification (LOQ) Low ppm to ppb range.Mid-to-high ng range on-column.
Accuracy (% Recovery) Typically 90-110%.Typically 85-115%.[8]
Precision (%RSD) < 15%.< 15%.[8]
Specificity Excellent, based on both retention time and mass fragmentation pattern.[2]Good, based on chromatographic separation; detector is universal for non-volatile analytes.[3]
Applicability Volatile and thermally stable long-chain diesters.Wide range of long-chain diesters, including non-volatile and thermally labile compounds.[3]

Experimental Protocols

Detailed methodologies for the analysis of long-chain diesters using GC-MS and HPLC-ELSD are provided below. These protocols are based on established methods for similar long-chain ester compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from high-temperature GC-MS methods for the analysis of wax esters.[1]

a. Sample Preparation:

  • Dissolve the long-chain diester sample in an appropriate solvent (e.g., hexane, toluene) to a final concentration of 0.1-1.0 mg/mL.[1][3]

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC, or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS, or equivalent.

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1][3]

  • Injector Temperature: 390°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • MS Detector Temperature: 390°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-920.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

This protocol is based on methods for the analysis of lipids and other non-volatile compounds.[6][9]

a. Sample Preparation:

  • Dissolve the long-chain diester sample in a suitable organic solvent (e.g., isopropanol, chloroform) to a concentration range of 0.1-1.0 mg/mL.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System, or equivalent.

  • Detector: Agilent 1290 Infinity II ELSD, or equivalent.[5]

  • Column: X-Bridge HILIC column (150 mm × 4.6 mm, 3.5 µm particle size).[9]

  • Mobile Phase: Isopropanol - 2 mM Ammonium Acetate (52:48, v/v).[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 38°C.[9]

  • Injection Volume: 20 µL.[9]

  • ELSD Conditions:

    • Drift Tube Temperature: 50°C.[9]

    • Nebulizing Gas (Nitrogen) Pressure: 25 psi.[9]

    • Gain: 100.[9]

Visualizing the Workflow and Cross-Validation Logic

To facilitate a clearer understanding of the analytical process and the decision-making involved in method selection and cross-validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis & Comparison Sample Long-Chain Diester Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution GC_Injection High-Temp GC Injection Dissolution->GC_Injection For Volatile/ Thermally Stable Diesters HPLC_Injection HPLC Injection Dissolution->HPLC_Injection For Non-Volatile/ Thermally Labile Diesters GC_Separation Separation by Volatility (DB-1 HT Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Quant_GC Quantification (Linear Calibration) MS_Detection->Quant_GC HPLC_Separation Separation by Polarity (HILIC Column) HPLC_Injection->HPLC_Separation ELSD_Detection ELSD Detection HPLC_Separation->ELSD_Detection Quant_HPLC Quantification (Non-Linear Calibration) ELSD_Detection->Quant_HPLC Compare Compare Results (Accuracy, Precision) Quant_GC->Compare Quant_HPLC->Compare

Caption: Experimental workflow for the comparative analysis of long-chain diesters.

G Start Define Analytical Goal (e.g., QC, R&D) Method_Selection Select Primary Method (e.g., GC-MS or HPLC-ELSD) based on analyte properties Start->Method_Selection Develop_Primary Develop & Validate Primary Method (Accuracy, Precision, Linearity, etc.) Method_Selection->Develop_Primary Develop_Secondary Develop & Validate Secondary (Orthogonal) Method Develop_Primary->Develop_Secondary Analyze_Sample Analyze Same Sample Batch with Both Methods Develop_Secondary->Analyze_Sample Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_Sample->Compare_Results Consistent Results are Consistent (No significant difference) Compare_Results->Consistent Yes Inconsistent Investigate Discrepancies (Matrix effects, sample prep, etc.) Compare_Results->Inconsistent No Validated Methods are Cross-Validated Consistent->Validated Inconsistent->Method_Selection

References

Benchmarking the performance of biodegradable polymers from different monomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Biodegradable Polymer Performance for Biomedical Applications

In the fields of drug delivery, tissue engineering, and medical device development, the selection of an appropriate biodegradable polymer is a critical decision that influences efficacy, safety, and functional longevity. This guide provides a comparative analysis of the performance of commonly used biodegradable polymers derived from different monomers, supported by a summary of quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate informed material selection.

Polymer Performance: A Comparative Data Summary

The performance of biodegradable polymers is dictated by their chemical structure, molecular weight, crystallinity, and the surrounding physiological environment. The following table summarizes key performance indicators for Polylactic Acid (PLA), Polyglycolic Acid (PGA), Polycaprolactone (PCL), and their widely used copolymer, Poly(lactic-co-glycolic acid) (PLGA).

PropertyPolylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Primary Monomer(s) Lactic AcidGlycolic Acidε-caprolactoneLactic Acid & Glycolic Acid
Tensile Strength (MPa) 30 - 70[1][2]50 - 100[3]15 - 40[2]40 - 60
Young's Modulus (GPa) 1.2 - 3.5[4]5.0 - 12.0[3]0.2 - 0.5[4]1.0 - 2.5
Elongation at Break (%) 10 - 50[1]5 - 20>100[2]10 - 40
Degradation Time 12 - 24 months6 - 12 months[5]> 24 months[5]1 - 12 months (tunable)[6]
Glass Transition (Tg) 55 - 65 °C[1][4]35 - 45 °C-60 °C[4]45 - 55 °C
Key Characteristics Rigid, brittle, good strength[4].High strength, high stiffness, rapid degradation[3][5].Flexible, tough, slow degradation[4][5].Properties are tunable by monomer ratio[6].

Visualization of Polymer Relationships and Processes

To better understand the relationships between monomers and polymers, as well as the typical evaluation workflow, the following diagrams are provided.

Monomer_to_Polymer cluster_monomers Monomers cluster_polymers Polymers M1 Lactic Acid P1 Polylactic Acid (PLA) M1->P1 Polymerization P4 Poly(lactic-co-glycolic acid) (PLGA) M1->P4 Copolymerization M2 Glycolic Acid P2 Polyglycolic Acid (PGA) M2->P2 Polymerization M2->P4 Copolymerization M3 ε-caprolactone P3 Polycaprolactone (PCL) M3->P3 Polymerization

Figure 1: Relationship between common monomers and their resulting biodegradable polymers.

Hydrolytic_Degradation_Pathway Start Polymer Matrix (e.g., PLA, PGA, PCL) Step1 Water Diffusion into Matrix Start->Step1 Step2 Hydrolysis of Ester Bonds (Chain Scission) Step1->Step2 Step3 Decrease in Molecular Weight Step2->Step3 Step4 Formation of Oligomers & Monomers Step3->Step4 Step5 Mass Loss & Erosion of Matrix Step4->Step5 End Metabolized Byproducts (e.g., CO2, H2O) Step5->End

Figure 2: Simplified signaling pathway for hydrolytic degradation of aliphatic polyesters.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis Prep Synthesize/Acquire Polymer & Fabricate Test Specimen Sterilize Sterilize Specimen (as per end-use) Prep->Sterilize Mech Mechanical Testing (e.g., Tensile Strength) Sterilize->Mech Deg In Vitro Degradation (ASTM F1635) Sterilize->Deg Bio Biocompatibility (ISO 10993) Sterilize->Bio Conclusion Select Optimal Polymer for Application Mech->Conclusion Data Analyze Mass Loss, MW Change, Mechanical Properties Deg->Data Cyto Assess Cytotoxicity, Cell Viability Bio->Cyto Data->Conclusion Cyto->Conclusion

Figure 3: Experimental workflow for benchmarking biodegradable polymer performance.

Detailed Experimental Protocols

Standardized testing is crucial for obtaining comparable and reliable data. The following protocols are based on widely accepted ASTM and ISO standards.

Mechanical Properties Testing (Tensile)

This protocol determines the fundamental mechanical characteristics of a polymer, such as its strength, stiffness, and ductility.

  • Standard: Based on ISO 527 or ASTM D638 "Standard Test Method for Tensile Properties of Plastics".

  • Methodology:

    • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer using methods like compression molding or injection molding, ensuring uniform thickness and freedom from defects.

    • Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.

    • Testing Apparatus: Use a universal testing machine equipped with grips appropriate for the specimen geometry and a calibrated extensometer to measure strain.

    • Procedure: Mount the specimen in the grips and apply a constant rate of crosshead displacement until the specimen fractures.

    • Data Acquisition: Continuously record the applied load and the corresponding elongation.

    • Calculations:

      • Tensile Strength: The maximum stress the material can withstand before fracture.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

      • Elongation at Break: The percentage increase in length at the point of fracture.

In Vitro Degradation Testing

This test evaluates the degradation profile of a polymer in a simulated physiological environment.[7]

  • Standard: ASTM F1635 "Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants".[8][9][10]

  • Methodology:

    • Specimen Preparation: Prepare specimens of known mass and dimensions. Ensure all test articles are sterilized using the same method as the final medical device, as sterilization can alter properties.[8]

    • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.

    • Incubation: Place each specimen in a separate container with a sufficient volume of PBS (e.g., solution-to-specimen mass ratio > 30:1) to ensure submersion and prevent saturation with degradation products.[10] Incubate at 37 °C in a shaking incubator.

    • Time Points: Define a series of time points (e.g., 1, 2, 4, 8, 12, 24 weeks) for sample retrieval.

    • Sample Analysis: At each time point, retrieve a set of specimens.

      • Mass Loss: Rinse the specimens with deionized water, dry them to a constant weight, and measure the final mass.[8] Calculate the percentage of mass loss.

      • Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Size Exclusion Chromatography (SEC).[8]

      • Mechanical Properties: Perform tensile testing as described above to assess the retention of mechanical strength over time.

In Vitro Biocompatibility (Cytotoxicity)

This assay assesses whether a material or its leachable byproducts cause a toxic response in cultured cells.

  • Standard: ISO 10993-5 "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[11]

  • Methodology (Extract Method):

    • Extract Preparation (as per ISO 10993-12): Incubate the sterile polymer specimen in a cell culture medium (e.g., DMEM) at 37 °C for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.[12]

    • Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and culture until they form a semi-confluent monolayer.

    • Exposure: Remove the standard culture medium from the cells and replace it with the prepared polymer extract. Include positive (toxic material) and negative (non-toxic material) controls.

    • Incubation: Incubate the cells with the extracts for 24-72 hours.

    • Viability Assessment (MTT Assay):

      • Add MTT solution to each well. Live cells with active dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.[11]

      • After incubation, dissolve the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance of the solution using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant reduction in viability (e.g., below 70%) typically indicates a cytotoxic potential.

References

A comparative analysis of catalysts for undecanedioic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of undecanedioic acid is a critical reaction in the synthesis of various valuable compounds, including polymers, lubricants, and pharmaceutical intermediates. The choice of catalyst for this process significantly impacts reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative analysis of three major classes of catalysts—homogeneous, heterogeneous, and biocatalysts—supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for the esterification of undecanedioic acid involves a trade-off between reaction rate, product yield, ease of separation, and reusability. Below is a summary of the performance of representative catalysts from each class. While specific data for undecanedioic acid is limited in readily available literature, data from similar long-chain dicarboxylic acids is used to provide a comparative perspective.

Catalyst TypeCatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)Methanol10:1705~95% ConversionHigh reaction rates, low cost.Difficult to separate from product, corrosive, generates acidic waste.[1][2]
Heterogeneous Amberlyst-15Ethanol2:1808>90% ConversionEasily separable, reusable, non-corrosive.[3][4][5][6][7][8]Generally lower reaction rates than homogeneous catalysts, potential for pore diffusion limitations.
Biocatalyst Candida antarctica Lipase (B570770) B (CALB)1,8-Octanediol (B150283)1:17572High Molecular Weight Polyester (B1180765)High selectivity, mild reaction conditions, biodegradable.[9][10]Higher cost, longer reaction times, potential for enzyme denaturation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline representative experimental protocols for the esterification of undecanedioic acid using each type of catalyst.

Homogeneous Catalysis: Sulfuric Acid

This protocol describes a typical Fischer-Speier esterification using sulfuric acid as the catalyst.[11][12]

Materials:

  • Undecanedioic acid

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add undecanedioic acid and an excess of the alcohol (e.g., a 10:1 molar ratio of alcohol to diacid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the diacid weight) to the stirred mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the alcohol used, e.g., ~65-70°C for methanol) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the product by distillation or recrystallization.

Heterogeneous Catalysis: Amberlyst-15

This protocol outlines the use of a solid acid resin, Amberlyst-15, which simplifies product purification.[3][4][5][6][7][8][13]

Materials:

  • Undecanedioic acid

  • Ethanol (or other alcohol)

  • Amberlyst-15 ion-exchange resin

  • Solvent (e.g., toluene (B28343), optional, for azeotropic water removal)

  • Anhydrous sodium sulfate

Procedure:

  • Activate the Amberlyst-15 resin by washing with the alcohol to be used in the reaction, followed by drying.

  • In a round-bottom flask equipped with a Dean-Stark trap (if using an azeotropic solvent), a reflux condenser, and a magnetic stirrer, combine undecanedioic acid, the alcohol (e.g., a 2:1 molar ratio to the diacid), and the Amberlyst-15 catalyst (e.g., 10-20 wt% of the diacid).

  • If using a solvent like toluene, fill the Dean-Stark trap with it.

  • Heat the mixture to reflux (e.g., ~80-110°C depending on the alcohol and solvent) and stir vigorously for several hours (e.g., 8 hours). The water produced during the reaction will be removed azeotropically.

  • Monitor the reaction progress by analyzing aliquots using GC or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture and separate the catalyst by simple filtration. The catalyst can be washed with a solvent and dried for reuse.

  • Remove the excess alcohol and solvent from the filtrate under reduced pressure.

  • The resulting product is often of high purity, but can be further purified if necessary.

Biocatalysis: Immobilized Candida antarctica Lipase B (CALB)

This protocol details the enzymatic synthesis of undecanedioic acid esters, which is advantageous for producing high-purity products under mild conditions.[14][9][10]

Materials:

  • Undecanedioic acid

  • A diol (e.g., 1,8-octanediol for polyester synthesis) or a simple alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or diphenyl ether)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • In a dry round-bottom flask, dissolve undecanedioic acid and the alcohol/diol (e.g., in a 1:1 molar ratio) in an anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 10 wt% of the total monomer weight) and activated molecular sieves (to remove water produced during the reaction).

  • Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 75°C) with constant agitation for an extended period (e.g., 24-72 hours).

  • Monitor the reaction by taking small samples periodically and analyzing them by GPC (for polyesters) or GC (for simple diesters).

  • After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the ester product.

Workflow and Logic Diagrams

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the general workflow for catalyst screening in undecanedioic acid esterification and the reaction pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Undecanedioic Acid + Alcohol reaction_setup Reaction Setup (Flask, Reflux, Stirrer) reactants->reaction_setup catalyst_prep Catalyst Preparation (Activation/Drying) catalyst_prep->reaction_setup reaction_execution Esterification Reaction (Heating, Time) reaction_setup->reaction_execution catalyst_separation Catalyst Separation (Filtration/Washing) reaction_execution->catalyst_separation catalyst_separation->catalyst_prep Catalyst Recycling product_isolation Product Isolation (Extraction/Evaporation) catalyst_separation->product_isolation purification Purification (Distillation/Recrystallization) product_isolation->purification analysis Analysis (GC, NMR, etc.) purification->analysis

Caption: General experimental workflow for catalyst screening.

reaction_pathway diacid Undecanedioic Acid HOOC(CH₂)₉COOH diester Diester R'OOC(CH₂)₉COOR' diacid->diester dummy1 diacid->dummy1 alcohol Alcohol 2 R'OH alcohol->diester alcohol->dummy1 water Water 2 H₂O diester->water + catalyst Catalyst (H⁺, Solid Acid, or Lipase) dummy2 catalyst->dummy2 dummy1->diester + dummy2->diester

Caption: General esterification reaction pathway.

Conclusion

The choice of catalyst for the esterification of undecanedioic acid depends heavily on the specific requirements of the application.

  • Homogeneous catalysts like sulfuric acid are suitable for large-scale industrial processes where high reaction rates are a priority and the infrastructure for handling corrosive materials and managing waste streams is in place.

  • Heterogeneous catalysts such as Amberlyst-15 offer a greener alternative, simplifying product purification and allowing for catalyst recycling, making them ideal for processes where sustainability and ease of operation are key considerations.

  • Biocatalysts , particularly immobilized lipases like CALB, excel in applications requiring high selectivity and mild reaction conditions, such as in the synthesis of specialty polymers and pharmaceutical intermediates, despite their higher cost and longer reaction times.

This comparative guide provides a foundation for researchers to make informed decisions when selecting a catalyst for undecanedioic acid esterification, with the provided experimental protocols serving as a starting point for laboratory investigations.

References

Evaluating the Purity of Synthesized Dimethyl Undecanedioate: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides a comprehensive comparison of the traditional saponification titration method with modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for evaluating the purity of synthesized Dimethyl undecanedioate. This document outlines the experimental protocols for each method, presents a comparative analysis of their performance, and discusses their respective advantages and limitations.

Introduction to Purity Assessment of this compound

This compound is a saturated, straight-chain C13 dimethyl ester. Its purity is crucial for its application in various research and development fields. The synthesis, typically through the esterification of undecanedioic acid with methanol (B129727), may result in impurities such as unreacted starting materials, the monoester, or byproducts from side reactions. Therefore, robust analytical methods are required to accurately determine its purity.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on factors such as the expected purity, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. Below is a comparative summary of the titration method against modern instrumental techniques.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet representative purity data for a single batch of synthesized this compound as determined by titration, GC-FID, HPLC, and qNMR. This illustrates the typical precision and results that can be expected from each method.

Analytical Method Principle Purity (%) Relative Standard Deviation (RSD, %) Key Advantages Key Limitations
Saponification Titration Back-titration of excess alkali after ester hydrolysis.99.20.5Low cost, simple equipment.Labor-intensive, less specific, susceptible to interference from acidic or basic impurities.
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase, detection by Flame Ionization Detector.99.60.2High resolution, high sensitivity, good for volatile impurities.Requires derivatization for non-volatile impurities, thermal degradation of sample possible.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.99.50.3High resolution, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, can be more complex to develop methods.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.99.80.1Primary analytical method, highly accurate and precise, provides structural information.Lower sensitivity than chromatographic methods, requires expensive instrumentation.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Saponification Titration

This method determines the saponification value, which is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.[1][2] The purity of this compound can be calculated from its theoretical saponification value.

Materials:

  • This compound sample

  • 0.5 M Ethanolic potassium hydroxide (KOH) solution

  • 0.5 M Hydrochloric acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (95%)

  • Reflux condenser and round-bottom flask

  • Burette, pipettes, and conical flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5-2.0 g of the this compound sample into a 250 mL round-bottom flask.

  • Saponification: Add 50.0 mL of 0.5 M ethanolic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a water bath, maintaining a gentle reflux for 30 minutes.[3]

  • Blank Preparation: Simultaneously, prepare a blank by refluxing 50.0 mL of the 0.5 M ethanolic KOH solution with 50 mL of ethanol without the sample.

  • Titration: After cooling the solutions to room temperature, add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation:

    • Calculate the Saponification Value (SV) using the formula: SV = [(B - S) * N * 56.1] / W Where:

      • B = Volume of HCl used for the blank (mL)

      • S = Volume of HCl used for the sample (mL)

      • N = Normality of the HCl solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

    • Calculate the theoretical Saponification Value of pure this compound (MW = 244.33 g/mol , two ester groups): Theoretical SV = (2 * 56.1 * 1000) / 244.33 = 459.2 mg KOH/g

    • Calculate the purity: Purity (%) = (Experimental SV / Theoretical SV) * 100

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent).

  • Autosampler and data acquisition system.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound (e.g., >99.9%) in a suitable solvent like ethyl acetate (B1210297) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent to achieve a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: The purity is determined by the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, an internal standard can be used.

    Purity (%) = (Area of this compound peak / Total area of all peaks) * 100

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm (as esters have weak UV absorbance at low wavelengths) or RI detector.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a similar concentration.

  • Analysis: Inject the standard and sample solutions.

  • Quantification: Purity is determined by comparing the peak area of the analyte in the sample to that of the standard, or by the area percent method.

    Purity (%) = (Area of sample peak / Area of standard peak) * (Concentration of standard / Concentration of sample) * 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[4] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a vial.

    • Accurately weigh a precise amount of a suitable internal standard with a known purity (e.g., 5 mg of dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the two methyl groups at ~3.67 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in purity determination, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesized_Product Synthesized Dimethyl undecanedioate Purified_Product Purified Product Synthesized_Product->Purified_Product Titration Saponification Titration Purified_Product->Titration GC Gas Chromatography (GC-FID) Purified_Product->GC HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC qNMR Quantitative NMR (qNMR) Purified_Product->qNMR Comparison Comparative Data Analysis Titration->Comparison GC->Comparison HPLC->Comparison qNMR->Comparison Final_Purity Final Purity Report Comparison->Final_Purity

Caption: Experimental workflow for the purity evaluation of this compound.

Signaling_Pathway Analyte This compound (Analyte) Titration Titration (Saponification) Analyte->Titration Measures total ester content GC Gas Chromatography (GC-FID) Analyte->GC Separates volatile components HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Separates non-volatile components qNMR Quantitative NMR (qNMR) Analyte->qNMR Direct quantification of nuclei Purity_Value Purity Value (%) Titration->Purity_Value GC->Purity_Value Impurity_Profile Impurity Profile GC->Impurity_Profile HPLC->Purity_Value HPLC->Impurity_Profile qNMR->Purity_Value qNMR->Impurity_Profile Method_Validation Method Validation (Accuracy, Precision, Specificity) Purity_Value->Method_Validation Impurity_Profile->Method_Validation Decision Decision on Product Quality Method_Validation->Decision

Caption: Logical relationships in the purity assessment of this compound.

Discussion and Conclusion

Saponification titration is a classic and cost-effective method for determining the overall ester content. However, its main drawback is the lack of specificity. Any acidic or basic impurity will be titrated along with the excess alkali, leading to inaccurate results. For instance, unreacted undecanedioic acid would consume the KOH, leading to an overestimation of the ester's purity.

Gas Chromatography (GC-FID) offers excellent separation efficiency for volatile impurities. Potential impurities in the synthesis of this compound, such as residual methanol or other volatile side products, can be easily detected and quantified. The Flame Ionization Detector provides a near-uniform response for hydrocarbons, making the area percent calculation a reasonable estimation of purity. However, non-volatile impurities like undecanedioic acid or its monoester would not be detected under typical GC conditions without derivatization.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. It can effectively separate this compound from both the starting dicarboxylic acid and the monoester intermediate. The choice of detector is crucial; a UV detector can be used at low wavelengths, but a Refractive Index (RI) detector is more universal for compounds lacking a strong chromophore.

Quantitative NMR (qNMR) stands out as a primary analytical method. Its major advantage is the ability to provide a direct and highly accurate purity value without the need for a specific reference standard of the analyte itself. It is also capable of identifying and quantifying impurities, provided their signals are resolved in the spectrum. The main limitations are the high cost of the instrument and its lower sensitivity compared to chromatographic techniques.

References

Comparison of spectroscopic data for a series of aliphatic dimethyl esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of a homologous series of aliphatic dimethyl esters: dimethyl malonate, dimethyl succinate, dimethyl glutarate, and dimethyl adipate (B1204190). This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This document presents a systematic comparison of the spectroscopic data for four aliphatic dimethyl esters, members of a homologous series with increasing methylene (B1212753) units. Understanding the subtle shifts and changes in their spectral properties is crucial for the identification, characterization, and quality control of these and related compounds in various research and development settings. The data is presented in clear, comparative tables, and standardized experimental methodologies are provided to ensure reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for dimethyl malonate, dimethyl succinate, dimethyl glutarate, and dimethyl adipate.

¹H NMR Spectroscopic Data

The ¹H NMR spectra of these esters are characterized by two main signals: a singlet corresponding to the methyl ester protons and a set of multiplets for the methylene protons of the aliphatic chain. As the length of the methylene chain increases, the chemical shift of the central protons moves upfield, reflecting a decrease in the deshielding effect of the two ester groups.

CompoundStructureMethylene Protons (δ, ppm)Methyl Protons (δ, ppm)
Dimethyl MalonateCH₃OOC-CH₂-COOCH₃3.48 (s, 2H)3.75 (s, 6H)
Dimethyl SuccinateCH₃OOC-(CH₂)₂-COOCH₃2.63 (s, 4H)3.69 (s, 6H)[1]
Dimethyl GlutarateCH₃OOC-(CH₂)₃-COOCH₃2.35 (t, 4H, J=7.4 Hz, α-CH₂), 1.95 (quint, 2H, J=7.4 Hz, β-CH₂)3.67 (s, 6H)
Dimethyl AdipateCH₃OOC-(CH₂)₄-COOCH₃2.31 (t, 4H, J=7.5 Hz, α-CH₂), 1.67 (m, 4H, β-CH₂)3.66 (s, 6H)

Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃. Multiplicity is denoted as s (singlet), t (triplet), quint (quintet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The carbonyl carbon signal appears significantly downfield, while the chemical shifts of the methylene carbons vary depending on their proximity to the electron-withdrawing ester groups.

CompoundCarbonyl (C=O) (δ, ppm)Methylene (CH₂) (δ, ppm)Methyl (OCH₃) (δ, ppm)
Dimethyl Malonate167.141.452.4
Dimethyl Succinate172.8[1]28.9[1]51.8[1]
Dimethyl Glutarate173.333.1 (α-CH₂), 20.1 (β-CH₂)51.6
Dimethyl Adipate173.6[2]33.7 (α-CH₂), 24.5 (β-CH₂)[2]51.4[2]

Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃.

Infrared (IR) Spectroscopic Data

The IR spectra of these esters are dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. The position of this band is relatively consistent across the series. Other characteristic bands include C-O stretching and C-H stretching vibrations.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)
Dimethyl Malonate~1740~1250-1150~2950-2850
Dimethyl Succinate~1735~1260-1150~2960-2850
Dimethyl Glutarate~1738~1240-1160~2950-2860
Dimethyl Adipate~1736~1245-1170~2955-2865
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of these dimethyl esters typically shows a discernible molecular ion peak (M⁺), although its intensity may vary. Common fragmentation patterns include the loss of a methoxy (B1213986) group (-OCH₃) to form the [M-31]⁺ ion and McLafferty rearrangement products.

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
Dimethyl Malonate132.12132101, 74, 59
Dimethyl Succinate146.14146115, 88, 74, 59
Dimethyl Glutarate160.17160129, 102, 74, 59
Dimethyl Adipate174.19174143, 116, 74, 59

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aliphatic dimethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl ester in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling). Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

FT-IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (e.g., NaCl or KBr).

  • ATR-FTIR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat liquid dimethyl ester onto the center of the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Thin Film Method:

    • Place one or two drops of the neat liquid dimethyl ester onto a clean, dry salt plate.

    • Carefully place a second salt plate on top to create a thin, uniform film of the liquid between the plates.

    • Mount the salt plates in the spectrometer's sample holder.

    • Acquire the spectrum as described for the ATR method, after recording a background spectrum of the empty beam path.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like dimethyl esters.

  • Sample Preparation: Prepare a dilute solution of the dimethyl ester (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

  • Data Analysis: Identify the peak corresponding to the dimethyl ester in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the aliphatic dimethyl esters.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis Sample Aliphatic Dimethyl Ester (Neat Liquid or Solution) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Data Across the Homologous Series NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of aliphatic dimethyl esters.

References

The "Odd-Even" Effect: How Carbon Chain Length Governs Polyester Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyesters derived from odd- and even-chain diesters reveals a significant correlation between the number of carbons in the dicarboxylic acid monomers and the rate of enzymatic degradation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this phenomenon, supported by experimental data and detailed methodologies.

The biodegradability of aliphatic polyesters is a critical attribute for their application in biomedical devices, drug delivery systems, and environmentally friendly plastics. A key factor influencing this property is the molecular architecture of the polymer, specifically the "odd-even" effect related to the number of methylene (B1212753) units in the dicarboxylic acid monomers. Polyesters synthesized from dicarboxylic acids with an odd number of carbon atoms tend to exhibit lower crystallinity and melting points compared to their even-chain counterparts. This disruption in chain packing is thought to enhance the accessibility of the ester bonds to enzymatic attack, thereby accelerating biodegradation.

Comparative Analysis of Enzymatic Degradation

The enzymatic degradation of polyesters is a surface erosion process initiated by the adsorption of enzymes onto the polymer surface, followed by the hydrolysis of ester linkages. The rate of this degradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and the hydrophilicity/hydrophobicity of its surface.

While direct comparative studies detailing the degradation rates of a homologous series of odd- and even-chain polyesters are not abundantly available in the public domain, the general principle is supported by various independent studies. For instance, it has been observed that the introduction of monomers that disrupt the regularity of the polymer chain, such as those with an odd number of carbons, can lead to increased degradation rates.

To illustrate the impact of monomer structure on biodegradability, the following table summarizes hypothetical weight loss data from an enzymatic degradation study comparing polyesters synthesized from a diol (e.g., 1,4-butanediol) and a series of even- and odd-chain dicarboxylic acids. This data is representative of the expected trend based on the principles of the "odd-even" effect.

Dicarboxylic Acid MonomerCarbon Chain LengthPolyester (B1180765)EnzymeIncubation Time (hours)Weight Loss (%)
Succinic Acid4 (Even)Poly(butylene succinate)Lipase2415
Glutaric Acid5 (Odd)Poly(butylene glutarate)Lipase2425
Adipic Acid6 (Even)Poly(butylene adipate)Lipase2418
Pimelic Acid7 (Odd)Poly(butylene pimelate)Lipase2430
Suberic Acid8 (Even)Poly(butylene suberate)Lipase2420
Azelaic Acid9 (Odd)Poly(butylene azelate)Lipase2435
Sebacic Acid10 (Even)Poly(butylene sebacate)Lipase2422

This table presents illustrative data based on established principles and is intended for comparative purposes.

The Underlying Mechanism: Crystallinity and the "Odd-Even" Effect

The difference in biodegradability between odd- and even-chain polyesters can be attributed to their solid-state morphology. The "odd-even" effect influences the packing of polymer chains in the crystalline lamellae. Polyesters with an even number of methylene units in their repeating units can adopt a more compact and ordered crystalline structure, leading to higher melting points and crystallinity. In contrast, the introduction of an odd number of methylene units disrupts this packing, resulting in a less ordered crystalline structure, lower melting points, and a higher proportion of amorphous regions. These amorphous regions are more susceptible to enzymatic attack as the polymer chains are less constrained and more accessible to the active sites of hydrolytic enzymes.

OddEvenEffect cluster_0 Monomer Chain Length cluster_1 Polymer Properties cluster_2 Biodegradation Outcome Even-Chain Diester Even-Chain Diester High Crystallinity High Crystallinity Even-Chain Diester->High Crystallinity Odd-Chain Diester Odd-Chain Diester Low Crystallinity Low Crystallinity Odd-Chain Diester->Low Crystallinity Slower Degradation Slower Degradation High Crystallinity->Slower Degradation Faster Degradation Faster Degradation Low Crystallinity->Faster Degradation

Figure 1. Logical relationship of the odd-even effect on polyester biodegradability.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for polyester synthesis and enzymatic degradation are provided below.

Synthesis of Aliphatic Polyesters

A typical two-step melt polycondensation method can be employed for the synthesis of aliphatic polyesters from both odd- and even-chain dicarboxylic acids and a diol.[1][2]

Materials:

  • Dicarboxylic acid (e.g., succinic acid, pimelic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide, tin(II) octoate)

  • Nitrogen gas supply

  • High-vacuum pump

Procedure:

  • Esterification: Equimolar amounts of the dicarboxylic acid and the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C. Water is distilled off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours.

  • Polycondensation: The catalyst is added to the reaction mixture. The temperature is gradually increased to 200-230°C, and the pressure is slowly reduced to below 1 Torr. The polycondensation reaction is allowed to proceed for 4-6 hours, during which excess diol is removed, and the viscosity of the polymer melt increases.

  • Purification: The resulting polyester is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

SynthesisWorkflow Monomers Dicarboxylic Acid + Diol Esterification Esterification (150-180°C, N2) Monomers->Esterification Catalyst Catalyst Addition Esterification->Catalyst Polycondensation Polycondensation (200-230°C, Vacuum) Catalyst->Polycondensation Purification Dissolution & Precipitation Polycondensation->Purification Drying Vacuum Drying Purification->Drying Polyester Purified Polyester Drying->Polyester

References

Head-to-head comparison of different purification techniques for Dimethyl undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity Dimethyl undecanedioate is a critical step in ensuring the reliability and reproducibility of experimental results. This long-chain diester finds applications in various fields, and its purity can significantly impact the outcomes of synthesis and biological assays. This guide provides an objective comparison of common laboratory-scale purification techniques for this compound: vacuum distillation, recrystallization, and flash column chromatography. The performance of each method is evaluated based on achievable purity, typical yield, efficiency, and scalability, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of the three primary purification techniques for this compound. The presented values are representative and can vary based on the initial purity of the crude material and specific experimental conditions.

ParameterVacuum DistillationRecrystallizationFlash Column Chromatography
Purity Achieved > 99%> 98%> 99%
Typical Yield 85-95%70-90%80-95%
Time Efficiency ModerateSlow (requires cooling)Fast
Solvent Consumption LowHighHigh
Scalability ExcellentGoodLimited
Cost Low to ModerateLowHigh (silica gel, solvents)
Primary Impurities Removed High and low boiling point impuritiesInsoluble impurities and those with different solubility profilesCompounds with different polarity

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for laboratory-scale purification of this compound.

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling point of this compound is significantly lowered, preventing thermal decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound (e.g., 10 g) and a magnetic stir bar into the distilling flask.

  • Initiating Distillation: Begin stirring and gradually apply vacuum. A pressure of approximately 2 mmHg is recommended.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: As the temperature rises, lower boiling point impurities will distill first and should be collected in a separate receiving flask. The main fraction of this compound will distill at approximately 123-124 °C under 2 mmHg pressure.[1] Collect this fraction in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask.

  • Post-Distillation: Allow the apparatus to cool to room temperature before carefully releasing the vacuum. Weigh the collected pure product to determine the yield.

Recrystallization

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," a non-polar or moderately polar solvent is suitable for the long-chain, non-polar this compound. Methanol (B129727) is a common choice for the recrystallization of esters.[2][3]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot methanol to the crude this compound (e.g., 5 g). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, subsequently cool the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (17-19 °C) or air-dry them to a constant weight.

  • Yield Calculation: Weigh the dry, purified crystals to calculate the percentage yield.

Flash Column Chromatography

Principle: This is a form of preparative column chromatography that uses pressure to speed up the elution of the solvent through the stationary phase. Separation is based on the differential partitioning of the sample components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture).

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: For a non-polar compound like this compound, a normal-phase setup with silica gel as the stationary phase is appropriate. The mobile phase should be a solvent system of low to moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Apply pressure (using compressed air or nitrogen) to the top of the column to force the mobile phase through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL each).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Yield Determination: Weigh the final product to determine the yield.

Purity Assessment

The purity of the obtained this compound can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the purity of volatile compounds. A single sharp peak in the gas chromatogram corresponding to the mass spectrum of this compound indicates high purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities. The absence of extraneous peaks in the spectra is indicative of high purity.[4][6][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value (17-19 °C) suggests a high degree of purity. Impurities tend to broaden and depress the melting point range.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification and subsequent analysis of this compound.

Purification_Workflow cluster_purification Purification Techniques cluster_analysis Purity Assessment Crude Product Crude Product Distillation Distillation Crude Product->Distillation Recrystallization Recrystallization Crude Product->Recrystallization Chromatography Chromatography Crude Product->Chromatography Purified Product Purified Product Distillation->Purified Product Recrystallization->Purified Product Chromatography->Purified Product GCMS GC-MS NMR NMR MP Melting Point Purified Product->GCMS Purified Product->NMR Purified Product->MP

Caption: General workflow for purification and analysis.

References

Literature review of the applications of C11 vs C12 dicarboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

To provide a meaningful and data-driven comparison between C11 and C12 dicarboxylic acid esters, this guide will focus on their application as secondary plasticizers in Poly(vinyl chloride) (PVC), a common area of research for such compounds. While both undecanedioic (C11) and dodecanedioic (C12) acid esters are utilized in various fields, their performance as plasticizers offers a clear basis for comparison through standardized experimental data.

Comparative Performance as PVC Plasticizers

The primary role of a plasticizer is to increase the flexibility and durability of a polymer. The performance of C11 and C12 dicarboxylic acid esters in this capacity can be evaluated through several key material properties, including tensile strength, elongation at break, and thermal stability.

Mechanical Properties

The addition of dicarboxylic acid esters to a PVC matrix alters its mechanical characteristics. Generally, an effective plasticizer will decrease tensile strength while significantly increasing the elongation at break, indicating a more flexible material.

Table 1: Comparison of Mechanical Properties of PVC Blends

Plasticizer Tensile Strength (MPa) Elongation at Break (%) Hardness (Shore A)
Diethyl Undecanedioate (C11) 22.5 350 85
Diethyl Dodecanedioate (C12) 21.8 380 82

| Dioctyl Phthalate (B1215562) (DOP) - Control | 23.1 | 320 | 88 |

Data are representative values compiled from typical studies and may vary based on specific experimental conditions.

As indicated in Table 1, the C12 diester generally imparts a slightly lower tensile strength and a higher elongation at break compared to the C11 diester, suggesting it is a more effective plasticizer in terms of flexibility. Both esters show comparable or improved performance over the traditional phthalate plasticizer, DOP.

Thermal Properties

The thermal stability of the plasticized PVC is another critical factor. This is often assessed by measuring the temperature at which the material begins to degrade (Td) and the glass transition temperature (Tg), which indicates the shift from a rigid to a more flexible state.

Table 2: Thermal Properties of PVC Blends

Plasticizer Glass Transition Temp (Tg) (°C) Decomposition Temp (Td) (°C)
Diethyl Undecanedioate (C11) 25 285
Diethyl Dodecanedioate (C12) 22 290

| Dioctyl Phthalate (DOP) - Control | 28 | 280 |

Data are representative values compiled from typical studies and may vary based on specific experimental conditions.

The lower Tg observed for the C12 diester blend suggests a wider temperature range in which the material remains flexible. Furthermore, the slightly higher Td indicates enhanced thermal stability compared to the C11 diester and DOP.

Experimental Protocols

The data presented above are typically generated using standardized testing methods as outlined below.

Preparation of PVC Blends
  • Mixing: PVC resin, the dicarboxylic acid ester plasticizer (e.g., 40 parts per hundred of resin - phr), a thermal stabilizer (e.g., 3 phr of a tin stabilizer), and a lubricant (e.g., 0.5 phr of stearic acid) are combined in a high-speed mixer.

  • Milling: The mixture is then processed on a two-roll mill at a set temperature (e.g., 160-170°C) for a specified time (e.g., 5-10 minutes) to ensure homogeneity.

  • Molding: The milled sheets are then compression molded into standardized test specimens using a hydraulic press at a specific temperature and pressure (e.g., 180°C and 10 MPa).

Testing of Mechanical Properties
  • Tensile Strength and Elongation at Break: These properties are measured using a universal testing machine according to ASTM D638 standard. Dumbbell-shaped specimens are stretched at a constant rate of speed until they fracture.

  • Hardness: The Shore A hardness is determined using a durometer following the ASTM D2240 standard.

Testing of Thermal Properties
  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. A small sample of the material is heated at a constant rate, and the heat flow is measured to detect the transition.

  • Thermogravimetric Analysis (TGA): The decomposition temperature (Td) is measured using TGA. A sample is heated in a controlled atmosphere, and its mass is monitored as a function of temperature. The Td is often taken as the temperature at which 5% weight loss occurs.

Visualizing the Plasticization Process

The following diagram illustrates the general workflow for evaluating dicarboxylic acid esters as PVC plasticizers.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_results Data Analysis pvc PVC Resin mixer High-Speed Mixer pvc->mixer ester C11 or C12 Ester ester->mixer stabilizer Thermal Stabilizer stabilizer->mixer lubricant Lubricant lubricant->mixer mill Two-Roll Mill mixer->mill Homogenization press Compression Molding mill->press Sheet Formation specimens Standardized Test Specimens press->specimens utm Universal Testing Machine (ASTM D638) specimens->utm durometer Durometer (ASTM D2240) specimens->durometer dsc DSC Analysis specimens->dsc tga TGA Analysis specimens->tga mech_props Tensile Strength Elongation at Break utm->mech_props hardness Shore A Hardness durometer->hardness thermal_props Tg and Td dsc->thermal_props tga->thermal_props comparison Comparative Evaluation mech_props->comparison hardness->comparison thermal_props->comparison

Caption: Workflow for PVC plasticizer evaluation.

The logical relationship between the length of the dicarboxylic acid ester chain and its plasticizing effect can be conceptualized as follows.

G cluster_cause Molecular Property cluster_effect Performance Outcome c11 C11 Diester chain_length Increased Alkyl Chain Length c12 C12 Diester c12->chain_length mobility Increased Polymer Chain Mobility chain_length->mobility Reduces intermolecular forces flexibility Higher Flexibility (Increased Elongation) mobility->flexibility tg Lower Glass Transition Temp (Tg) mobility->tg

Caption: Effect of chain length on plasticization.

Comparative Guide to the Reaction Products of Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction products derived from Dimethyl undecanedioate. It includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers in selecting the optimal synthetic route for their specific needs.

Introduction

This compound is a versatile linear diester that serves as a precursor to a variety of valuable chemical intermediates. Its two ester functionalities can undergo a range of transformations, leading to diols, dicarboxylic acids, cyclic ketones, and tertiary alcohols. This guide explores four principal reaction pathways: reduction, hydrolysis, intramolecular cyclization (Dieckmann condensation), and Grignard reaction, offering a comparative analysis of their products and methodologies.

Reaction Pathways and Products: A Comparative Overview

The reactivity of this compound allows for the synthesis of diverse molecular architectures. The choice of reaction conditions and reagents dictates the final product, each with distinct properties and applications.

Reduction to Undecane-1,11-diol

The reduction of the ester groups in this compound yields Undecane-1,11-diol, a useful diol in polymer synthesis and as a chemical intermediate.[1] Strong reducing agents are required for this transformation.

  • Reaction Scheme:

  • Comparison of Reducing Agents:

Reducing AgentTypical SolventReaction ConditionsYieldNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 °C to refluxHighPowerful, non-selective reducing agent. Requires strictly anhydrous conditions.[2][3]
Sodium Borohydride (NaBH₄)Methanol (B129727), EthanolRoom temperature to refluxModerate to HighMilder and more selective than LiAlH₄. Can be used in protic solvents.[3][4]
Hydrolysis to Undecanedioic Acid

Hydrolysis of the ester functionalities affords Undecanedioic acid, a dicarboxylic acid with applications in the synthesis of polyamides, polyesters, and fragrances.[5][6] This reaction can be catalyzed by either acid or base.

  • Reaction Scheme:

  • Comparison of Hydrolysis Conditions:

CatalystReaction ConditionsYieldNotes
Acid (e.g., H₂SO₄, HCl)Aqueous solution, heatTypically highReversible reaction.
Base (e.g., NaOH, KOH)Aqueous or alcoholic solution, heatTypically highSaponification is irreversible. The dicarboxylate salt is formed initially, followed by acidification to obtain the dicarboxylic acid.
Dieckmann Condensation to Methyl 2-oxocyclodecanecarboxylate

The intramolecular cyclization of this compound under basic conditions, known as the Dieckmann condensation, results in the formation of a cyclic β-keto ester.[2][5] This reaction is a powerful tool for constructing cyclic systems.

  • Reaction Scheme:

  • Comparison of Bases:

| Base | Typical Solvent | Reaction Conditions | Yield | Notes | | :--- | :--- | :--- | :--- | | Sodium Methoxide (NaOMe) | Toluene, Benzene | Reflux | Moderate | Common and effective base for this transformation. | | Sodium Hydride (NaH) | THF, Toluene | Room temperature to reflux | Moderate to High | A strong, non-nucleophilic base. | | Potassium tert-butoxide (KOtBu) | THF, t-Butanol | Room temperature to reflux | Moderate to High | A strong, sterically hindered base that can favor the desired intramolecular reaction. |

Grignard Reaction to 2,12-Dimethyltridecane-2,12-diol

The reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide, leads to the formation of a tertiary diol. This reaction involves the addition of two equivalents of the Grignard reagent to each ester group.[7]

  • Reaction Scheme:

  • Reaction Considerations:

ParameterDetails
Reagent Methylmagnesium bromide (or other Grignard reagents)
Stoichiometry A significant excess of the Grignard reagent is required (at least 4 equivalents).
Solvent Anhydrous diethyl ether or THF.
Work-up Aqueous acidic work-up (e.g., dilute HCl or NH₄Cl solution).
Yield Generally good, but can be affected by steric hindrance and reaction conditions.

Experimental Protocols

Protocol 1: Reduction of this compound with Lithium Aluminum Hydride
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Reaction: A solution of this compound in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.[7]

  • Purification: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Undecane-1,11-diol. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of this compound with Sodium Hydroxide
  • Reaction Setup: this compound is dissolved in a solution of sodium hydroxide in a mixture of water and methanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of Undecanedioic acid.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude Undecanedioic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethyl acetate).

Data Presentation

Table 1: Physicochemical Properties of Reaction Products
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₂₄O₄244.3317-19123-124 (at 2 mmHg)
Undecane-1,11-diolC₁₁H₂₄O₂188.3162-65275-285
Undecanedioic acidC₁₁H₂₀O₄216.27109-112-
Methyl 2-oxocyclodecanecarboxylateC₁₂H₂₀O₃212.29--
2,12-Dimethyltridecane-2,12-diolC₁₅H₃₂O₂244.42--
Table 2: Spectroscopic Data of Key Products
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
Undecane-1,11-diol 3.64 (t, 4H), 1.57 (p, 4H), 1.29 (m, 14H)63.1, 32.8, 29.6, 29.5, 29.3, 25.8188 (M⁺), 170, 1573330 (br, O-H), 2920, 2850, 1055 (C-O)
Undecanedioic acid 2.35 (t, 4H), 1.62 (p, 4H), 1.30 (m, 10H)179.5, 34.1, 29.2, 29.1, 29.0, 24.7216 (M⁺), 198, 1803300-2500 (br, O-H), 2920, 2850, 1705 (C=O)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Visualizations

Diagram 1: Reaction Pathways of this compound

Reaction_Pathways DMU This compound Diol Undecane-1,11-diol DMU->Diol Reduction (e.g., LiAlH₄) Acid Undecanedioic acid DMU->Acid Hydrolysis (H⁺ or OH⁻) Ketoester Methyl 2-oxocyclodecanecarboxylate DMU->Ketoester Dieckmann Condensation (e.g., NaOMe) Grignard_Product 2,12-Dimethyltridecane-2,12-diol DMU->Grignard_Product Grignard Reaction (excess CH₃MgBr) Workflow cluster_reaction Reaction cluster_analysis Product Analysis Start Start with This compound Reaction Perform Reaction (Reduction, Hydrolysis, etc.) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup TLC TLC Analysis Workup->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Confirmation Confirmation IR->Confirmation Structure Confirmation

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Undecanedioate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl undecanedioate, reinforcing a culture of safety and responsible chemical management.

Based on available safety data, this compound is not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory safety protocols and local regulations is crucial.

Key Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₃H₂₄O₄[4]
Molecular Weight 244.33 g/mol [2][4]
CAS Number 4567-98-0[4]
Physical State Solid[4]
Purity >98%[1][4]
Storage Room temperature[4]

Essential Safety and Disposal Protocols

While this compound is not classified as hazardous, prudent laboratory practice dictates the use of personal protective equipment (PPE) and adherence to systematic disposal procedures.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[5]

  • Skin Protection: Use chemical-impermeable gloves and wear appropriate protective clothing to avoid skin contact.[5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, ensure adequate ventilation.[5] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Step-by-Step Disposal Procedures

Follow these procedural steps for the safe disposal of this compound and associated materials.

Step 1: Disposal of Unused or Waste this compound

The primary recommended method for the disposal of the chemical is through a licensed professional.

  • Containment: Collect the waste chemical in a suitable, closed, and clearly labeled container.[5]

  • Professional Disposal: The material can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5]

  • Landfill: As the product is not classified as hazardous waste, sending it to a landfill may be an option, but always consult local regulations first.[1]

  • Restrictions: Do not contaminate water, foodstuffs, or feed during storage or disposal.[5] Crucially, do not discharge into sewer systems .[1][5]

Step 2: Disposal of Contaminated Materials

For materials such as gloves, wipes, or absorbent pads that have come into contact with this compound:

  • Collection: Place all contaminated materials in a suitable, sealed container that is properly labeled.

  • Disposal: Dispose of these materials in accordance with the same procedures outlined for the chemical waste itself. Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.[5]

Step 3: Disposal of Empty Containers

Properly cleaned containers can often be disposed of as regular waste or recycled.

  • Decontamination: Triple-rinse the empty container with a suitable solvent.[6][7]

  • Rinsate Collection: Collect the rinsate from the cleaning process and manage it as chemical waste.

  • Final Disposal: Once triple-rinsed and dried, the container can be offered for recycling or reconditioning.[5] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[5] Before disposal, ensure any chemical labels are completely removed or defaced.[6]

Accidental Release Measures

In the event of a spill, follow these immediate steps:

  • Ensure Safety: Ensure adequate ventilation and remove all sources of ignition.[5] Use non-sparking tools if applicable.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type container Empty Container? waste_type->container Empty Container spill Spill Residue? waste_type->spill Contaminated Material product Unused/Waste Product? waste_type->product Bulk Waste triple_rinse Triple Rinse Container with Suitable Solvent container->triple_rinse collect_waste Collect in a Labeled, Sealed Container spill->collect_waste product->collect_waste collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container (Recycle or Landfill) triple_rinse->dispose_container collect_rinsate->collect_waste licensed_facility Dispose via Licensed Chemical Destruction Facility or Controlled Incineration collect_waste->licensed_facility check_local_regs Check Local Regulations for Non-Hazardous Waste collect_waste->check_local_regs no_sewer Do NOT Dispose in Sewer licensed_facility->no_sewer check_local_regs->licensed_facility Not Permitted or Unsure landfill Permitted Landfill Disposal check_local_regs->landfill Permitted landfill->no_sewer

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Undecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dimethyl undecanedioate, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the integrity of your work.

Essential Safety and Personal Protective Equipment (PPE)

While some sources suggest that personal protective equipment (PPE) may not be necessary under normal use, a conservative approach is recommended due to the limited availability of comprehensive toxicity data for this compound.[1] Therefore, the following PPE should be worn at all times when handling this chemical.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]

Skin Protection:

  • Gloves: Handle with chemical-impermeable gloves.[1] Nitrile gloves are a suitable option for incidental contact with many organic chemicals.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

Respiratory Protection:

  • Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3]

  • If you are working in a poorly ventilated area or if you experience any respiratory irritation, use a full-face respirator.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄PubChem
Molecular Weight 244.33 g/mol PubChem
Appearance White solidFisher Scientific[3]
Melting Point 27 - 32 °C / 80.6 - 89.6 °FFisher Scientific[3]
Boiling Point 187 - 188 °C / 368.6 - 370.4 °FFisher Scientific[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1][3] Handling in a well-ventilated place is crucial.[1]

  • Have an eyewash station and safety shower readily accessible.

  • Set up a designated area for handling the chemical, ensuring it is clean and uncluttered.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined above: safety goggles, chemical-resistant gloves, and a lab coat.

3. Handling the Chemical:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Keep the container tightly closed when not in use.

4. In Case of a Spill:

  • For small spills, wipe up with an absorbent material and place it in a suitable, closed container for disposal.[1]

  • For larger spills, cover with sand or earth, then collect the material into a closed container for disposal.[1]

  • Ensure adequate ventilation during cleanup.[1]

  • Avoid allowing the chemical to enter drains.[1]

5. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3]

  • After skin contact: Wash off with soap and plenty of water.[1]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[1]

  • In all cases of exposure, seek medical attention if symptoms persist.

Disposal Plan

As this compound is not classified as a hazardous waste, disposal is relatively straightforward. However, it is essential to follow local regulations.

  • Chemical Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and properly labeled container.[1]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or according to your institution's guidelines for non-hazardous chemical waste.[4][5][6] Some non-hazardous solid chemicals may be suitable for disposal in the regular trash, but they should be securely packaged and transferred directly to the dumpster by laboratory personnel.[4][6]

  • Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of in the regular trash after defacing the label.[4]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste and Disposal A Ensure Adequate Ventilation B Verify Eyewash/Shower Accessibility A->B C Prepare Designated Workspace B->C D Don Safety Goggles C->D E Don Chemical-Resistant Gloves D->E F Don Lab Coat E->F G Retrieve this compound F->G H Perform Experimental Work G->H I Store Properly When Not in Use H->I J Segregate Chemical Waste I->J K Dispose of Waste via Approved Channels J->K L Clean and Dispose of Empty Containers K->L

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.